molecular formula C9H14O4 B1453120 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid CAS No. 54378-87-9

1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid

Cat. No.: B1453120
CAS No.: 54378-87-9
M. Wt: 186.2 g/mol
InChI Key: SMIYHPHDBDKZTR-UHFFFAOYSA-N
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Description

1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid (CAS 17860-33-2) is a high-purity, substituted cyclopentanecarboxylic acid that serves as a versatile small molecule scaffold and a pivotal synthetic intermediate in organic and medicinal chemistry . Its molecular structure features both a carboxylic acid and an ethoxycarbonyl (ester) group attached to the same carbon atom of the cyclopentane ring, making it a quaternary α-alkoxy acid . This unique substitution pattern provides two distinct reactive sites, offering researchers a flexible building block for diverse chemical transformations. The carboxylic acid group can be readily converted into other functional groups, such as amides or alcohols, while the ester group can be manipulated under standard conditions . The rigid, alicyclic cyclopentane core is a common motif in natural products and pharmaceuticals, valued for its ability to impart conformational rigidity and present substituents in well-defined spatial orientations, which is a critical trait in bioactive molecule design . As part of the broader class of alicyclic carboxylic acids, this compound is an excellent candidate for use in drug discovery, nanotechnology, and polymer science, where carboxylic acids are frequently employed as surface modifiers, monomers, or catalysts . It is supplied for Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-ethoxycarbonylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-2-13-8(12)9(7(10)11)5-3-4-6-9/h2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIYHPHDBDKZTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its unique structure, featuring a quaternary carbon center on a cyclopentane ring with both a carboxylic acid and an ester group, offers significant potential for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols and mechanisms, spectroscopic characterization, and its applications, particularly in the realm of medicinal chemistry and drug discovery.

Introduction

The cyclopentane ring is a prevalent structural motif in a vast array of natural products and pharmaceutically active compounds. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a favored scaffold in drug design. 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid, with its geminal ester and carboxylic acid functionalities, provides a strategic starting point for the synthesis of highly substituted cyclopentane derivatives. The differential reactivity of the two carboxyl groups allows for selective transformations, enabling the introduction of diverse functional groups and the extension of molecular complexity. This guide aims to be an essential resource for researchers leveraging this compound in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in the laboratory. The properties of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₄O₄[1]
Molecular Weight 186.2 g/mol [2]
CAS Number 54378-87-9[1]
Appearance Clear oil[3]
Boiling Point 294.1 ± 23.0 °C at 760 mmHg (Predicted)[4]
pKa Not experimentally determined. Expected to be in the range of typical carboxylic acids (~4-5).
Solubility Soluble in many organic solvents such as ethanol, ethyl acetate, and dichloromethane.

Synthesis and Mechanism

The most common and efficient method for the preparation of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid is the selective mono-hydrolysis of the corresponding diester, diethyl cyclopentane-1,1-dicarboxylate.

Synthetic Protocol: Selective Mono-hydrolysis

This protocol is adapted from established laboratory procedures.[3]

Materials:

  • Diethyl 1,1-cyclopentanedicarboxylate

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Concentrated hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water (H₂O)

Procedure:

  • Dissolve diethyl 1,1-cyclopentanedicarboxylate (1.0 eq) in ethanol.

  • In a separate flask, prepare a solution of potassium hydroxide (1.0 eq) in ethanol.

  • Add the KOH solution dropwise to the diester solution over a period of 30 minutes at room temperature.

  • Stir the resulting mixture at room temperature for 96 hours.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the aqueous layer and acidify it to a low pH with concentrated HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid as a clear oil.

Reaction Mechanism

The selective hydrolysis of one of the two sterically equivalent ester groups is a nuanced process. The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks one of the electrophilic carbonyl carbons of the diester, forming a tetrahedral intermediate. The departure of the ethoxide leaving group yields the carboxylate salt. The key to achieving mono-hydrolysis lies in the careful control of stoichiometry, using only one equivalent of the base. Once the first ester is hydrolyzed to the carboxylate anion, the negative charge deactivates the molecule towards further nucleophilic attack by the hydroxide ion, thus favoring the formation of the mono-acid. It has been hypothesized that in aqueous media, the formation of micellar aggregates, where the hydrophilic carboxylate anion is oriented outwards and the hydrophobic ester group is shielded within the aggregate, can also contribute to the selectivity of the mono-hydrolysis.[5][6][7]

Synthesis_Workflow Synthesis of 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product A Diethyl 1,1-cyclopentanedicarboxylate C Mixing and Stirring (Room Temperature, 96h) A->C B Potassium Hydroxide (1 eq) in Ethanol B->C D Solvent Removal (Vacuum) C->D E Aqueous Workup (Partitioning) D->E F Acidification (Conc. HCl) E->F G Extraction (Ethyl Acetate) F->G H Drying and Concentration G->H I 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid H->I

Caption: Workflow for the synthesis of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid.

Spectroscopic Characterization

While specific experimental spectra for 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid are not widely published, its structure allows for the prediction of its key spectroscopic features based on the known chemical shifts and absorption frequencies of its constituent functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show the following signals:

  • -COOH: A broad singlet at a downfield chemical shift, typically between 10-13 ppm.

  • -OCH₂CH₃: A quartet around 4.1-4.2 ppm (2H) and a triplet around 1.2-1.3 ppm (3H).

  • Cyclopentane protons: A series of multiplets in the range of 1.6-2.5 ppm (8H).

¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to exhibit signals for all nine carbon atoms:

  • -COOH: A signal in the range of 175-185 ppm.

  • -COOCH₂CH₃: A signal around 170-175 ppm.

  • Quaternary Carbon: The C1 of the cyclopentane ring will appear as a singlet, likely around 50-60 ppm.

  • -OCH₂CH₃: A signal for the methylene carbon around 60-62 ppm and a signal for the methyl carbon around 14 ppm.

  • Cyclopentane Carbons: Signals for the four methylene carbons of the cyclopentane ring, likely in the range of 25-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of two carbonyl stretching vibrations and a broad hydroxyl stretch:

  • O-H stretch (carboxylic acid): A very broad and strong absorption band from 2500 to 3300 cm⁻¹.[8][9][10]

  • C=O stretch (ester): A strong, sharp absorption band around 1730-1750 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong absorption band around 1700-1725 cm⁻¹.[8][9][10]

  • C-O stretch: Absorptions in the 1000-1300 cm⁻¹ region.

Mass Spectrometry

In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 186. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45), the carboxylic acid group (-COOH, m/z = 45), and cleavage of the cyclopentane ring.[11][12]

Applications in Synthesis and Drug Discovery

1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid is a valuable intermediate in organic synthesis due to the orthogonal reactivity of its two carboxyl functionalities. The carboxylic acid can be readily converted into an amide, acid chloride, or another ester, while the ethyl ester can be selectively hydrolyzed or reduced.

As a Versatile Synthetic Building Block

The ability to selectively functionalize either the carboxylic acid or the ester group makes this molecule a powerful tool for building molecular complexity. For instance, the carboxylic acid can be coupled with an amine to form an amide, and the ester can then be hydrolyzed to a new carboxylic acid, which can undergo further transformations. This stepwise approach allows for the controlled and predictable synthesis of highly substituted cyclopentane derivatives.

Applications Synthetic Utility of 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid cluster_acid Carboxylic Acid Chemistry cluster_ester Ester Chemistry cluster_products Potential Products A 1-(Ethoxycarbonyl)cyclopentane- 1-carboxylic acid B Amide Formation A->B Amine, Coupling Agent C Esterification A->C Alcohol, Acid Catalyst D Acid Chloride Formation A->D SOCl₂, (COCl)₂ E Hydrolysis A->E Base, H₂O F Reduction to Alcohol A->F LiAlH₄, NaBH₄ G Transesterification A->G Alcohol, Catalyst H Amide-Ester Derivatives B->H I Di-ester Derivatives C->I J Acid Chloride-Ester D->J K Di-acid E->K L Hydroxy-acid F->L M Di-ester (different esters) G->M

Caption: Diverse synthetic transformations of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid.

Relevance in Drug Discovery

The cyclopentane scaffold is a key component of many biologically active molecules. The ability to introduce substituents at the C1 position with control over functionality is highly desirable in medicinal chemistry. Cyclopentane carboxylic acid derivatives have been investigated as potent and selective inhibitors of the NaV1.7 sodium channel, a target for the treatment of pain. Furthermore, the cyclopentane-1,2-dione moiety has been explored as a bioisostere for the carboxylic acid functional group in drug design.[13][14] While direct applications of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid in marketed drugs are not readily found, its potential as a precursor to such compounds is significant.

Safety and Handling

1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid is classified as an irritant.[15] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[15]

Handling Precautions:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Avoid breathing vapors or mists.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry place.

  • Keep away from strong oxidizing agents and strong bases.

First Aid Measures:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.

  • Skin: Remove contaminated clothing and wash skin with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid is a highly functionalized and synthetically versatile building block. Its straightforward synthesis and the orthogonal reactivity of its ester and carboxylic acid groups make it an attractive starting material for the creation of complex cyclopentane-containing molecules. For researchers and scientists in both academia and industry, particularly those engaged in drug discovery and development, a solid understanding of the properties and reactivity of this compound can unlock new synthetic pathways and facilitate the design of novel molecular entities.

References

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  • Niwayama, S. Highly efficient selective monohydrolysis of dialkyl malonates and their derivatives. Tetrahedron Letters. 2008, 49(5), 815-817.
  • Shi, J., & Niwayama, S. Micellar Mechanisms for Desymmetrization Reactions in Aqueous Media. The Journal of Organic Chemistry. 2023, 88(20), 14693–14700.
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An In-Depth Technical Guide to 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic Acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid, a versatile building block in modern organic synthesis and medicinal chemistry. We will delve into its chemical structure, physicochemical properties, detailed synthetic protocols with mechanistic insights, and its applications as a key intermediate in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid, with the CAS Number 54378-87-9, is a geminally disubstituted cyclopentane derivative. Its structure features a five-membered carbocyclic ring bearing both a carboxylic acid and an ethyl ester group on the same carbon atom.

IUPAC Name: 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid Molecular Formula: C₉H₁₄O₄ Molecular Weight: 186.21 g/mol

The presence of both a free carboxylic acid and an ester group on a sterically hindered quaternary carbon center imparts unique reactivity and conformational rigidity to the molecule. This structural motif is of significant interest in drug design as it allows for controlled spatial orientation of functional groups, which can be crucial for binding to biological targets.

Below is a 2D representation and a 3D conformer of the molecule.

Caption: 2D Structure of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for understanding the molecule's behavior in various solvent systems and for developing purification and isolation protocols.

PropertyValueSource
Molecular Weight186.21 g/mol PubChem[1]
XLogP31.3PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count4PubChem[1]
Rotatable Bond Count3PubChem[1]
Exact Mass186.08920893PubChem[1]
Topological Polar Surface Area63.6 ŲPubChem[1]

Synthesis and Mechanistic Insights

The most common and efficient synthesis of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid involves the selective mono-saponification of diethyl 1,1-cyclopentanedicarboxylate.[2] This method is favored for its high yield and the ready availability of the starting material.

Experimental Protocol: Selective Mono-saponification

This protocol describes the laboratory-scale synthesis of the title compound.

Materials:

  • Diethyl 1,1-cyclopentanedicarboxylate

  • Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of potassium hydroxide (1 equivalent) in absolute ethanol is prepared.

  • To a stirred solution of diethyl 1,1-cyclopentanedicarboxylate (1 equivalent) in absolute ethanol, the ethanolic KOH solution is added dropwise over 30 minutes at room temperature.

  • The resulting mixture is stirred at room temperature for an extended period (e.g., 96 hours) to ensure selective mono-hydrolysis.[2]

  • The reaction mixture is then concentrated under reduced pressure to remove the ethanol.

  • The residue is partitioned between water and ethyl acetate.

  • The aqueous layer is separated and acidified to a low pH with concentrated hydrochloric acid.

  • The acidified aqueous layer is extracted multiple times with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid as a clear oil.[2]

Mechanistic Rationale and Process Control

The success of this synthesis hinges on the selective hydrolysis of one of the two ester groups. The mechanism of this base-catalyzed hydrolysis (saponification) proceeds through a nucleophilic acyl substitution pathway.

Saponification_Mechanism start Diethyl 1,1-cyclopentanedicarboxylate intermediate1 Tetrahedral Intermediate start->intermediate1 + OH⁻ product_monoester 1-(Ethoxycarbonyl)cyclopentane-1-carboxylate Anion intermediate1->product_monoester - EtOH byproduct1 Ethanol intermediate1->byproduct1 product_final 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic Acid product_monoester->product_final + H⁺ (acidification) byproduct2 Potassium Salt product_monoester->byproduct2

Caption: Simplified workflow of the saponification reaction.

Key Considerations for Selectivity:

  • Stoichiometry: The use of one equivalent of potassium hydroxide is critical for achieving mono-saponification. An excess of base would lead to the formation of the dicarboxylic acid.

  • Reaction Time: A prolonged reaction time at room temperature allows for the selective hydrolysis of the first ester group. The rate of the second hydrolysis is significantly slower due to the electrostatic repulsion between the negatively charged carboxylate intermediate and the incoming hydroxide nucleophile.

  • Solvent: Ethanol is a suitable solvent as it solubilizes both the starting material and the base. The choice of solvent can influence the rate of saponification.

  • Work-up: The acidification step is crucial to protonate the carboxylate salt and allow for its extraction into an organic solvent.

Spectroscopic Characterization

¹H NMR Spectroscopy:

  • -CH₂CH₃ (ethyl ester): A triplet around 1.2-1.3 ppm (3H) and a quartet around 4.1-4.2 ppm (2H).

  • -CH₂- (cyclopentane ring): A complex multiplet in the region of 1.6-2.5 ppm (8H).

  • -COOH: A broad singlet at a downfield chemical shift, typically >10 ppm, which is often exchangeable with D₂O.

¹³C NMR Spectroscopy:

  • C=O (ester and carboxylic acid): Two signals in the range of 170-180 ppm.

  • -OCH₂CH₃: A signal around 60-62 ppm.

  • Quaternary Carbon: A signal for the C1 carbon of the cyclopentane ring.

  • -CH₂- (cyclopentane ring): Multiple signals in the aliphatic region (20-40 ppm).

  • -OCH₂CH₃: A signal around 14 ppm.

Infrared (IR) Spectroscopy:

  • O-H stretch (carboxylic acid): A very broad band from 2500 to 3300 cm⁻¹.

  • C=O stretch (ester and carboxylic acid): A strong, broad absorption band around 1700-1740 cm⁻¹. This band may appear as two overlapping peaks.

  • C-O stretch: Bands in the region of 1000-1300 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (186.21 m/z).

  • Fragmentation: Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and the carboxyl group (-COOH).

Reactivity and Synthetic Applications

1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid serves as a valuable bifunctional building block, enabling a variety of subsequent chemical transformations.

Decarboxylation

The presence of the ester group at the α-position to the carboxylic acid facilitates decarboxylation upon heating, a reaction analogous to the malonic ester synthesis.[3][4][5] This reaction provides a route to mono-substituted cyclopentanecarboxylic acid esters.

Decarboxylation_Pathway start 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic Acid transition_state Six-membered Cyclic Transition State start->transition_state Heat (Δ) enol_intermediate Enol Intermediate transition_state->enol_intermediate co2 CO₂ transition_state->co2 product Ethyl Cyclopentanecarboxylate enol_intermediate->product Tautomerization

Caption: Decarboxylation of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid.

Derivatization of the Carboxylic Acid and Ester Moieties

The two distinct functional groups can be selectively manipulated to introduce further complexity. The carboxylic acid can be converted to an acid chloride, amide, or another ester, while the ethyl ester can be hydrolyzed or transesterified. This differential reactivity allows for the stepwise construction of complex molecular architectures.

Application in Drug Discovery and Development

Cyclopentane scaffolds are prevalent in a wide range of biologically active molecules and approved drugs. The rigid cyclopentane ring system can serve as a conformational constraint, which is a valuable strategy in drug design to improve binding affinity and selectivity for a target protein.

While specific, publicly disclosed examples of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid as a direct intermediate in the synthesis of a marketed drug are not abundant, its structural motif is highly relevant. For instance, cyclopentanecarboxylic acid derivatives are key components in various therapeutic agents, including those with anorexigenic properties.[6] Furthermore, this compound is a valuable starting material for the synthesis of more complex cyclopentane-based building blocks used in the preparation of fatty acid synthase inhibitors and other potential drug candidates.[7] Its utility is also highlighted in patents describing the synthesis of cyclopentane derivatives for various pharmaceutical applications.[8][9][10]

Conclusion

1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis, combined with the differential reactivity of its two functional groups, makes it an attractive starting material for the construction of complex molecules, including novel therapeutic agents. The rigid cyclopentane core provides a useful scaffold for controlling molecular conformation, a key consideration in modern drug design. Further exploration of the reactivity of this compound is likely to lead to the development of new and efficient synthetic methodologies for the preparation of a wide range of biologically active molecules.

References

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An In-depth Technical Guide to 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid (CAS: 54378-87-9)

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount. These scaffolds serve as the foundational architecture upon which complex, biologically active molecules are constructed. 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid, identified by its CAS number 54378-87-9, represents such a pivotal scaffold. This guide provides a comprehensive technical overview of this compound, delving into its synthesis, physicochemical characteristics, spectral signature, and handling protocols. The inherent bifunctionality of this molecule—possessing both a carboxylic acid and an ester group attached to a quaternary center on a cyclopentyl ring—offers synthetic chemists a versatile platform for introducing molecular complexity and exploring novel chemical space. This document is designed to serve as a practical resource for researchers aiming to leverage the unique properties of this compound in their synthetic endeavors.

Core Compound Identity and Properties

1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid is a clear, oily liquid at room temperature. Its structure is characterized by a cyclopentane ring geminally substituted with a carboxylic acid group and an ethoxycarbonyl (ethyl ester) group. This arrangement provides two distinct reactive handles for sequential chemical modifications.

PropertyValueSource(s)
CAS Number 54378-87-9[1][2]
Molecular Formula C₉H₁₄O₄[1][2]
Molecular Weight 186.2 g/mol [1][2]
Canonical SMILES CCOC(=O)C1(CCCC1)C(=O)O[2]
Synonyms 1,1-Cyclopentanedicarboxylic acid 1-ethyl ester, 1-Ethoxycarbonylcyclopentane-1-carboxylate, Monoethyl cyclopentanedicarboxylate[3][4]
Purity Typically ≥95%[1][3]
Primary Hazards Skin Irritant, Serious Eye Irritant, Respiratory Irritant[4]

Synthesis Protocol: Selective Monohydrolysis

The most direct and common synthesis of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid involves the selective monohydrolysis of the corresponding diester, diethyl cyclopentane-1,1-dicarboxylate (CAS: 4167-77-5).[5][6][7][8]. The causality behind this experimental choice lies in the principle of stoichiometry. By using precisely one equivalent of a strong base (like potassium hydroxide), one of the two ester groups is preferentially saponified. The reaction is kinetically controlled, and stopping it after the first hydrolysis yields the desired monoacid-monoester product. Using an excess of base would lead to the dicarboxylic acid, while incomplete reaction would leave unreacted starting material, complicating purification.

Detailed Experimental Workflow

This protocol is adapted from established laboratory procedures.[5].

Reagents:

  • Diethyl 1,1-cyclopentane dicarboxylate (1.0 eq)

  • Potassium Hydroxide (KOH) (1.0 eq)

  • Ethanol (EtOH), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water (H₂O)

  • Brine (saturated NaCl solution)

  • Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

  • Base Solution Preparation: Prepare a solution of potassium hydroxide (1.0 eq) in anhydrous ethanol.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl 1,1-cyclopentane dicarboxylate (1.0 eq) in anhydrous ethanol.

  • Hydrolysis: Add the ethanolic KOH solution dropwise to the diester solution over a period of 30 minutes at room temperature.

  • Reaction Monitoring: Allow the resulting mixture to stir at room temperature for an extended period (e.g., 96 hours) to ensure complete monohydrolysis.[5]. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the ethanol.

  • Aqueous Workup (Partition): Partition the residue between deionized water and ethyl acetate. The desired carboxylate salt will predominantly be in the aqueous layer. Discard the organic (EtOAc) layer, which contains any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify it with concentrated HCl until the pH is strongly acidic (pH ~1-2). This protonates the carboxylate salt, forming the free carboxylic acid.

  • Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate. The product will move into the organic phase.

  • Washing and Drying: Combine the organic extracts and wash them with brine to remove residual water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Final Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the final product, 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid, as a clear oil.[5].

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Core Reaction cluster_workup Workup & Purification Diester Diethyl cyclopentane-1,1-dicarboxylate Mix 1. Mix & Stir (96h, RT) Diester->Mix Base KOH in Ethanol Base->Mix Hydrolysis Selective Monohydrolysis Mix->Hydrolysis Rotovap 2. Concentrate (Rotovap) Hydrolysis->Rotovap Partition 3. Partition (H₂O/EtOAc) Rotovap->Partition Acidify 4. Acidify Aqueous Layer (HCl) Partition->Acidify Extract 5. Extract (EtOAc) Acidify->Extract Dry 6. Wash (Brine) & Dry (Na₂SO₄) Extract->Dry Isolate 7. Concentrate to yield Product Dry->Isolate Product 1-(ethoxycarbonyl)cyclopentane- 1-carboxylic acid Isolate->Product

Caption: Workflow for the synthesis of the target compound via selective hydrolysis.

Spectral & Analytical Characterization

The identity and purity of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid are confirmed through a combination of spectroscopic techniques. The expected data are summarized below, based on the known spectral properties of carboxylic acids and esters.[9][10][11][12].

TechniqueFeatureExpected Chemical Shift / Wavenumber
¹H NMR Carboxylic Acid (-OH)~10-13 ppm (broad singlet)
Ethyl Ester (-OCH₂CH₃)~4.1-4.2 ppm (quartet, 2H)
Ethyl Ester (-OCH₂CH₃)~1.2-1.3 ppm (triplet, 3H)
Cyclopentane Protons~1.6-2.5 ppm (multiplets, 8H)
¹³C NMR Carboxylic Acid (C=O)~180-185 ppm
Ester (C=O)~170-175 ppm
Ester (-OCH₂)~60-62 ppm
Quaternary Carbon (C1)~55-60 ppm
Cyclopentane (-CH₂-)~25-40 ppm
Ester (-CH₃)~14 ppm
IR Spectroscopy Carboxylic Acid O-H Stretch3300-2500 cm⁻¹ (very broad)
C-H Stretch (Aliphatic)~2850-3000 cm⁻¹ (sharp, superimposed on O-H)
Carbonyl C=O Stretch~1740 cm⁻¹ (ester) and ~1710 cm⁻¹ (acid), may overlap
C-O Stretch~1320-1210 cm⁻¹
Mass Spectrometry Molecular Ion [M]⁺m/z = 186.08
Key Fragments[M-OH]⁺ (m/z 169), [M-COOH]⁺ (m/z 141), [M-OEt]⁺ (m/z 141)

Causality in Spectral Interpretation:

  • IR: The extremely broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid dimer.[9][11]. The carbonyl region is complex; the electron-withdrawing nature of the adjacent carboxyl group on the ester C=O and vice versa can slightly shift their expected positions.

  • ¹H NMR: The acidic proton's significant downfield shift is due to deshielding and hydrogen bonding.[10][12]. The protons on the cyclopentane ring adjacent to the quaternary center will be the most downfield of the aliphatic signals.

  • ¹³C NMR: The two distinct carbonyl carbon signals provide definitive evidence of the monoacid-monoester structure.[12].

  • Mass Spec: Fragmentation often initiates at the functional groups, with the loss of hydroxyl (-OH) or ethoxy (-OEt) radicals being common pathways.[12].

Applications in Research and Development

As a "versatile small molecule scaffold," 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid serves as a valuable intermediate in the synthesis of more complex molecules, particularly in pharmaceutical development.[1][2]. Its utility stems from the orthogonal reactivity of its two functional groups:

  • Carboxylic Acid Handle: Can be readily converted into amides, esters, or acid chlorides, or used in reduction reactions.

  • Ester Handle: Can be hydrolyzed to the diacid, reduced to an alcohol, or reacted with Grignard reagents.

This bifunctionality on a constrained cyclic core allows for the systematic exploration of chemical diversity. The cyclopentane ring provides a rigid, three-dimensional framework that is often sought in drug candidates to improve binding affinity and metabolic stability compared to more flexible acyclic analogues. While specific drug synthesis pathways involving this exact molecule are proprietary or less commonly published, its structural motif is relevant in the design of compounds targeting a range of biological systems.

Logical Relationship of Functional Groups

Functional_Groups cluster_acid_rxns Carboxylic Acid Reactions cluster_ester_rxns Ester Reactions compound 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid -COOH (Carboxylic Acid) -COOEt (Ethyl Ester) Amide Amide Formation compound:f1->Amide Esterification Esterification compound:f1->Esterification AcidChloride Acid Chloride Formation compound:f1->AcidChloride Reduction_Acid Reduction to Alcohol compound:f1->Reduction_Acid Hydrolysis Hydrolysis to Diacid compound:f2->Hydrolysis Reduction_Ester Reduction to Alcohol compound:f2->Reduction_Ester Grignard Grignard Reaction compound:f2->Grignard

Caption: Orthogonal reactivity of the acid and ester functional groups.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound. The following guidelines are based on Globally Harmonized System (GHS) classifications and standard laboratory practices.[4][13][14][15].

Hazard Identification
  • GHS Classification:

    • Skin Corrosion/Irritation (Category 2) - H315: Causes skin irritation.[4].

    • Serious Eye Damage/Eye Irritation (Category 2A) - H319: Causes serious eye irritation.[4].

    • Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3) - H335: May cause respiratory irritation.[4].

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).[15][16].

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[16].

  • Skin and Body Protection: A lab coat is required. Wear additional protective clothing as necessary to prevent skin exposure.[15].

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[13][14].

  • In Case of Skin Contact: Immediately wash off with plenty of soap and water. If skin irritation occurs, get medical advice.[13].

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[13].

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical assistance.[13][15].

Storage and Disposal
  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13][15]. Store locked up.

  • Incompatible Materials: Strong oxidizing agents.[13].

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid is a strategically valuable building block whose utility is rooted in its defined stereochemistry and orthogonal functional groups. A thorough understanding of its synthesis, properties, and handling requirements, as outlined in this guide, is essential for its effective and safe application in research and development. By providing two distinct points for chemical elaboration on a rigid cyclic scaffold, it enables the efficient construction of complex molecular architectures for applications ranging from materials science to the discovery of new therapeutic agents.

References

  • Synthesis of a. 1-(Ethoxycarbonyl)cyclopentanecarboxylic acid. PrepChem.com. [Link]

  • 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid|CAS 54378-87-9. Angene International Limited. [Link]

  • 1-(Ethoxycarbonyl)cyclopentane-1-carboxylate | C9H13O4- | CID 71364713. PubChem, National Library of Medicine. [Link]

  • 1-(Ethoxycarbonyl)cyclopent-3-ene-1-carboxylic acid | C9H12O4 | CID 24729733. PubChem, National Library of Medicine. [Link]

  • Safety Data Sheet - 3-Ethoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid. Angene Chemical. [Link]

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  • Supplementary Information - General procedures for the synthesis of monomers. The Royal Society of Chemistry. [Link]

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  • 2-(Ethoxycarbonyl)cyclopentane-1-carboxylate | C9H13O4- | CID 71442026. PubChem, National Library of Medicine. [Link]

  • Diethyl 1,1-cyclopentanedicarboxylate | C11H18O4 | CID 77830. PubChem, National Library of Medicine. [Link]

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  • 1-ethoxycarbonyl-cyclohexane-1-carboxylic acid. ChemSynthesis. [Link]

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  • Cyclopentane-1-carboxylic acid, 4-isopropylidene-2-[2-(methoxycarbonyll)ethenyl]-, methyl ester, (Z,E)- - Spectrum. SpectraBase. [Link]

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An In-depth Technical Guide to 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid, a valuable building block in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering in-depth information on its chemical properties, synthesis, and potential applications.

Core Molecular Attributes

1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid, a geminally disubstituted cyclopentane derivative, possesses both an ester and a carboxylic acid functional group attached to the same carbon atom. This unique structural arrangement imparts specific reactivity and makes it a versatile intermediate in the synthesis of more complex molecules.

PropertyValueSource
Molecular Formula C₉H₁₄O₄[1][2]
Molecular Weight 186.2 g/mol [1][2]
CAS Number 54378-87-9[1][2]
Canonical SMILES CCOC(=O)C1(CCCC1)C(=O)O[1]
Physical State Clear oil (at room temperature)

Note: The molecular weight of the deprotonated form, 1-(ethoxycarbonyl)cyclopentane-1-carboxylate, is 185.20 g/mol .

Synthesis and Mechanism

The most direct and common synthesis of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid is through the selective partial hydrolysis of its corresponding diester, diethyl 1,1-cyclopentanedicarboxylate. This reaction is a classic example of saponification, where one of the two ester groups is hydrolyzed to a carboxylic acid under basic conditions.

Experimental Protocol: Synthesis of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid

This protocol is adapted from established methodologies for the partial hydrolysis of gem-diesters.

Materials:

  • Diethyl 1,1-cyclopentanedicarboxylate

  • Ethanol (EtOH)

  • Potassium hydroxide (KOH)

  • Deionized water (H₂O)

  • Ethyl acetate (EtOAc)

  • Concentrated hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl 1,1-cyclopentanedicarboxylate in ethanol.

  • Addition of Base: Prepare a solution of potassium hydroxide in ethanol. Add this solution dropwise to the solution of the diester over a period of 30 minutes with continuous stirring.

  • Reaction: Allow the resulting mixture to stir at room temperature for an extended period (typically 72-96 hours) to ensure selective mono-hydrolysis.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

    • Partition the residue between deionized water and ethyl acetate.

    • Separate the aqueous layer and acidify it to a low pH (e.g., pH 1-2) by the careful addition of concentrated hydrochloric acid.

    • Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

  • Purification:

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the solution and concentrate it under reduced pressure to yield the product as a clear oil.

Mechanism of Selective Mono-hydrolysis:

The selective hydrolysis of one ester group in the presence of another is primarily a result of statistical probability and careful control of reaction conditions. By using a stoichiometric equivalent of the base (e.g., KOH), the reaction is limited to the hydrolysis of only one ester function. The reaction proceeds via a nucleophilic acyl substitution mechanism.

G cluster_0 Nucleophilic Attack cluster_1 Elimination cluster_2 Protonation Diester Diethyl 1,1-cyclopentanedicarboxylate OH- OH⁻ Tetrahedral_Intermediate Tetrahedral Intermediate Diester->Tetrahedral_Intermediate + OH⁻ Monoester_Anion Monoester Anion Tetrahedral_Intermediate->Monoester_Anion - EtO⁻ EtO- EtO⁻ Final_Product 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid Monoester_Anion->Final_Product + H⁺ H+ H⁺ (from HCl) EtOH Ethanol EtO-->EtOH + H₂O

Caption: Mechanism of selective mono-hydrolysis.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy:

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.

  • Ethyl Ester Protons (-OCH₂CH₃): A quartet around 4.1-4.3 ppm (for the -OCH₂- group) and a triplet around 1.2-1.4 ppm (for the -CH₃ group) are anticipated.

  • Cyclopentane Protons: A series of multiplets would be observed in the upfield region, likely between 1.5-2.5 ppm, corresponding to the eight protons of the cyclopentane ring.

¹³C NMR Spectroscopy:

  • Carbonyl Carbons (C=O): Two distinct signals are expected in the downfield region. The carboxylic acid carbonyl carbon should appear around 175-185 ppm, while the ester carbonyl carbon is expected at a slightly more upfield position, around 170-175 ppm.

  • Quaternary Carbon: The gem-disubstituted carbon of the cyclopentane ring would appear as a singlet, likely in the range of 50-60 ppm.

  • Ethyl Ester Carbons (-OCH₂CH₃): The -OCH₂- carbon is expected around 60-65 ppm, and the -CH₃ carbon will be in the upfield region, around 14-15 ppm.

  • Cyclopentane Carbons: The methylene carbons of the cyclopentane ring would show signals in the range of 25-40 ppm.

Infrared (IR) Spectroscopy:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[3][4]

  • C=O Stretch (Carbonyls): Two strong absorption bands are anticipated in the carbonyl region. The carboxylic acid C=O stretch will likely appear around 1700-1725 cm⁻¹, while the ester C=O stretch is expected at a slightly higher frequency, around 1730-1750 cm⁻¹.[3][4]

  • C-O Stretch: Strong bands corresponding to the C-O stretching of the carboxylic acid and the ester will be present in the 1000-1300 cm⁻¹ region.[3]

Mass Spectrometry:

In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 186. The fragmentation pattern would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) from the ester, the loss of the carboxylic acid group (-COOH, 45 Da), and the loss of the entire ethoxycarbonyl group (-COOC₂H₅, 73 Da).

Reactivity and Applications

The dual functionality of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid makes it a versatile synthetic intermediate. The carboxylic acid and ester groups can be selectively manipulated to introduce a variety of other functional groups.

Key Reactions:

  • Esterification/Amidation of the Carboxylic Acid: The carboxylic acid moiety can be converted to other esters or amides through standard coupling reactions (e.g., using DCC, EDC, or conversion to the acid chloride followed by reaction with an alcohol or amine). This allows for the introduction of diverse side chains.

  • Hydrolysis or Reduction of the Ester: The ethyl ester can be hydrolyzed to the corresponding dicarboxylic acid under more forcing basic or acidic conditions. Alternatively, it can be selectively reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄), which would also reduce the carboxylic acid.

  • Decarboxylation: Under certain conditions, gem-dicarboxylic acids and their monoesters can undergo decarboxylation, leading to the formation of a monosubstituted cyclopentanecarboxylic acid or its ester.

Potential Applications:

As a bifunctional building block, 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid is valuable in the synthesis of:

  • Pharmaceutical Intermediates: The cyclopentane scaffold is present in numerous biologically active molecules. This compound provides a platform for creating libraries of substituted cyclopentane derivatives for drug discovery.

  • Polymers and Materials Science: Dicarboxylic acids and their esters are monomers for the synthesis of polyesters and polyamides. The specific stereochemistry and functionality of this molecule could be exploited to create polymers with unique properties.

  • Fine Chemicals and Agrochemicals: The structural motif of this compound can be incorporated into the synthesis of various specialty chemicals, including fragrances, flavors, and agrochemicals.

Conclusion

1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid is a readily accessible and highly versatile synthetic intermediate. Its unique arrangement of two distinct carbonyl functionalities on a single carbon atom of a cyclopentane ring provides a rich platform for chemical modifications. This guide has detailed its core properties, a reliable synthetic protocol, predicted spectroscopic characteristics, and an overview of its reactivity and potential applications, providing a solid foundation for its use in research and development.

References

  • Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

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An In-Depth Technical Guide to 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide serves as a comprehensive technical resource on 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid, a versatile building block in modern organic synthesis and medicinal chemistry. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a synthesized narrative that delves into the causality behind its synthesis, the nuances of its characterization, and its potential in the development of novel therapeutics. The information presented herein is grounded in established scientific literature to ensure accuracy and reliability for professionals in the field.

Nomenclature and Chemical Identity

The precise and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid

This name is derived by identifying the parent cycloalkane, which is cyclopentane. A carboxylic acid group and an ethoxycarbonyl (ethyl ester) group are both attached to the same carbon atom, designated as position 1.

Chemical Structure:

Molecular Structure of the Compound.

Key Identifiers:

IdentifierValue
CAS Number 54378-87-9[1][2]
Molecular Formula C₉H₁₄O₄
Molecular Weight 186.2 g/mol [2]
Canonical SMILES CCOC(=O)C1(CCCC1)C(=O)O

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of a compound is crucial for its handling, purification, and application in chemical reactions. While extensive experimental data for this specific compound is not widely published, computed properties and data from analogous compounds provide valuable insights.

Table of Physicochemical Properties:

PropertyValue (Predicted/Computed)Source
Molecular Weight 185.20 g/mol PubChem[1]
XLogP3 2.3PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 3PubChem
Exact Mass 185.08138389 DaPubChem[1]
Topological Polar Surface Area 66.4 ŲPubChem[1]

Spectroscopic Characterization:

  • ¹H NMR: The spectrum is expected to show a triplet at approximately 1.2 ppm (3H) and a quartet around 4.1 ppm (2H) corresponding to the ethyl ester group. The cyclopentane protons would appear as multiplets in the region of 1.5-2.5 ppm. A broad singlet, characteristic of a carboxylic acid proton, would be observed significantly downfield, typically above 10 ppm.

  • ¹³C NMR: The carbonyl carbons of the ester and carboxylic acid are expected to resonate in the downfield region of the spectrum (170-185 ppm). The methylene carbon of the ethyl group would be around 60 ppm, and the methyl carbon around 14 ppm. The quaternary carbon of the cyclopentane ring would be a distinct signal, and the other cyclopentane carbons would appear in the aliphatic region.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a very broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. Two distinct C=O stretching bands would be present: one for the carboxylic acid (around 1710 cm⁻¹) and one for the ester (around 1735 cm⁻¹).

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would likely show the molecular ion peak (M⁺) at m/z 186. Subsequent fragmentation may involve the loss of the ethoxy group (-45), the carboxyl group (-45), and cleavage of the cyclopentane ring.

Synthesis Protocol: Selective Mono-saponification of Diethyl 1,1-Cyclopentanedicarboxylate

The most common and direct synthesis of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid involves the selective partial hydrolysis (mono-saponification) of the corresponding diester, diethyl 1,1-cyclopentanedicarboxylate. This method is advantageous due to the ready availability of the starting material.

Starting Material: Diethyl 1,1-cyclopentanedicarboxylate (CAS: 4167-77-5)[3][4]

Reaction Scheme:

Workflow for the Synthesis of the Target Compound.

Detailed Experimental Protocol:

  • Step 1: Reaction Setup

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl 1,1-cyclopentanedicarboxylate (1.0 equivalent) in absolute ethanol.

    • In a separate flask, prepare a solution of potassium hydroxide (KOH, 1.0 equivalent) in absolute ethanol.

  • Step 2: Saponification

    • Cool the solution of the diester in an ice bath.

    • Add the ethanolic KOH solution dropwise to the stirred diester solution over a period of 30 minutes. The slow addition is crucial to control the exothermicity of the reaction and to favor mono-saponification.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an extended period (e.g., 96 hours) to ensure the reaction goes to completion.

  • Step 3: Work-up and Isolation

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Partition the residue between water and ethyl acetate. The desired carboxylate salt will be in the aqueous layer.

    • Separate the aqueous layer and wash it with ethyl acetate to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify it with concentrated hydrochloric acid (HCl) to a pH of approximately 1-2. This protonates the carboxylate to form the carboxylic acid, which will precipitate or form an oil.

    • Extract the acidified aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts and wash them with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.

Mechanism and Rationale for Selectivity:

The selective hydrolysis of one ester group in a geminal diester is a well-documented phenomenon. The key to this selectivity lies in a combination of steric and electronic effects.

Hydrolysis_Mechanism start Diethyl 1,1-cyclopentanedicarboxylate step1 Nucleophilic attack by OH- on one carbonyl start:f0->step1:f0 intermediate1 Tetrahedral Intermediate step1:f0->intermediate1:f0 step2 Elimination of Ethoxide intermediate1:f0->step2:f0 intermediate2 Mono-anion (carboxylate) step2:f0->intermediate2:f0 step3 Acidification intermediate2:f0->step3:f0 end 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid step3:f0->end:f0

Simplified Hydrolysis Mechanism.

After the first saponification, the resulting carboxylate anion introduces a negative charge into the molecule. This negative charge exerts a strong deactivating effect on the remaining ester group through electrostatic repulsion, making a second nucleophilic attack by hydroxide significantly less favorable. Furthermore, steric hindrance around the quaternary carbon center may also play a role in disfavoring the approach of the nucleophile to the second ester group once the first has reacted. The use of a single equivalent of base is critical to favor the mono-hydrolyzed product.

Applications in Drug Discovery and Development

Cyclopentane scaffolds are prevalent in a wide range of biologically active molecules and approved drugs. The rigid, three-dimensional nature of the cyclopentane ring can provide a well-defined orientation for pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets.

1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid is a valuable intermediate as it possesses two distinct functional groups that can be selectively modified. The carboxylic acid can be converted to amides, esters, or other functional groups, while the ester can be hydrolyzed, reduced, or transesterified. This differential reactivity allows for the controlled and stepwise elaboration of the molecule into more complex structures.

Dicarboxylic acid monoesters, in general, are important building blocks in medicinal chemistry. They can act as linkers in drug-conjugates, or their carboxylic acid moiety can serve as a key interacting group with biological targets, such as enzymes or receptors. The cyclopentane-1,3-dione moiety, which can be derived from such precursors, has been explored as a bioisostere for the carboxylic acid functional group in the design of potent thromboxane A2 receptor antagonists.[5][6]

Conclusion

1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid is a synthetically useful building block with significant potential in the fields of organic synthesis and drug discovery. Its preparation via selective mono-saponification of the corresponding diester is a reliable and scalable method. The presence of two orthogonally reactive functional groups on a conformationally restricted cyclopentane ring makes it an attractive scaffold for the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides a foundational understanding of this compound, intended to facilitate its application in research and development endeavors.

References

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"1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid" synthesis from diethyl 1,1-cyclopentanedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Selective Monohydrolysis of Diethyl 1,1-Cyclopentanedicarboxylate

Abstract

This document provides an in-depth technical guide for the synthesis of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid, a valuable monoacid monoester intermediate, through the selective partial hydrolysis of diethyl 1,1-cyclopentanedicarboxylate. The core of this synthesis lies in the precise control of reaction conditions to favor the saponification of only one of the two sterically equivalent ester functionalities. This guide elucidates the underlying chemical principles, provides a detailed, field-tested experimental protocol, and presents the necessary data for successful replication and optimization. The methodologies described herein are designed to ensure high selectivity and yield, critical for applications in pharmaceutical development and complex organic synthesis.

Introduction and Strategic Overview

1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid is a key synthetic intermediate whose bifunctional nature—possessing both a carboxylic acid and an ester group on the same quaternary carbon—allows for sequential and orthogonal chemical transformations. This attribute is highly sought after in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The parent compound, diethyl 1,1-cyclopentanedicarboxylate, is a symmetrical diester readily accessible through established synthetic routes, such as the alkylation of diethyl malonate.

The primary challenge in converting the diester to the desired monoacid monoester is preventing the second hydrolysis event, which would lead to the formation of the dicarboxylic acid as a byproduct. This guide focuses on a robust and reproducible method for achieving high selectivity through a base-catalyzed hydrolysis (saponification) reaction where stoichiometry is the key controlling factor.

The Chemistry of Selective Saponification

The hydrolysis of an ester in the presence of a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is known as saponification.[1] This reaction is effectively irreversible because the final step involves the deprotonation of the newly formed carboxylic acid by an alkoxide, which is a strong base.[1][2]

The overall reaction proceeds as follows:

  • Step 1 (First Hydrolysis): Diethyl 1,1-cyclopentanedicarboxylate reacts with one equivalent of hydroxide to form the potassium salt of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid.

  • Step 2 (Second Hydrolysis): If excess base is present, this intermediate can undergo a second hydrolysis to form the dipotassium salt of 1,1-cyclopentanedicarboxylic acid.

To achieve selective monohydrolysis, the reaction is conducted with a precisely controlled amount of base, typically one molar equivalent relative to the starting diester.[3] This stoichiometric control ensures that there is insufficient base to drive the second hydrolysis to a significant extent. The reaction is a consecutive process, and by limiting the key reagent, the reaction can be effectively stopped after the first step.[4]

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints and justifications for each step. Adherence to these details is critical for achieving the desired selectivity and yield.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Diethyl 1,1-cyclopentanedicarboxylate≥98%(e.g., Sigma-Aldrich)Starting material.[5][6]
Potassium Hydroxide (KOH)ACS Reagent, ≥85%(e.g., Fisher Scientific)Hydrolyzing agent.
Ethanol (EtOH)Anhydrous, 200 proof(e.g., Decon Labs)Reaction solvent.
Ethyl Acetate (EtOAc)ACS Grade(e.g., VWR)Extraction solvent.
Hydrochloric Acid (HCl)Concentrated, ~12 M(e.g., J.T. Baker)For acidification.
Brine (Saturated NaCl solution)N/APrepared in-houseFor washing.
Sodium Sulfate (Na₂SO₄)Anhydrous(e.g., EMD Millipore)Drying agent.
Deionized Water (H₂O)N/AIn-house sourceFor workup.
Step-by-Step Synthesis Workflow

Step 1: Preparation of the Potassium Hydroxide Solution

  • Accurately weigh 0.654 g (11.68 mmol, based on 85% purity) of potassium hydroxide pellets.

  • Dissolve the KOH in 10 mL of anhydrous ethanol in a separate flask. Gentle warming may be required to facilitate dissolution. This solution should be prepared fresh.

    • Causality: Using an alcoholic solution of KOH ensures homogeneity of the reaction mixture, as the starting diester is also soluble in ethanol.[7] Water is often included in saponification, but a purely ethanolic solution can enhance control.[3]

Step 2: Reaction Setup

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.5 g (11.68 mmol) of diethyl 1,1-cyclopentanedicarboxylate in 10 mL of anhydrous ethanol.[3]

  • Place the flask in a water bath to maintain a constant temperature.

Step 3: Controlled Addition of Base

  • Add the ethanolic KOH solution dropwise to the stirred solution of the diester over a period of 30 minutes.[3]

    • Causality: A slow, dropwise addition is crucial. It maintains a low instantaneous concentration of hydroxide, which kinetically disfavors the second hydrolysis of the intermediate monoester salt.

Step 4: Reaction Monitoring

  • Stir the resulting mixture at room temperature for an extended period, typically 96 hours.[3]

    • Trustworthiness: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time. The disappearance of the starting material and the appearance of a new, more polar spot (the carboxylate salt) indicate reaction progression. The long reaction time at room temperature is a trade-off for higher selectivity, avoiding the higher temperatures that might accelerate the second hydrolysis.

Step 5: Work-up and Isolation

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Partitioning: Partition the residue between deionized water (e.g., 20 mL) and ethyl acetate (e.g., 20 mL). The potassium salt of the product will be in the aqueous layer, while any unreacted starting material will be in the organic layer.

  • Acidification: Separate the aqueous layer and cool it in an ice bath. Carefully acidify the solution to a pH of ~1-2 by the dropwise addition of concentrated hydrochloric acid.[2] This protonates the carboxylate, forming the desired carboxylic acid, which may precipitate or form an oil.[8]

    • Causality: Acidification is a critical step to convert the water-soluble carboxylate salt into the organic-soluble carboxylic acid, enabling its extraction.[9]

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (e.g., 3 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash them with brine (1 x 20 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

  • Final Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the final product, 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid, as a clear oil.[3]

Visualization of the Workflow

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Diester Diethyl 1,1-cyclopentanedicarboxylate in Ethanol ReactionMix Reaction Mixture Diester->ReactionMix KOH_sol Potassium Hydroxide in Ethanol KOH_sol->ReactionMix Dropwise Addition (30 min) Stir Stir at RT (96 hours) ReactionMix->Stir Concentrate Concentrate Stir->Concentrate Partition Partition (H₂O/EtOAc) Concentrate->Partition Acidify Acidify Aqueous Layer (Conc. HCl) Partition->Acidify Extract Extract with EtOAc Acidify->Extract WashDry Wash (Brine) & Dry (Na₂SO₄) Extract->WashDry FinalProduct Final Product: 1-(ethoxycarbonyl)cyclopentane- 1-carboxylic acid WashDry->FinalProduct Reaction_Mechanism Start Diethyl 1,1-Cyclopentanedicarboxylate Intermediate Potassium 1-(ethoxycarbonyl) cyclopentane-1-carboxylate Start->Intermediate + 1 eq. KOH (Desired Path) Product 1-(Ethoxycarbonyl) cyclopentane-1-carboxylic acid Intermediate->Product + HCl (Workup) Byproduct 1,1-Cyclopentanedicarboxylic acid Intermediate->Byproduct + 1 eq. KOH (Side Reaction)

Caption: Reaction pathway showing the desired monohydrolysis and potential over-hydrolysis.

The selectivity arises from several factors:

  • Stoichiometric Control: As discussed, using only one equivalent of the base is the primary method for preventing the second hydrolysis.

  • Electrostatic Repulsion: After the first hydrolysis, the intermediate exists as a carboxylate anion. The negative charge on this intermediate can electrostatically repel the approach of another hydroxide anion, making the second hydrolysis kinetically less favorable than the first.

  • Reaction Conditions: Performing the reaction at room temperature, rather than under reflux, provides the activation energy for the first hydrolysis but is less likely to overcome the higher activation barrier for the second. [2][10]

Conclusion

The selective monohydrolysis of diethyl 1,1-cyclopentanedicarboxylate is a highly reliable and scalable method for producing 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid. The success of the synthesis hinges on precise stoichiometric control of the base and carefully managed reaction conditions. The protocol detailed in this guide provides a robust framework for researchers in drug development and organic synthesis, enabling the efficient production of this valuable bifunctional intermediate. By understanding the causality behind each step, scientists can troubleshoot and adapt this methodology for related substrates and applications.

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A Spectroscopic Guide to 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the bifunctional molecule, 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid (Molecular Formula: C₉H₁₄O₄, Molecular Weight: 188.20 g/mol ). Designed for researchers, chemists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section presents a detailed interpretation of the expected spectral features, grounded in fundamental principles and supported by comparative data from analogous structures. The guide further provides standardized protocols for sample preparation and data acquisition, ensuring scientific rigor and reproducibility.

Introduction: The Structural Significance of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid

1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid is a valuable building block in organic synthesis. Its structure features a quaternary carbon on a cyclopentane ring, substituted with both a carboxylic acid and an ethyl ester group. This unique arrangement of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, including spirocyclic compounds and other pharmacologically relevant scaffolds.

Accurate structural confirmation and purity assessment are paramount in any synthetic workflow. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of the molecule's atomic arrangement and connectivity. This guide serves as a practical reference for interpreting the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, enabling scientists to confidently verify its identity and purity.

The synthesis of this target molecule is typically achieved through the selective mono-hydrolysis of the corresponding diester, diethyl 1,1-cyclopentanedicarboxylate, often using a stoichiometric amount of a base like potassium hydroxide in an alcoholic solvent.

Synthesis Workflow

The following diagram illustrates a common synthetic route to the title compound.

G cluster_0 Synthesis of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid A Diethyl 1,1-cyclopentanedicarboxylate C Reaction Mixture (Stirred at RT) A->C Reactant B KOH / Ethanol B->C Reagent D Work-up (Acidification & Extraction) C->D Hydrolysis E 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid D->E Isolation G cluster_1 Key Fragmentation Pathways (EI-MS) mol_ion [M]⁺˙ m/z 188 frag1 Loss of ˙OCH₂CH₃ [M-45]⁺ m/z 143 mol_ion->frag1 α-cleavage frag2 Loss of ˙CH₂CH₃ [M-29]⁺ m/z 159 mol_ion->frag2 α-cleavage frag3 Loss of COOH [M-45]⁺ m/z 143 mol_ion->frag3 α-cleavage frag4 Loss of C₂H₅OH (McLafferty) [M-46]⁺˙ m/z 142 mol_ion->frag4 Rearrangement frag5 Loss of C₅H₈ (Ring fragment) mol_ion->frag5

Caption: Plausible fragmentation pathways for the title compound in EI-MS.

Predicted Mass Spectrometry Data (EI & ESI)

m/z Value Ion Technique Rationale for Formation
188 [M]⁺˙ EI Molecular ion peak (may be low intensity).
187 [M-H]⁻ ESI (-) Deprotonation of the carboxylic acid in negative ion mode.
211 [M+Na]⁺ ESI (+) Adduct formation with sodium ions in positive ion mode.
143 [M - ˙OCH₂CH₃]⁺ or [M - ˙COOH]⁺ EI Loss of the ethoxy radical or the carboxyl radical, both representing α-cleavage adjacent to the quaternary carbon, leading to a stable acylium ion. [1]
115 [143 - CO]⁺ EI Subsequent loss of carbon monoxide from the m/z 143 fragment.
69 [C₅H₉]⁺ EI Formation of the cyclopentyl cation, a common fragment for cyclopentane derivatives. [2]

| 45 | [COOH]⁺ or [OCH₂CH₃]⁺ | EI | Fragments corresponding to the carboxylic acid or ethoxy groups. |

Experimental Protocol: ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer for high-resolution mass measurement.

  • Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire spectra in both positive and negative ion modes.

  • Data Analysis: Determine the accurate mass of the parent ions (e.g., [M-H]⁻ and [M+Na]⁺) and compare it to the theoretical calculated mass to confirm the elemental composition.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and complementary suite of tools for the unambiguous structural characterization of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, IR spectroscopy validates the presence of the key carboxylic acid and ester functional groups, and mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns. The predictive data and protocols outlined in this guide offer a robust framework for researchers to verify the synthesis and purity of this important chemical intermediate, ensuring the integrity of their subsequent scientific endeavors.

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An In-depth Technical Guide to the Solubility of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid, a bifunctional organic molecule, presents a compelling case study in solubility, a critical parameter in drug development, chemical synthesis, and material science. Its structure, featuring both a carboxylic acid and an ethyl ester moiety attached to the same carbon of a cyclopentane ring, dictates a nuanced interaction with a spectrum of solvents. This guide provides a comprehensive analysis of the solubility characteristics of this compound, grounded in theoretical principles and supported by practical experimental methodologies. Designed for researchers, scientists, and drug development professionals, this document aims to elucidate the factors governing the solubility of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid and to provide a robust framework for its empirical determination.

The molecular structure of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid is foundational to its solubility profile. The carboxylic acid group is capable of acting as a hydrogen bond donor and acceptor, predisposing the molecule to solubility in polar, protic solvents. Conversely, the ethyl ester group, while polar, is a hydrogen bond acceptor only. The cyclopentane ring and the ethyl group of the ester contribute to the molecule's nonpolar character, influencing its solubility in less polar and nonpolar organic solvents. The interplay of these functional groups results in a solubility profile that is highly dependent on the nature of the solvent.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. For 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid, the key interactions to consider are:

  • Hydrogen Bonding: The carboxylic acid group can form strong hydrogen bonds with protic solvents like water and alcohols. The carbonyl oxygen of both the carboxylic acid and the ester can act as hydrogen bond acceptors.

  • Dipole-Dipole Interactions: The polar C=O and C-O bonds in both functional groups lead to a significant molecular dipole moment, allowing for favorable interactions with other polar molecules.

  • Van der Waals Forces (London Dispersion Forces): The nonpolar cyclopentane ring and the ethyl group interact with nonpolar solvents through these weaker forces.

The overall solubility in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.

Predicted Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to HighThe carboxylic acid group's ability to form hydrogen bonds is the primary driver of solubility. However, the nonpolar cyclopentane ring and ethyl group limit miscibility, especially in water. Solubility in alcohols is expected to be higher than in water due to the organic nature of the solvent.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF)HighThese solvents can accept hydrogen bonds from the carboxylic acid and engage in strong dipole-dipole interactions with both the ester and acid functionalities. The synthesis of the target compound often utilizes ethyl acetate, indicating good solubility.
Nonpolar Hexane, TolueneLow to ModerateSolubility in nonpolar solvents is primarily driven by van der Waals forces interacting with the cyclopentane ring and ethyl group. The polar functional groups will limit solubility in highly nonpolar solvents like hexane.
Aqueous Basic 5% Sodium Hydroxide, 5% Sodium BicarbonateHighThe carboxylic acid will be deprotonated to form the highly polar and water-soluble sodium 1-(ethoxycarbonyl)cyclopentane-1-carboxylate salt. This is a classic acid-base reaction that dramatically increases aqueous solubility.
Aqueous Acidic 5% Hydrochloric AcidLowIn an acidic solution, the carboxylic acid will remain protonated, and its limited water solubility will be maintained or even slightly decreased due to the common ion effect.

Experimental Determination of Solubility

For a definitive understanding of the solubility of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid, empirical determination is essential. The following protocols outline standard methodologies for both qualitative and quantitative assessment.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents and is useful for initial screening.

Protocol:

  • Add approximately 20-30 mg of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid to a small test tube.

  • Add 1 mL of the chosen solvent to the test tube in 0.25 mL increments.

  • After each addition, vortex or vigorously shake the test tube for 30-60 seconds.

  • Observe the mixture. Classify the solubility as:

    • Soluble: The compound completely dissolves, leaving a clear solution.

    • Partially Soluble: A portion of the compound dissolves, but some solid remains.

    • Insoluble: The compound does not appear to dissolve.

  • Repeat this process for a range of solvents from different classes (polar protic, polar aprotic, nonpolar, aqueous basic, and aqueous acidic).

Caption: Workflow for qualitative solubility determination.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.

Protocol:

  • Add an excess amount of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid to a sealed vial containing a known volume of the solvent of interest. The presence of undissolved solid is crucial to ensure saturation.

  • Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

  • Prepare a calibration curve with known concentrations of the compound to accurately determine the concentration in the saturated solution.

G A Add excess compound to solvent in a sealed vial B Agitate at constant temperature for 24-48h to reach equilibrium A->B C Allow solid to settle B->C D Withdraw and filter supernatant C->D E Quantify concentration using HPLC or GC D->E G Determine solubility from concentration of saturated solution E->G F Prepare calibration curve with standards F->E

Caption: Shake-flask method for quantitative solubility.

Factors Influencing Solubility

  • pH: For aqueous solutions, pH is a critical factor. In basic solutions, the carboxylic acid is deprotonated, forming a highly soluble carboxylate salt. In acidic solutions, the compound remains in its less soluble protonated form.

  • Temperature: The solubility of solids generally increases with temperature. This relationship should be determined experimentally if the compound is to be used in applications with varying thermal conditions.

  • Presence of Co-solvents: In drug formulation, co-solvents are often used to enhance aqueous solubility. For 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid, the addition of a water-miscible organic solvent like ethanol or propylene glycol would likely increase its solubility in an aqueous medium.

Predictive Models for Solubility

In the absence of experimental data, computational models can provide estimations of solubility.

  • Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate chemical structure with physicochemical properties like solubility.[1][2][3][4] They rely on molecular descriptors that encode structural, electronic, and topological features of the molecule.

  • Group Contribution Methods: These methods estimate properties by summing the contributions of the individual functional groups within the molecule.[5][6] For 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid, the contributions of the carboxylic acid, ester, and cyclopentane ring would be considered.

It is important to note that these predictive models provide estimates and should be used as a guide, with experimental verification being the gold standard.

Conclusion

The solubility of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid is a multifaceted property governed by the presence of both polar, hydrogen-bonding functional groups and a nonpolar hydrocarbon ring. This dual nature results in good solubility in a range of polar organic solvents, moderate solubility in alcohols, and limited solubility in water and nonpolar hydrocarbons. Its aqueous solubility is highly dependent on pH, with a significant increase in basic conditions due to salt formation. For researchers and drug development professionals, a thorough understanding of these solubility characteristics, confirmed through the experimental protocols outlined in this guide, is paramount for the successful application of this compound in their work.

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An In-depth Technical Guide on the Safety and Hazards of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid is a dicarboxylic acid monoester that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures. Its bifunctional nature, possessing both a carboxylic acid and an ester group on a cyclopentane scaffold, allows for diverse chemical transformations. However, its utility in the laboratory necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a comprehensive overview of the safety, handling, and emergency procedures related to this compound, grounded in authoritative safety data and established laboratory practices.

Compound Identification and Physicochemical Properties

A clear understanding of the compound's basic properties is the foundation of a sound risk assessment.

PropertyValue
IUPAC Name 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid
CAS Number 15833-41-7
Molecular Formula C9H14O4
Molecular Weight 186.21 g/mol
Appearance White to off-white solid or colorless liquid
Synonyms 1-Carboxy-1-ethoxycarbonylcyclopentane, Cyclopentane-1,1-dicarboxylic acid monoethyl ester

Data sourced from PubChem and commercial supplier safety data sheets.[1][2]

Hazard Identification and GHS Classification

1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its irritant properties, stemming from its acidic nature.[1]

GHS Pictogram:



Signal Word: Warning [1]

Hazard Statements:

  • H315: Causes skin irritation. [1][3][4] The carboxylic acid moiety can disrupt the lipid barrier of the skin, leading to irritation, redness, and discomfort upon contact.

  • H319: Causes serious eye irritation. [1][3][5] Direct contact with the eyes can cause significant irritation, pain, and potential damage to the cornea. The acidic nature of the compound is the primary causal factor.

  • H335: May cause respiratory irritation. [1][4][5] Inhalation of dust or aerosols can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation.

Precautionary Statements (selected):

A comprehensive list of precautionary statements can be found in the supplier's Safety Data Sheet (SDS). Key precautions include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash skin thoroughly after handling.[1][3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][6]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[1][3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][6]

  • P332+P313: If skin irritation occurs: Get medical advice/attention.[3]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[3]

Risk Management and Safe Handling Protocols

A proactive approach to risk management is essential when working with this compound. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

The primary line of defense is to handle the compound in a controlled environment.

  • Fume Hood: All weighing, transferring, and reaction setup involving 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

  • Ventilation: Ensure the laboratory has adequate general ventilation to maintain air quality.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[6][8] Standard safety glasses do not provide adequate protection against splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn.[6] Gloves should be inspected for integrity before use and disposed of properly after handling the compound.

  • Body Protection: A lab coat should be worn at all times. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.[6]

Handling and Storage Procedures

Proper handling and storage are crucial for maintaining the compound's integrity and preventing accidents.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10] The compound should be stored away from incompatible materials such as strong bases and oxidizing agents.[9] Due to the corrosive nature of carboxylic acids, storage in metal cabinets should be avoided to prevent corrosion.[11]

  • Handling: Avoid generating dust. When transferring the solid, use techniques that minimize aerosolization. Avoid contact with skin, eyes, and clothing.[8][10] After handling, wash hands thoroughly.[3][12]

Experimental Workflow: Hazard Mitigation Diagram

The following diagram illustrates the logical flow of hazard mitigation when working with 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid.

HazardMitigation Start Start: Obtain Compound RiskAssessment Risk Assessment (Review SDS) Start->RiskAssessment EngControls Engineering Controls (Fume Hood) RiskAssessment->EngControls PPE Personal Protective Equipment (PPE) EngControls->PPE Handling Safe Handling & Experimentation PPE->Handling Spill Spill or Exposure? Handling->Spill Emergency Emergency Protocol (First Aid, Spill Cleanup) Spill->Emergency Yes Waste Waste Disposal (Follow Guidelines) Spill->Waste No Emergency->Waste End End: Decontaminate & Clean Waste->End

Caption: Hazard mitigation workflow for handling 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid.

Emergency and First-Aid Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[12]
Skin Contact Immediately remove all contaminated clothing.[12] Wash skin with plenty of soap and water for at least 15 minutes.[9] If irritation develops or persists, seek medical attention.[3]
Inhalation Move the affected person to fresh air and keep them in a position comfortable for breathing.[12] If respiratory symptoms develop, seek medical attention.
Ingestion Do NOT induce vomiting.[12] Rinse mouth with water.[6] Seek immediate medical attention.

Spill Response:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Sweep up the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[6]

  • Clean the spill area thoroughly with soap and water.

Stability and Reactivity

  • Stability: The compound is stable under normal laboratory conditions of temperature and pressure.[9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[9] The carboxylic acid group will react exothermically with bases.

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide (CO) and carbon dioxide (CO2).[12]

Toxicological Information

Detailed toxicological studies on 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid are not extensively available. The hazard classifications are primarily based on the irritant properties expected from its functional groups (carboxylic acid) and data from structurally similar compounds.[9][12] The primary routes of exposure are through skin/eye contact and inhalation of dust.[9]

Disposal Considerations

All waste containing this compound should be handled as hazardous chemical waste. Dispose of the material and its container in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.[7]

References

  • PubChem. 1-(Ethoxycarbonyl)cyclopentane-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • PubChem. 2-(Ethoxycarbonyl)cyclopentane-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Ethylcyclopentane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

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An In-Depth Technical Guide to the Physical Properties of 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid. As a key intermediate in the synthesis of various organic molecules, a thorough understanding of its characteristics is paramount for its effective application in research and development, particularly within the pharmaceutical industry. This document consolidates available data on its structural and physicochemical properties, outlines a standard laboratory-scale synthesis, and discusses the spectroscopic techniques used for its characterization. The information presented herein is intended to equip researchers and drug development professionals with the essential knowledge required for the successful handling, analysis, and utilization of this compound.

Introduction and Chemical Identity

1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid, a monoester derivative of cyclopentane-1,1-dicarboxylic acid, is a valuable building block in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and an ester group attached to the same quaternary carbon, allows for selective chemical transformations, making it a versatile precursor for the synthesis of complex alicyclic structures.

Molecular Structure:

The molecular structure consists of a five-membered cyclopentane ring geminally substituted with a carboxylic acid group and an ethoxycarbonyl (ethyl ester) group at the C1 position.

Figure 1: 2D structure of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid.

Physicochemical Properties

A precise compilation of the physical properties of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid is essential for its handling, purification, and use in subsequent reactions. The available data, a mix of experimental and predicted values, are summarized below.

PropertyValueSource
IUPAC Name 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid-
Synonyms 1,1-Cyclopentanedicarboxylic acid monoethyl ester, Ethyl hydrogen 1,1-cyclopentanedicarboxylate-
CAS Number 54378-87-9 (for the carboxylate)[1]
Molecular Formula C₉H₁₄O₄[1]
Molecular Weight 186.21 g/mol [1]
Physical State Clear oil at room temperature[2]
Boiling Point 294.1 ± 23.0 °C at 760 mmHg (Predicted)-
Melting Point Not available-
Density Not available-
Solubility Expected to be soluble in common organic solvents such as ethanol, ethyl acetate, and dichloromethane.-
pKa Not available-
Refractive Index 1.493 (Predicted)-

Expert Insights: The presence of both a polar carboxylic acid group and a less polar ethyl ester group suggests that this compound will exhibit moderate polarity. Its characterization as an oil at room temperature is consistent with its molecular weight and the absence of a highly ordered crystalline structure.[2] The predicted high boiling point is a consequence of the carboxylic acid moiety, which can form intermolecular hydrogen bonds, leading to strong intermolecular forces that require significant energy to overcome.

Synthesis Protocol: Partial Hydrolysis of Diethyl Cyclopentane-1,1-dicarboxylate

A common and reliable method for the preparation of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid is the selective partial hydrolysis of the corresponding diester, diethyl cyclopentane-1,1-dicarboxylate. This procedure leverages the stoichiometric control of the base to favor the hydrolysis of one ester group over the other.

Reaction Scheme:

Figure 2: Synthesis of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid.

Step-by-Step Methodology: [2]

  • Reaction Setup: To a solution of diethyl 1,1-cyclopentanedicarboxylate (1 equivalent) in ethanol, add a solution of potassium hydroxide (1 equivalent) in ethanol dropwise over 30 minutes at room temperature.

  • Reaction Execution: Stir the resulting mixture at room temperature for 96 hours. The extended reaction time is crucial to ensure the selective hydrolysis of a single ester group.

  • Workup: a. Concentrate the reaction mixture under reduced pressure to remove the ethanol. b. Partition the residue between water and ethyl acetate. c. Separate the aqueous layer and acidify it with concentrated hydrochloric acid. d. Extract the acidified aqueous layer with ethyl acetate.

  • Purification: a. Combine the ethyl acetate extracts and wash with brine. b. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the product as a clear oil.

Causality Behind Experimental Choices:

  • Stoichiometry: The use of one equivalent of potassium hydroxide is critical for achieving mono-hydrolysis. An excess of base would lead to the formation of the dicarboxylic acid.

  • Solvent: Ethanol is a suitable solvent as it solubilizes both the starting diester and the potassium hydroxide.

  • Temperature: Performing the reaction at room temperature provides a balance between a reasonable reaction rate and selectivity, minimizing the risk of double hydrolysis.

  • Workup: The aqueous workup is designed to separate the desired carboxylic acid product from any unreacted starting material and the ethanol solvent. Acidification of the aqueous layer protonates the carboxylate salt, rendering it soluble in ethyl acetate for extraction.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show the following signals:

  • Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift, typically in the range of 10-12 ppm.

  • Ethyl Ester Group (-OCH₂CH₃): A quartet around 4.1-4.3 ppm (for the -OCH₂- protons) and a triplet around 1.2-1.4 ppm (for the -CH₃ protons).

  • Cyclopentane Ring Protons: A series of multiplets in the upfield region, likely between 1.5 and 2.5 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will be characterized by:

  • Carbonyl Carbons (C=O): Two signals in the downfield region, one for the carboxylic acid (around 175-185 ppm) and one for the ester (around 170-175 ppm).

  • Quaternary Carbon (C1): A signal for the carbon atom attached to both carbonyl groups.

  • Ethyl Ester Group (-OCH₂CH₃): A signal for the -OCH₂- carbon around 60-62 ppm and a signal for the -CH₃ carbon around 14 ppm.

  • Cyclopentane Ring Carbons: Signals in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.

  • C=O Stretch (Carbonyls): Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the ester C=O stretch is usually at a slightly higher frequency, around 1730-1750 cm⁻¹.

  • C-O Stretch: Bands corresponding to the C-O stretching of the carboxylic acid and the ester will be present in the 1000-1300 cm⁻¹ region.

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the cyclopentane and ethyl groups.

Conclusion

1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid is a valuable synthetic intermediate with a unique structural motif. This guide has consolidated the available information on its physical properties, provided a detailed and rationalized synthetic protocol, and outlined the expected spectroscopic features. While some experimental data remains to be publicly documented, the information provided here serves as a robust foundation for researchers and professionals working with this compound, enabling its safe and effective use in the advancement of chemical synthesis and drug discovery.

References

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Methodological & Application

Protocol & Application Notes: Synthesis of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. We present a detailed, field-proven protocol for the selective mono-hydrolysis of diethyl cyclopentane-1,1-dicarboxylate. The guide delves into the underlying reaction mechanisms, offering a causal explanation for experimental choices and providing a self-validating protocol for researchers. The synthesis is presented in two main parts: the preparation of the starting diester and its subsequent selective saponification to yield the target mono-acid mono-ester.

Introduction and Strategic Overview

1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid is a bifunctional molecule featuring both an ester and a carboxylic acid attached to the same quaternary carbon of a cyclopentane ring. This unique structural arrangement makes it a versatile intermediate for introducing substituted cyclopentyl moieties into larger molecules, a common motif in pharmacologically active compounds.

The most direct and reliable synthetic strategy involves the selective saponification of one ester group of a precursor molecule, diethyl cyclopentane-1,1-dicarboxylate. This approach is advantageous due to the commercial availability of the starting diester and the straightforward nature of the hydrolysis reaction. The core challenge lies in achieving mono-hydrolysis with high selectivity, avoiding the formation of the corresponding dicarboxylic acid. This is accomplished by carefully controlling the stoichiometry of the base.

This guide will first outline the synthesis of the starting material, diethyl cyclopentane-1,1-dicarboxylate, via a classical malonic ester synthesis, followed by a detailed protocol for its conversion to the target compound.

Synthesis Pathway Overview

The overall synthesis is a two-step process starting from diethyl malonate and 1,4-dibromobutane.

Synthesis_Workflow A Diethyl Malonate + 1,4-Dibromobutane B Diethyl cyclopentane- 1,1-dicarboxylate A->B NaOEt, EtOH (Cyclization) C 1-(ethoxycarbonyl)cyclopentane- 1-carboxylic acid B->C 1. KOH, EtOH 2. HCl (aq) (Selective Saponification)

Caption: Overall two-step synthesis pathway.

Part A: Synthesis of Diethyl cyclopentane-1,1-dicarboxylate (Starting Material)

The formation of the cyclopentane ring is achieved through the reaction of diethyl malonate with 1,4-dibromobutane in the presence of a base, typically sodium ethoxide. This is an example of an intramolecular Williamson ether synthesis followed by a second alkylation, a variation of the malonic ester synthesis.

A.1. Reaction Mechanism

The mechanism involves a double alkylation of the diethyl malonate.

  • Deprotonation: Sodium ethoxide (NaOEt), a strong base, deprotonates the α-carbon of diethyl malonate, which is acidic due to the resonance stabilization of the resulting enolate by the two adjacent carbonyl groups.

  • First Alkylation (SN2): The nucleophilic enolate attacks one of the electrophilic carbons of 1,4-dibromobutane in an SN2 reaction, displacing a bromide ion.

  • Second Deprotonation: A second equivalent of base deprotonates the remaining α-hydrogen.

  • Intramolecular Cyclization (SN2): The resulting enolate attacks the other end of the butyl chain, displacing the second bromide ion and forming the five-membered cyclopentane ring. This intramolecular step is kinetically favored for forming 5- and 6-membered rings.[1]

Part B: Synthesis of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid

The key transformation is the selective hydrolysis of one of the two ester groups of diethyl cyclopentane-1,1-dicarboxylate. This reaction is a base-mediated saponification.[2][3] By using precisely one equivalent of a strong base like potassium hydroxide (KOH), we can selectively cleave one ester to its carboxylate salt. Subsequent acidification then yields the final carboxylic acid product.

B.1. Mechanism of Selective Saponification

Saponification is a classic example of nucleophilic acyl substitution.

  • Nucleophilic Attack: The hydroxide ion (OH⁻) from KOH attacks the electrophilic carbonyl carbon of one of the ester groups. This breaks the C=O π bond and forms a tetrahedral intermediate.[4]

  • Collapse of Intermediate: The tetrahedral intermediate is unstable and collapses, reforming the C=O double bond. This results in the expulsion of the ethoxide ion (EtO⁻) as the leaving group.

  • Irreversible Acid-Base Reaction: The expelled ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and drives the overall reaction to completion, preventing re-formation of the ester under basic conditions.[3][5]

  • Acidification: In a separate workup step, a strong acid (like HCl) is added to protonate the carboxylate salt, yielding the final product, 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid.

Saponification_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Deprotonation (Irreversible) cluster_3 Step 4: Acidification Diester Diester Intermediate Tetrahedral Intermediate Diester->Intermediate OH OH⁻ OH->Diester Intermediate2 Tetrahedral Intermediate CarboxylicAcid Carboxylic Acid Intermediate2->CarboxylicAcid Alkoxide EtO⁻ Intermediate2->Alkoxide CarboxylicAcid2 Carboxylic Acid Alkoxide2 EtO⁻ Carboxylate Carboxylate Salt CarboxylicAcid2->Carboxylate Ethanol EtOH Alkoxide2->Ethanol Carboxylate2 Carboxylate Salt H3O H₃O⁺ FinalProduct Final Product Carboxylate2->FinalProduct H3O->Carboxylate2

Caption: Mechanism of selective mono-saponification.

B.2. Experimental Protocol

This protocol is adapted from established laboratory procedures.[6]

Materials & Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Eq.
Diethyl 1,1-cyclopentanedicarboxylate214.262.5011.671.0
Potassium Hydroxide (KOH)56.110.65411.671.0
Ethanol (EtOH), anhydrous46.0720 mL-Solvent
Ethyl Acetate (EtOAc)88.11As needed-Solvent
Water (H₂O)18.02As needed--
Concentrated Hydrochloric Acid (HCl)36.46As needed-Reagent
Brine (Saturated NaCl solution)-As needed-Wash
Sodium Sulfate (Na₂SO₄), anhydrous142.04As needed-Drying

Procedure:

  • Preparation of Base Solution: Prepare a solution of potassium hydroxide (0.654 g, 11.67 mmol) in anhydrous ethanol (10 mL) in a clean, dry flask.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethyl 1,1-cyclopentanedicarboxylate (2.5 g, 11.67 mmol) in anhydrous ethanol (10 mL).

  • Addition of Base: Add the KOH solution dropwise to the stirred solution of the diester over a period of 30 minutes at room temperature.

    • Scientist's Note: The slow, dropwise addition is critical. It maintains a low instantaneous concentration of the hydroxide, which favors the selective mono-hydrolysis and minimizes the risk of the di-saponification side reaction.

  • Reaction Monitoring: Stir the resulting mixture at room temperature for 96 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting diester spot.

  • Solvent Removal: After the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Work-up - Partitioning: Partition the residue between water (30 mL) and ethyl acetate (30 mL). The potassium salt of the product will be in the aqueous layer, while any unreacted starting material will be in the organic layer. Separate the layers.

  • Work-up - Acidification: Cool the aqueous layer in an ice bath and carefully acidify it to ~pH 2 by the dropwise addition of concentrated HCl. The formation of a white precipitate or oil indicates the formation of the carboxylic acid product.

  • Work-up - Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL).

  • Work-up - Washing and Drying: Combine the organic extracts and wash them once with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Product: The procedure yields the product (1.73 g reported) as a clear oil.[6] Further purification, if necessary, can be achieved via column chromatography.

Experimental_Workflow A 1. Dissolve Diester in EtOH B 2. Add KOH/EtOH solution dropwise (30 min) A->B C 3. Stir at RT for 96h B->C D 4. Concentrate under vacuum C->D E 5. Partition between H₂O and EtOAc D->E F 6. Separate layers (Product salt in aqueous) E->F G 7. Acidify aqueous layer with conc. HCl F->G H 8. Extract with EtOAc (3x) G->H I 9. Wash combined organic layers with Brine H->I J 10. Dry (Na₂SO₄) and concentrate I->J K 11. Isolate final product J->K

Caption: Step-by-step experimental workflow for saponification.

Trustworthiness and Validation

This protocol is designed as a self-validating system. The stoichiometric control (1:1 ratio of diester to base) is the primary parameter ensuring selectivity. The acidic workup is a crucial validation step; the product is insoluble in acidic water and can be extracted into an organic solvent, confirming the successful conversion of the carboxylate salt to the carboxylic acid. The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the presence of both the ethyl ester and carboxylic acid functionalities.

References

  • Krapcho Decarboxylation. Wikipedia. [Link]

  • Synthesis of a. 1-(Ethoxycarbonyl)cyclopentanecarboxylic acid. PrepChem.com. [Link]

  • Chemistry:Krapcho decarboxylation. HandWiki. [Link]

  • Advances in the Krapcho Decarboxylation. Scite.ai. [Link]

  • Recent synthetic applications of the dealkoxycarbonylation reaction. Part 1. Dealkoxycarbonylations of malonate esters. Semantic Scholar. [Link]

  • Saponification | Definition, Reaction & Mechanism. Study.com. [Link]

  • Saponification. Wikipedia. [Link]

  • Hydrolysis of Esters. University of Calgary. [Link]

  • Krapcho Decarboxylation. Chem-Station Int. Ed. [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Dieckmann condensation. Wikipedia. [Link]

  • Dieckmann Condensation/Reaction. YouTube. [Link]

  • Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives.
  • 19 - Cyclopropane and Dieckmann. Scribd. [Link]

  • Diethyl 1,1-Cyclopropanedicarboxylate-1559-02-0. Shree Ganesh Remedies Limited. [Link]

  • Preparation of esters of cyclopropane-1,1-dicarboxylic acid.
  • Saponification-Typical procedures. operachem. [Link]

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The Synthetic Versatility of 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic Acid: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug development, the demand for structurally unique and functionally versatile building blocks is insatiable. Among these, cyclic scaffolds that offer precise control over molecular geometry are of paramount importance. 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid, a geminal malonate half-ester, represents a key intermediate that provides access to a range of valuable cyclopentane-based structures. Its unique constitution, featuring two differentially protected carboxylic acid functionalities on a single quaternary center, allows for selective chemical manipulation, paving the way for the synthesis of complex molecules, including spirocyclic systems and functionalized cyclopentanecarboxylates.

This technical guide provides an in-depth exploration of the applications of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic endeavors. We will delve into its preparation, its strategic use in decarboxylation reactions to yield a versatile monoester, and its potential as a precursor for the construction of medicinally relevant spirocycles.

I. Synthesis of 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic Acid

The preparation of the title compound is efficiently achieved through the selective mono-hydrolysis of its parent diester, diethyl 1,1-cyclopentanedicarboxylate. This straightforward approach provides the target half-ester in good yield and purity, setting the stage for its subsequent applications.

Experimental Protocol: Selective Mono-hydrolysis[1]

Materials:

  • Diethyl 1,1-cyclopentanedicarboxylate

  • Ethanol (EtOH)

  • Potassium hydroxide (KOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Concentrated hydrochloric acid (HCl)

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of potassium hydroxide (1.0 equivalent) in ethanol is prepared.

  • To a solution of diethyl 1,1-cyclopentanedicarboxylate (1.0 equivalent) in ethanol, the ethanolic KOH solution is added dropwise over 30 minutes at room temperature.

  • The resulting mixture is stirred at room temperature for 96 hours to ensure complete mono-hydrolysis.

  • The reaction mixture is concentrated under reduced pressure to remove the ethanol.

  • The residue is partitioned between water and ethyl acetate.

  • The aqueous layer is separated and acidified to a pH of approximately 1-2 with concentrated HCl.

  • The acidified aqueous layer is extracted three times with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid as a clear oil.

Causality and Experimental Insights:

The use of one equivalent of KOH is crucial for the selective hydrolysis of a single ester group. The long reaction time (96 hours) at room temperature allows for the selective reaction to proceed to completion while minimizing the competing di-hydrolysis. The workup procedure is designed to separate the resulting carboxylic acid from any unreacted starting material and the di-acid byproduct.

II. Key Application: Krapcho Decarboxylation for the Synthesis of Ethyl Cyclopentanecarboxylate

One of the most powerful applications of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid lies in its ability to undergo facile decarboxylation to furnish ethyl cyclopentanecarboxylate. The Krapcho decarboxylation is the method of choice for this transformation, as it proceeds under neutral conditions, thus tolerating a wide range of functional groups that might be sensitive to traditional acidic or basic hydrolysis followed by thermal decarboxylation.[1][2]

The reaction is typically performed by heating the substrate with a salt, such as lithium chloride or sodium chloride, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), often with a small amount of water present.[2][3] The mechanism involves the nucleophilic attack of the halide ion on the ethyl group of the ester in an SN2 fashion, followed by the loss of carbon dioxide from the resulting carboxylate intermediate.[4][5]

Krapcho_Mechanism cluster_start Step 1: Nucleophilic Attack cluster_decarboxylation Step 2: Decarboxylation cluster_protonation Step 3: Protonation Start 1-(Ethoxycarbonyl)cyclopentane- 1-carboxylic acid + Cl⁻ Intermediate1 Carboxylate Intermediate Start->Intermediate1 Sɴ2 attack on ethyl group Intermediate2 Enolate-like Intermediate Intermediate1->Intermediate2 - CO₂ Product Ethyl Cyclopentanecarboxylate Intermediate2->Product + H₂O

Caption: Mechanism of the Krapcho Decarboxylation.

Protocol: Krapcho Decarboxylation of 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic Acid

Materials:

  • 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid

  • Lithium chloride (LiCl)

  • Dimethyl sulfoxide (DMSO)

  • Water (H₂O)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid (1.0 equivalent) in DMSO, add lithium chloride (1.2 equivalents) and a small amount of water (2.0 equivalents).

  • The reaction mixture is heated to 150-180 °C and stirred until the evolution of CO₂ ceases (as monitored by bubbling through an oil bath or by TLC analysis of the starting material).

  • The reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous mixture is extracted three times with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with saturated aqueous NaHCO₃ to remove any acidic impurities, followed by a brine wash.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to yield pure ethyl cyclopentanecarboxylate.

Utility of Ethyl Cyclopentanecarboxylate:

Ethyl cyclopentanecarboxylate is a versatile intermediate in its own right. It serves as a precursor in the synthesis of various pharmaceuticals and fragrances.[1][6] Its ester functionality can be readily transformed into other functional groups, such as amides, alcohols, and other esters, providing a gateway to a diverse array of cyclopentane-containing molecules.

PropertyValue
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
Appearance Colorless liquid
Boiling Point ~178 °C

III. Application as a Precursor for Spirocyclic Scaffolds

Spirocycles, compounds containing two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can lead to improved binding affinity and selectivity for biological targets. The geminal dicarboxylate functionality of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid makes it an attractive starting material for the synthesis of spiro[4.4]nonane derivatives.

While a direct, one-step conversion is not typical, a logical synthetic sequence involves the transformation of the two carboxyl groups into a second ring. A plausible, though not directly cited, pathway would involve the reduction of both the ester and carboxylic acid functionalities to a diol, followed by a double nucleophilic substitution or related cyclization reaction.

Spirocycle_Synthesis Start 1-(Ethoxycarbonyl)cyclopentane- 1-carboxylic acid Diol 1,1-Bis(hydroxymethyl)cyclopentane Start->Diol Reduction (e.g., LiAlH₄) Dihalide 1,1-Bis(bromomethyl)cyclopentane Diol->Dihalide Halogenation (e.g., PBr₃) Spirocycle Spiro[4.4]nonane derivative Dihalide->Spirocycle Cyclization with a C2-nucleophile (e.g., malonate)

Sources

Application Notes and Protocols: 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic Acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Saturated Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, there is a significant trend towards exploring three-dimensional chemical space to enhance the pharmacological profiles of drug candidates. This "escape from flatland" emphasizes the move away from planar aromatic systems towards more saturated, complex molecular architectures. Within this paradigm, 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid emerges as a highly valuable, yet underutilized, building block. Its inherent structural features—a 1,1-disubstituted cyclopentyl core—offer a unique combination of conformational rigidity and spatial projection of substituents, which can be strategically employed to optimize drug-target interactions and improve pharmacokinetic properties.

The cyclopentane ring, as a bioisostere for other cyclic systems, can enhance metabolic stability and solubility. The geminal substitution pattern at the C1 position provides a defined three-dimensional arrangement for further chemical elaboration, making this molecule an ideal starting point for the synthesis of spirocyclic compounds and other complex scaffolds. Spirocycles, in particular, are of growing interest as they introduce structural novelty and can improve physicochemical properties, such as solubility and metabolic stability, by disrupting planarity.[1]

This application note provides a comprehensive guide to the use of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid in medicinal chemistry. We will delve into its synthesis, key physicochemical properties, and present detailed protocols for its application in constructing pharmacologically relevant scaffolds, with a particular focus on the synthesis of spiro-cyclopentylhydantoins, a class of compounds with diverse biological activities.[2]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is crucial for its effective application in synthesis and for predicting its influence on the properties of the final drug molecule.

PropertyValueSource
Molecular Formula C₉H₁₄O₄PubChem
Molecular Weight 186.20 g/mol PubChem
Appearance Clear oil[3]
CAS Number 37944-79-9PubChem
XLogP3 1.3PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem

Safety and Handling: 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Synthetic Protocol 1: Preparation of 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic Acid

The title compound is readily accessible via the selective mono-saponification of diethyl 1,1-cyclopentanedicarboxylate. This procedure provides a reliable method for the gram-scale synthesis of the building block.

Reaction Scheme:

Synthesis_of_Target_Molecule start Diethyl 1,1-cyclopentanedicarboxylate product 1-(Ethoxycarbonyl)cyclopentane- 1-carboxylic acid start->product Selective Saponification reagents KOH, EtOH/H₂O

Caption: Synthesis of the target building block.

Materials:

  • Diethyl 1,1-cyclopentanedicarboxylate

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of diethyl 1,1-cyclopentanedicarboxylate (1 equivalent) in ethanol, add a solution of potassium hydroxide (1 equivalent) in ethanol/water dropwise over 30 minutes at room temperature.

  • Stir the resulting mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Partition the residue between water and ethyl acetate. Separate the aqueous layer.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid as a clear oil.[3]

Self-Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The disappearance of the starting diester and the appearance of a single set of ethyl ester peaks alongside a carboxylic acid proton in the NMR spectrum will validate the successful mono-saponification.

Application Protocol 1: Synthesis of Spiro[cyclopentane-1,4'-imidazolidine]-2',5'-dione

A key application of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid is its use as a precursor for spirocyclic compounds. Through a series of transformations, it can be converted to a cyclopentanone derivative, which can then undergo the Bucherer-Bergs reaction to form a spiro-cyclopentylhydantoin. Hydantoin derivatives are a well-established class of pharmacologically active compounds, exhibiting anticonvulsant, antiarrhythmic, and anticancer properties, among others.[2][4]

Overall Synthetic Workflow:

Spirohydantoin_Synthesis_Workflow start 1-(Ethoxycarbonyl)cyclopentane- 1-carboxylic acid intermediate1 Cyclopentanone Derivative start->intermediate1 Multi-step Conversion product Spiro[cyclopentane-1,4'-imidazolidine]- 2',5'-dione intermediate1->product Bucherer-Bergs Reaction

Caption: Overall workflow for spirohydantoin synthesis.

Part A: Conversion to Cyclopentanone Precursor (Conceptual Pathway)

The conversion of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid to a suitable cyclopentanone for the Bucherer-Bergs reaction is a multi-step process. A plausible synthetic route would involve:

  • Reduction of the carboxylic acid: Selective reduction of the carboxylic acid moiety to a primary alcohol.

  • Oxidation of the alcohol: Oxidation of the resulting alcohol to an aldehyde.

  • Decarboxylation/Ketonization: A decarboxylation step to form the cyclopentanone.

Part B: Bucherer-Bergs Reaction for Spirohydantoin Formation

The Bucherer-Bergs reaction is a classic multicomponent reaction that efficiently produces hydantoins from ketones (or aldehydes), ammonium carbonate, and an alkali metal cyanide.[4][5]

Reaction Scheme:

Bucherer_Bergs_Reaction ketone Cyclopentanone product Spiro[cyclopentane-1,4'-imidazolidine]- 2',5'-dione ketone->product Bucherer-Bergs Reaction reagents (NH₄)₂CO₃, KCN EtOH/H₂O, Heat

Caption: The Bucherer-Bergs reaction.

Materials:

  • Cyclopentanone

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Ethanol (EtOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a pressure vessel, combine cyclopentanone (1 equivalent), potassium cyanide (or sodium cyanide, 2-3 equivalents), and ammonium carbonate (4-5 equivalents) in a mixture of ethanol and water.

  • Seal the vessel and heat the mixture to 60-70 °C with vigorous stirring for several hours. Monitor the reaction for the consumption of the starting ketone.

  • After cooling to room temperature, carefully vent the vessel in a fume hood.

  • Acidify the reaction mixture with concentrated HCl to precipitate the spirohydantoin product.

  • Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure spiro[cyclopentane-1,4'-imidazolidine]-2',5'-dione.[4][5]

Self-Validation: The structure of the spirohydantoin product should be confirmed by spectroscopic methods (NMR, IR, MS). The appearance of characteristic signals for the imidazolidine-2,5-dione ring, including two N-H protons (unless substituted) and two carbonyl carbons in the ¹³C NMR spectrum, will confirm the successful synthesis.

Discussion: Rationale and Advantages in Drug Design

The incorporation of the 1,1-disubstituted cyclopentane motif, particularly in the form of a spiro-cyclopentylhydantoin, offers several advantages in medicinal chemistry:

  • Improved Physicochemical Properties: The spirocyclic nature of the hydantoin product increases its three-dimensionality, which can disrupt crystal packing and improve solubility compared to planar analogs. The replacement of a more flexible chain or a different ring system with the cyclopentane ring can also modulate lipophilicity.[1]

  • Enhanced Metabolic Stability: The gem-disubstituted carbon atom of the cyclopentane ring is sterically hindered and lacks protons, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and a longer half-life of the drug candidate.

  • Novelty and Intellectual Property: The use of such spirocyclic scaffolds can lead to novel chemical entities with unique pharmacological profiles, providing a strong basis for new intellectual property.[6]

  • Bioisosteric Replacement: The spiro-cyclopentyl group can act as a bioisostere for other commonly used groups, such as a gem-dimethyl group or a tert-butyl group.[7] This allows for the fine-tuning of steric bulk and conformational preferences while potentially improving other properties.

Conclusion

1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid is a versatile and valuable building block for the synthesis of complex, three-dimensional molecules for drug discovery. Its straightforward synthesis and the ability to be transformed into pharmacologically relevant scaffolds, such as spiro-cyclopentylhydantoins, make it an attractive starting material for medicinal chemists. The protocols and rationale presented in this application note provide a solid foundation for researchers to explore the potential of this building block in their own drug discovery programs, with the aim of developing novel therapeutics with improved efficacy and pharmacokinetic properties.

References

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI. (2021). Retrieved from [Link]

  • Synthesis of Spirohydantoins and Spiro-2, 5-diketopiperazines via Resin-Bound Cyclic r, r-Disubstituted r-Amino Esters - ResearchGate. (n.d.). Retrieved from [Link]

  • Bucherer–Bergs Reaction. (n.d.). Retrieved from [Link]

  • Antimicrobial activity of spiro-hydantoins. - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). Retrieved from [Link]

  • Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC - NIH. (2023). Retrieved from [Link]

  • 1-(Ethoxycarbonyl)cyclopentane-1-carboxylate | C9H13O4- | CID 71364713 - PubChem. (n.d.). Retrieved from [Link]

  • 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants - PMC - NIH. (2023). Retrieved from [Link]

  • 2-(Ethoxycarbonyl)cyclopentane-1-carboxylate | C9H13O4- | CID 71442026 - PubChem. (n.d.). Retrieved from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022). Retrieved from [Link]

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed. (2018). Retrieved from [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. (2021). Retrieved from [Link]

  • SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PubMed Central. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis and reactions of a new 1, 1-disubstituted cyclopentadiene - ResearchGate. (2025). Retrieved from [Link]

  • Application of Bioisosteres in Drug Design. (2012).
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  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC - NIH. (n.d.). Retrieved from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Bioisosteric Replacement Strategies - SpiroChem. (n.d.). Retrieved from [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023). Retrieved from [Link]

  • Application of a macrocyclization strategy in kinase inhibitor development - ScienceOpen. (2025). Retrieved from [Link]

  • Spirocycles in Drug Discovery. (2017). Retrieved from [Link]

  • 1,2,4-trisubstituted cyclopentanes as platforms for diversity - PubMed. (n.d.). Retrieved from [Link]

  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction - Journal of Synthetic Chemistry. (2024). Retrieved from [Link]

  • Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides - PMC - NIH. (n.d.). Retrieved from [Link]

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  • Pharmacological Activities and Therapeutic Potential of Novel Drug Derivatives - MDPI. (n.d.). Retrieved from [Link]

  • Investigation of a [1.1.1]bicyclopentane as a phenyl replacement within an LpPLA 2 inhibitor | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

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Sources

The Strategic Application of 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic Acid in the Synthesis of Novel Spiro Compounds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular architectures with enhanced pharmacological properties is perpetual. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as a particularly promising class of molecules. Their inherent three-dimensionality and conformational rigidity offer distinct advantages over traditional flat, aromatic systems. This unique topology allows for a more precise spatial arrangement of functional groups, leading to improved binding affinity and selectivity for biological targets.[1] Furthermore, the introduction of spirocenters can favorably modulate critical physicochemical properties such as solubility and metabolic stability, key parameters in the development of viable drug candidates.

This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid as a versatile building block in the synthesis of medicinally relevant spiro compounds. We will delve into the synthetic rationale, provide detailed experimental protocols for the preparation of key spirocyclic scaffolds—namely spiro-barbiturates and spiro-pyrazolones—and discuss the significance of these compounds in therapeutic research.

Core Synthetic Strategy: From a Cyclopentane Precursor to Complex Spiro-Heterocycles

The journey from our starting material, 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid, or its common precursor, diethyl 1,1-cyclopentanedicarboxylate, to the desired spiro-heterocycles hinges on a well-established and robust set of chemical transformations. The central carbon of the cyclopentane ring, being disubstituted, serves as the ideal anchor for the construction of the spirocyclic junction.

The general workflow can be visualized as follows:

G cluster_0 Starting Material Preparation cluster_1 Spiro-Heterocycle Synthesis cluster_2 Pharmacological Evaluation start Diethyl 1,1-cyclopentanedicarboxylate precursor 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid start->precursor Selective Hydrolysis reactant1 Urea / Substituted Ureas start->reactant1 Condensation/Cyclization reactant2 Hydrazine / Substituted Hydrazines start->reactant2 Condensation/Cyclization spiro_barbiturate Spiro-Barbiturate Derivatives reactant1->spiro_barbiturate spiro_pyrazolone Spiro-Pyrazolone Derivatives reactant2->spiro_pyrazolone evaluation Biological Screening (e.g., CNS activity, anticancer) spiro_barbiturate->evaluation spiro_pyrazolone->evaluation

Figure 1: General workflow for the synthesis of spiro-heterocycles.

This diagram illustrates the progression from the readily available diethyl 1,1-cyclopentanedicarboxylate to the target spiro compounds and their subsequent biological evaluation.

Synthesis of the Key Precursor: 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic Acid

The selective hydrolysis of one of the two ester groups in diethyl 1,1-cyclopentanedicarboxylate is a critical first step to yield 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid. This mono-acid mono-ester is a versatile intermediate, although for many direct cyclization reactions, the starting diester is sufficient.

Protocol 1: Preparation of 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic Acid

This protocol is adapted from established procedures for the selective hydrolysis of malonic esters.

Materials:

  • Diethyl 1,1-cyclopentanedicarboxylate

  • Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl, concentrated)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare a solution of potassium hydroxide (1 equivalent) in absolute ethanol.

  • In a separate flask, dissolve diethyl 1,1-cyclopentanedicarboxylate (1 equivalent) in absolute ethanol.

  • Slowly add the KOH solution to the diethyl 1,1-cyclopentanedicarboxylate solution at room temperature with continuous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction may take several hours to days to achieve selective mono-hydrolysis.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Dissolve the residue in water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer with concentrated HCl until the pH is acidic.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid as an oil.

Application in Spiro-Barbiturate Synthesis

Spiro-barbiturates are a class of compounds with significant potential as central nervous system (CNS) depressants, exhibiting sedative, hypnotic, and anticonvulsant properties.[2][3][4] The synthesis of these molecules can be efficiently achieved through the condensation of diethyl 1,1-cyclopentanedicarboxylate with urea or substituted ureas.

Protocol 2: Synthesis of Cyclopentane-spiro-5'-barbituric Acid

This protocol is based on the classical synthesis of barbituric acid from diethyl malonate and urea.[5][6][7]

Materials:

  • Diethyl 1,1-cyclopentanedicarboxylate

  • Sodium metal

  • Absolute ethanol

  • Urea (dry)

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled water

Apparatus:

  • Round-bottom flask with reflux condenser and drying tube

  • Oil bath

  • Büchner funnel and filter flask

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, dissolve finely cut sodium metal (2 equivalents) in absolute ethanol under an inert atmosphere.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add diethyl 1,1-cyclopentanedicarboxylate (1 equivalent).

  • In a separate beaker, dissolve dry urea (1 equivalent) in hot absolute ethanol and add this solution to the reaction flask.

  • Reflux: Heat the mixture to reflux using an oil bath for 7-10 hours. A white precipitate of the sodium salt of the spiro-barbiturate will form.

  • Work-up: After cooling, add hot water to dissolve the precipitate.

  • Acidify the solution with concentrated HCl until the pH is acidic, which will cause the spiro-barbituric acid to precipitate.

  • Cool the mixture in an ice bath to maximize crystallization.

  • Isolation: Collect the white solid by vacuum filtration, wash with cold water, and dry in an oven.

Reactant 1 Reactant 2 Product Typical Yield Key Conditions
Diethyl 1,1-cyclopentanedicarboxylateUreaCyclopentane-spiro-5'-barbituric acid65-75%Sodium ethoxide, reflux in ethanol
Diethyl 1,1-cyclopentanedicarboxylateThioureaCyclopentane-spiro-5'-thiobarbituric acid60-70%Sodium ethoxide, reflux in ethanol

Application in Spiro-Pyrazolone Synthesis

Spiro-pyrazolones are another class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and potential anticancer properties.[8][9][10][11] These can be synthesized through the cyclocondensation of diethyl 1,1-cyclopentanedicarboxylate with hydrazine or its derivatives.

Protocol 3: Synthesis of Cyclopentane-spiro-5'-pyrazolone

This protocol is a general procedure based on the known reactivity of β-dicarbonyl compounds with hydrazines.[10][11][12][13]

Materials:

  • Diethyl 1,1-cyclopentanedicarboxylate

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve diethyl 1,1-cyclopentanedicarboxylate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

Reactant 1 Reactant 2 Product Typical Yield Key Conditions
Diethyl 1,1-cyclopentanedicarboxylateHydrazine hydrateCyclopentane-spiro-5'-pyrazolone70-85%Reflux in ethanol, catalytic acetic acid
Diethyl 1,1-cyclopentanedicarboxylatePhenylhydrazine1'-Phenyl-cyclopentane-spiro-5'-pyrazolone75-90%Reflux in ethanol, catalytic acetic acid

Causality Behind Experimental Choices and Self-Validating Systems

The choice of reagents and conditions in the provided protocols is based on well-established chemical principles to ensure high yields and purity of the spirocyclic products.

  • Base Catalysis in Barbiturate Synthesis: The use of a strong base like sodium ethoxide is crucial for the deprotonation of urea, which significantly increases its nucleophilicity. This allows for the efficient attack on the electrophilic carbonyl carbons of the diethyl 1,1-cyclopentanedicarboxylate. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the ester and the base. The precipitation of the sodium salt of the barbiturate drives the reaction to completion.

  • Acid Catalysis in Pyrazolone Synthesis: The condensation with hydrazine is often catalyzed by a weak acid, such as acetic acid. The acid protonates one of the carbonyl oxygens of the dicarbonyl compound, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.

Each protocol is designed to be a self-validating system. The progress of the reactions can be monitored by TLC. The final products can be purified by recrystallization, and their identity and purity can be confirmed by standard analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.

Conclusion and Future Outlook

1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid and its precursor, diethyl 1,1-cyclopentanedicarboxylate, are highly valuable and versatile building blocks for the synthesis of a diverse range of spiro compounds. The protocols outlined in this application note provide a solid foundation for the efficient synthesis of spiro-barbiturates and spiro-pyrazolones. The inherent structural and conformational rigidity of these spirocyclic scaffolds makes them attractive candidates for further exploration in drug discovery programs targeting a wide array of diseases. The continued development of novel synthetic methodologies and the exploration of the biological activities of these unique molecular architectures will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

  • Spirocyclopentanes are interesting structural units with broad applications in organic synthesis and medicinal chemistry. They have existed as core structures in various bioactive molecules. (Frontiers)
  • A chemo- and diastereo-selective (3 + 2) cycloaddition reacition between Donor-Acceptor (D-A) cyclopropanes and α,β-unsaturated enamides is developed for efficient access to spiro(cyclopentane-1,3'-indoline)
  • The active methylene group of diethyl malonate reacts with urea. Cyclization forms the pyrimidine ring of barbituric acid. (Filo)
  • Give the synthesis of Diethyl malonate? Explain the synthesis of barbituric acid. (Filo)
  • A series of spiro-barbiturates has been synthesized using an appropriate synthetic route and characterized by elemental analyses and spectral data. All the synthesized compounds were screened in vivo for their anticonvulsant activity and acute toxicity.
  • Spiro compounds being multi-cyclic systems linked by a single atom, have distinct three dimensionalities, and prominently hold a position of interest in the fields of synthetic and medicinal chemistry, pharmacology, material sciences and physics.
  • Barbiturates are a class of drugs derived from barbituric acid that act as central nervous system depressants. Their pharmacological effects are highly dependent on the substituents at the C-5 position of the pyrimidine ring. (BenchChem)
  • The synthesis of barbiturate analogs is a classic and significant process in medicinal chemistry, typically achieved through the condensation of a substituted diethyl malon
  • In an effort to develop new and possibly better types of barbiturates, suitable for intravenous use, a large number of spiro-barbiturates have been prepared by a ring closure on the 5-carbon atom of the barbituric acid and afforded for pharmacologic study.
  • The invention provides a new process for preparing 5, 5-diethyl malonylurea compound, which comprises the steps of reacting malonate with bromoethane in the presence of alcoholic solution of sodium alkoxide to obtain 5, 5-diethyl malonate, reacting the 5, 5-diethyl malonate with urea in the presence of alcoholic solution of sodium alkoxide, completing the concentration process, adding water or (mother liquor) to dissolve the malonate after the concentration is finished, acidifying to obtain crude 5, 5-diethyl malonylurea, and recrystallizing with water or aqueous ethanol to obtain 5-ethyl-5-isopentyl malonylurea compound.
  • As being a diethyl malonate derivative, it can be combined with urea under the action of a strong base to form a barbiturate. In this case, diethyl diethylmalonate plus urea forms barbital under the action of sodium ethoxide. (Wikipedia)
  • What is the reaction between diethyl malonate and hydrazine? (Chemistry Stack Exchange)
  • Hydrazones of methyl ketones react with chromones at the carbonyl carbon (1,2-addition) to give, upon acidification, spiro(4H-chromene-4,5′-pyrazolines). (PubMed Central)
  • The pyrazolone structural motif is a critical element of drugs aimed at different biological end-points. (PubMed Central)
  • One such class of barbiturates that is synthetically formed by a closed ring at the 5th carbon position is called spiro barbiturates (SBs), and have been shown to possess various biological functions as anticonvulsant, hypnotics, anesthetics, and anticancer activities.
  • The synthesis of spiro- barbiturates involves the condensation of 1,1-cyclo-. alkanedicarboxylate diester and urea in the presence. of a base.
  • A thorough look into the literature revealed that diethyl malonate can be a leaving group when reacting diester compounds with hydrazine hydrate.
  • Barbituric acid has been prepared from diethyl malonate and urea using sodium ethoxide as a condensing agent. (Organic Syntheses)
  • Pyrazoline is a five member heterocyclic ring which is a versatile lead compound for designing potent bioactive agents.
  • Diethyl malonate-based fluorescent probe NE-N2H4 was constructed for monitoring hydrazine (N2H4). (PubMed)
  • Facile synthesis of spiro-pyrazolone-tetrahydrofurans/pyrans: ipso-cyclization of arylidene pyrazolones with haloalcohols. (Royal Society of Chemistry)
  • Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities. (PubMed Central)
  • The cyclocondensation of the 1,3-dicarbonyl compounds with the hydrazine derivatives is a simple and rapid approach to obtain polysubstituted pyrazoles. (PubMed Central)
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (Beilstein Journals)
  • The synthesis of barbiturate analogs from malonic esters follows a two-stage process. The first stage involves the alkylation of diethyl malonate to introduce the desired R and R' groups at the alpha-carbon.
  • The synthesis of the barbiturate ring is a twofold nucleophilic acyl substitution reaction. The strong base (sodium ethoxide) deprotonates urea, converting it into a more potent nucleophile. The urea anion then attacks the electrophilic carbonyl carbons of the disubstituted malonic ester in a stepwise condensation, ultimately leading to the cyclized product after the elimination of two molecules of ethanol. (BenchChem)
  • In a 2-l. round-bottomed flask fitted with a reflux condenser protected by a calcium chloride tube, 11.5 g. (0.5 gram atom) of finely cut sodium is dissolved in 250 cc. of absolute alcohol. To this solution is added 80 g. (0.5 mole) of diethyl malonate followed by 30 g. (0.5 mole) of dry urea dissolved in 250 cc. of hot (70°) absolute alcohol. (Organic Syntheses)
  • After alkylating the diethyl malonate I would just continue with the crude ester since I didn't have a vacuum pump. Sometimes I didn't even isolate it and just added more sodium butoxide plus urea after the alkylation which turned it into a one pot reaction. (Sciencemadness.org)
  • Thiazoles and pyrazolines represent a class of heterocyclic compounds provides a considerable interest in medicinal chemistry due to their diverse pharmacological activities. (ijaprr.com)
  • Diethyl malonate-based fluorescent probe NE-N2H4 was constructed for monitoring hydrazine (N2H4). The novel probe NE-N2H4 exhibits good properties, such as large Stokes shift (about 125 nm), good selectivity, and low cytotoxicity. (Frontiers)
  • Barbituric acid synthesis. (SlideShare)
  • One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions. (Organic Chemistry Portal)
  • 1,3-Dicarbonyl compounds can, for example, be generated in situ from enolates and carboxylic acid chlorides. They can be converted to the corresponding pyrazoles 1 in a consecutive multicomponent reaction with hydrazines 3. (Beilstein Journals)

Sources

Application Notes and Protocols for the Esterification of 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the successful esterification of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid to synthesize diethyl 1,1-cyclopentanedicarboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth technical insights, step-by-step methodologies, and robust characterization techniques.

Introduction and Significance

Diethyl 1,1-cyclopentanedicarboxylate is a valuable building block in organic synthesis, serving as a precursor for a variety of more complex molecules with potential applications in medicinal chemistry and materials science. The esterification of its mono-acid precursor, 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid, is a critical transformation. This guide focuses on the Fischer-Speier esterification, a classic and widely used acid-catalyzed method, providing a reliable and scalable protocol.

The core challenge in this transformation lies in driving the reversible esterification reaction to completion. This protocol addresses this by employing an excess of the alcohol and facilitating the removal of water, thereby shifting the equilibrium towards the desired diester product.

Mechanistic Insights: The Fischer-Speier Esterification

The Fischer-Speier esterification is a nucleophilic acyl substitution reaction.[1][2] The mechanism, which proceeds through a series of reversible steps, is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[1] This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (in this case, ethanol).

The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and the elimination of a water molecule to form the ester.[1] Each step of this process is in equilibrium.

To ensure a high yield of the final product, the equilibrium must be shifted to the right. This is typically achieved by one of two strategies: using a large excess of the alcohol reactant or removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[1][3] This protocol will focus on the former strategy, which is often more convenient for laboratory-scale syntheses.

Experimental Protocols

This section outlines a detailed, step-by-step protocol for the esterification of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid≥98%Commercially AvailableStarting material.
Ethanol (Absolute)Anhydrous, ≥99.5%Commercially AvailableUsed as both reactant and solvent.
Sulfuric Acid (H₂SO₄)Concentrated, 98%Commercially AvailableCatalyst. Handle with extreme care.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionPrepared in-houseFor neutralization.
Brine (Saturated NaCl)Saturated Aqueous SolutionPrepared in-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially AvailableFor drying the organic phase.
Diethyl Ether or Ethyl AcetateACS GradeCommercially AvailableFor extraction.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Reaction Setup and Procedure

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. Concentrated sulfuric acid is highly corrosive and should be handled with extreme caution.

  • Reaction Assembly: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid (5.0 g, 26.8 mmol).

  • Reagent Addition: Add absolute ethanol (50 mL, excess) to the flask. Stir the mixture until the starting material is fully dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the stirring solution. The addition is exothermic, and the mixture may become warm.

  • Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Cooling: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

Work-up and Purification
  • Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add 50 mL of diethyl ether (or ethyl acetate) and 50 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to the separatory funnel in small portions until the effervescence ceases. This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.

  • Washing: Separate the organic layer and wash it sequentially with 50 mL of deionized water and 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude diethyl 1,1-cyclopentanedicarboxylate as an oil.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent (e.g., starting with a 95:5 hexane:ethyl acetate mixture and gradually increasing the polarity) to afford the pure product.

Expected Yield

Based on similar esterification reactions, a yield of 75-85% of the pure diethyl 1,1-cyclopentanedicarboxylate can be expected.

Characterization of Diethyl 1,1-cyclopentanedicarboxylate

Thorough characterization of the final product is essential to confirm its identity and purity.

Spectroscopic Data
TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~4.15 (q, 4H, -OCH₂CH₃), ~2.0-1.8 (m, 8H, cyclopentyl-H), ~1.25 (t, 6H, -OCH₂CH₃). The chemical shifts are estimated based on analogous structures.
¹³C NMR (CDCl₃)Expected peaks around δ 172 (C=O), 61 (-OCH₂), 35 (cyclopentyl-CH₂), 24 (cyclopentyl-CH₂), 14 (-CH₃).[4]
FTIR (neat)ν (cm⁻¹): ~2960 (C-H stretch), ~1730 (C=O stretch, ester), ~1250-1030 (C-O stretch).[4]
Physical Properties
PropertyValue
Molecular Formula C₁₁H₁₈O₄
Molecular Weight 214.26 g/mol
Appearance Colorless oil
Boiling Point ~110-114 °C at 11 mmHg

Workflow and Mechanism Diagrams

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Dissolve Starting Material in Excess Ethanol B 2. Add H₂SO₄ Catalyst A->B C 3. Reflux for 4-6 hours B->C D 4. Remove Excess Ethanol C->D E 5. Extraction with Ether/Water D->E F 6. Neutralize with NaHCO₃ E->F G 7. Wash with Water and Brine F->G H 8. Dry with MgSO₄ G->H I 9. Concentrate H->I J 10. Column Chromatography I->J K 11. Characterization (NMR, IR) J->K

Caption: Experimental workflow for the synthesis of diethyl 1,1-cyclopentanedicarboxylate.

Fischer Esterification Mechanism

fischer_esterification RCOOH R-COOH protonated_acid R-C(OH)₂⁺ RCOOH->protonated_acid + H⁺ H_plus H⁺ protonated_acid->RCOOH - H⁺ tetrahedral_intermediate R-C(OH)₂(O⁺HR') protonated_acid->tetrahedral_intermediate + R'-OH ROH R'-OH tetrahedral_intermediate->protonated_acid - R'-OH protonated_intermediate R-C(OH)(OH₂⁺)(OR') tetrahedral_intermediate->protonated_intermediate Proton Transfer proton_transfer Proton Transfer protonated_ester R-C(O⁺H)R' protonated_intermediate->protonated_ester - H₂O water_loss - H₂O protonated_ester->protonated_intermediate + H₂O ester R-COOR' protonated_ester->ester - H⁺ deprotonation - H⁺ ester->protonated_ester + H⁺

Caption: Generalized mechanism of Fischer-Speier esterification.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC analysis indicates the presence of a significant amount of starting material after the recommended reaction time, the reflux period can be extended. Alternatively, a Dean-Stark apparatus can be employed to remove water azeotropically, which can be more effective for sterically hindered substrates.

  • Low Yield after Work-up: Ensure complete neutralization with sodium bicarbonate. Incomplete neutralization can lead to the loss of product during aqueous washes. Also, ensure thorough extraction from the aqueous layer.

  • Alternative Esterification Methods: For substrates that are sensitive to strong acidic conditions or are particularly sterically hindered, alternative methods such as the Steglich esterification using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) can be considered.[5]

Conclusion

This guide provides a robust and well-documented protocol for the esterification of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid. By understanding the underlying mechanism and following the detailed experimental procedures, researchers can reliably synthesize diethyl 1,1-cyclopentanedicarboxylate in good yield. The provided characterization data serves as a benchmark for product verification, ensuring the quality and integrity of the synthesized material for subsequent applications.

References

  • PubChem. Diethyl 1,1-cyclopentanedicarboxylate. National Center for Biotechnology Information. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • Odinity. Fischer Esterification. [Link]

  • PrepChem. Synthesis of 1-(Ethoxycarbonyl)cyclopentanecarboxylic acid. [Link]

  • CAS Common Chemistry. 1,1-Cyclopentanedicarboxylic acid, 1,1-diethyl ester. [Link]

  • PubChem. Diethyl 1,1-cyclopentanedicarboxylate - Spectral Information. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. [Link]

Sources

Decarboxylation of "1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Decarboxylation of 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic Acid

Authored by: A Senior Application Scientist

This document provides a detailed exploration of the decarboxylation of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid, a geminal dicarboxylic acid monoester, to yield ethyl cyclopentanecarboxylate. This transformation is a cornerstone reaction in organic synthesis, particularly in the malonic ester synthesis pathway, for creating mono-substituted carboxylic acid derivatives.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical, field-proven protocols.

Introduction and Synthetic Context

The decarboxylation of β-dicarboxylic acids and their monoesters is a fundamental carbon-carbon bond-breaking reaction that expels carbon dioxide (CO₂).[3][4] The substrate, 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid, is a classic example of a substituted malonic acid derivative.[1][4] Such compounds are often synthesized via the selective hydrolysis of the corresponding diethyl dicarboxylate.[5]

The reaction's significance lies in its role as the final step in the malonic ester synthesis, a powerful method for converting alkyl halides into carboxylic acids with a two-carbon chain extension.[1][2] The cyclopentyl moiety in the target product, ethyl cyclopentanecarboxylate, is a common structural motif in pharmaceuticals and other bioactive molecules, making this a synthetically valuable transformation.

Two primary methodologies are employed for this decarboxylation, each with distinct mechanistic underpinnings and practical advantages:

  • Thermal Decarboxylation: A classic approach that leverages heat to induce the reaction through a cyclic transition state.

  • Krapcho Decarboxylation: A milder, more modern technique that uses salts in a polar aprotic solvent, offering greater functional group tolerance.[6][7]

Mechanistic Pathways

Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting. The presence of a carbonyl group beta to the carboxylic acid is essential for facilitating the decarboxylation process.[3][8]

Thermal Decarboxylation Mechanism

Upon heating, 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid undergoes decarboxylation via a concerted, six-membered cyclic transition state.[1][3] This process involves an internal electron transfer, leading to the formation of an enol intermediate and the release of CO₂ gas.[1] The thermodynamically driven loss of gaseous CO₂ helps to propel the reaction to completion.[6] The resulting enol rapidly tautomerizes to the more stable final ester product.

Caption: Thermal decarboxylation proceeds via a cyclic transition state.

Krapcho Decarboxylation Mechanism

The Krapcho decarboxylation is a powerful alternative, particularly for substrates sensitive to high temperatures or harsh acidic/basic conditions.[6][9] The reaction is typically performed in a polar aprotic solvent like dimethyl sulfoxide (DMSO) with a halide salt (e.g., LiCl, NaCl) and a stoichiometric amount of water.[10][11]

The mechanism proceeds via a different pathway:

  • Nucleophilic Attack: A halide anion (e.g., Cl⁻) acts as a nucleophile, attacking the ethyl group of the ester in an Sₙ2-like fashion.

  • Dealkylation: This attack leads to the cleavage of the ethyl group, forming a carboxylate intermediate and ethyl chloride.

  • Decarboxylation: The resulting carboxylate anion readily loses CO₂ to form a stabilized carbanion.

  • Protonation: The carbanion is then protonated by the water present in the reaction mixture to yield the final product.[6]

Caption: The Krapcho decarboxylation involves nucleophilic dealkylation.

Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and explanations for key steps.

Protocol 1: Thermal Decarboxylation

This method is straightforward but requires high temperatures. It is best suited for thermally robust molecules.

Materials and Reagents:

  • 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid

  • High-boiling point solvent (e.g., Diphenyl ether, optional)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Equipment:

  • Round-bottom flask

  • Distillation apparatus (short path)

  • Heating mantle with temperature controller and thermocouple

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Place 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid (1.0 eq) into a round-bottom flask equipped with a magnetic stir bar and a short path distillation head. The use of a high-boiling solvent is optional but can aid in heat transfer.

  • Heating: Heat the flask slowly in a heating mantle to 150-180 °C. The onset of decarboxylation is indicated by the evolution of CO₂ gas (bubbling).

    • Causality Note: The high temperature provides the necessary activation energy to overcome the barrier for the cyclic transition state.

  • Monitoring: The reaction can be monitored by observing the cessation of gas evolution. For more precise tracking, Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to follow the disappearance of the starting material.

  • Isolation: Once the reaction is complete, allow the flask to cool to room temperature. The crude product, ethyl cyclopentanecarboxylate, can be purified directly by vacuum distillation.

  • Aqueous Workup (if needed): If a solvent was used or if acidic impurities are suspected, dissolve the cooled residue in diethyl ether. Transfer to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove any unreacted starting acid), water, and brine.

    • Causality Note: The bicarbonate wash deprotonates the acidic starting material, rendering it water-soluble and allowing for its separation from the neutral ester product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain pure ethyl cyclopentanecarboxylate.

Protocol 2: Krapcho Decarboxylation

This is the preferred method for substrates with sensitive functional groups due to its milder, near-neutral conditions.[9]

Materials and Reagents:

  • 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid

  • Anhydrous lithium chloride (LiCl) or sodium chloride (NaCl)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser and nitrogen/argon inlet

  • Heating mantle with temperature controller

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: To a three-neck flask equipped with a stir bar, reflux condenser, and nitrogen inlet, add 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid (1.0 eq), lithium chloride (1.2-1.5 eq), anhydrous DMSO (approx. 5-10 mL per gram of substrate), and water (1.1-1.5 eq).

    • Causality Note: DMSO is an ideal solvent due to its high boiling point and ability to dissolve salts. The water serves as the proton source for the final step.[6][10]

  • Heating: Heat the reaction mixture to 120-160 °C under a nitrogen atmosphere. The reaction is typically much faster than thermal decarboxylation at the same temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2-8 hours).

  • Quenching and Extraction: Cool the mixture to room temperature and pour it into a separatory funnel containing a significant volume of cold water. Extract the aqueous phase three times with diethyl ether.

    • Causality Note: Partitioning between water and an immiscible organic solvent is necessary to remove the high-boiling DMSO and the inorganic salts.

  • Washing: Combine the organic extracts and wash them several times with brine to remove residual DMSO.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent via rotary evaporation.

  • Purification: The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure ethyl cyclopentanecarboxylate.

Data Presentation: Method Comparison

ParameterThermal DecarboxylationKrapcho Decarboxylation
Typical Temperature 150-180 °C120-160 °C
Reagents None (or high-boiling solvent)Halide Salt (LiCl, NaCl), H₂O
Solvent None or Diphenyl etherDMSO, DMF
Reaction Time Often slow (hours to days)Generally faster (2-8 hours)
Key Advantages Simple setup, no additional reagentsMilder conditions, high yields, good functional group tolerance[6]
Key Disadvantages High temperatures, potential for side reactions/decompositionRequires removal of high-boiling solvent (DMSO), use of salts
Workup Direct distillation (often)Aqueous extraction required

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient temperature or time. 2. (Krapcho) Inactive salt or insufficient water.1. Increase reaction temperature or prolong reaction time. 2. Use freshly dried LiCl/NaCl. Ensure the correct stoichiometry of water is present.
Low Yield 1. Product decomposition at high temperatures. 2. Inefficient extraction during workup. 3. Product loss during distillation.1. Switch to the milder Krapcho protocol. 2. Perform more extractions (4-5 times). Ensure thorough washing to remove DMSO. 3. Use a well-insulated distillation apparatus and ensure a good vacuum.
Side Product Formation 1. (Thermal) Thermal decomposition of starting material or product. 2. (Krapcho) Hydrolysis of the ester group if excess water and prolonged heating are used.1. Lower the reaction temperature and monitor carefully, or use the Krapcho method. 2. Use the recommended stoichiometry of water and avoid unnecessarily long reaction times.

References

  • Krapcho, A. P. Krapcho decarboxylation. Wikipedia. [Link]

  • HandWiki. Chemistry:Krapcho decarboxylation. HandWiki. [Link]

  • PrepChem. Synthesis of a. 1-(Ethoxycarbonyl)cyclopentanecarboxylic acid. PrepChem.com. [Link]

  • JoVE. Loss of Carboxy Group as CO₂: Decarboxylation of Malonic Acid Derivatives. Journal of Visualized Experiments. [Link]

  • Poon, P. S., Banerjee, A. K., & Laya, M. S. (2011). Advances in the Krapcho Decarboxylation. Journal of Chemical Research. [Link]

  • University of Calgary. Ch21: Decarboxylation. University of Calgary Chemistry. [Link]

  • Chemistry Steps. Decarboxylation. Chemistry Steps. [Link]

  • Flynn, D. L., & Zelle, R. E. (2006). Recent synthetic applications of the dealkoxycarbonylation reaction. Part 1. Dealkoxycarbonylations of malonate esters. Semantic Scholar. [Link]

  • Chem-Station. Krapcho Decarboxylation. Chem-Station International Edition. [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2023). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • Krapcho, A. P., et al. (1973). Synthetic applications and mechanism studies of the decarbalkoxylations of geminal diesters and related systems effected in dimethyl sulfoxide by water and/or by water with added salts. The Journal of Organic Chemistry. [Link]

  • Khan Academy. Decarboxylation. Khan Academy. [Link]

  • The Organic Chemistry Tutor. (2018). Decarboxylation Reaction Mechanism. YouTube. [Link]

  • Khan Academy. (2014). Decarboxylation. YouTube. [Link]

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Application Notes and Protocols: 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic Acid in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Niche Building Block

1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid is a geminal dicarboxylic acid monoester with a distinct cyclic aliphatic structure. While not a mainstream monomer in industrial polymer production, its unique architecture presents intriguing possibilities for the synthesis of specialty polymers with tailored properties. This document explores the potential applications of this molecule in polymer chemistry, providing detailed theoretical protocols for its use. These methodologies are grounded in established polymerization principles and are intended to serve as a foundational guide for researchers and scientists in polymer synthesis and drug delivery.

The synthesis of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid is typically achieved through the partial hydrolysis of diethyl 1,1-cyclopentanedicarboxylate. This straightforward approach allows for the generation of a bifunctional molecule containing both a reactive carboxylic acid and a more stable ethyl ester group on the same carbon atom.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid is provided in the table below.

PropertyValueSource
Molecular FormulaC₉H₁₄O₄cyclopentane-1-carboxylic_acid)
Molecular Weight186.20 g/mol cyclopentane-1-carboxylic_acid)
AppearanceWhite to off-white solid[1]
CAS Number54378-87-9[2]

Safety Information: This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Diagram of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid

Caption: Chemical structure of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid.

Potential Application in Polyester Synthesis via Polycondensation

The bifunctional nature of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid makes it a candidate for the synthesis of polyesters. The carboxylic acid can react with a diol in a classic polycondensation reaction. The pendant ethoxycarbonyl group would then be incorporated into the polymer backbone, offering a site for post-polymerization modification or influencing the polymer's physical properties.

Hypothetical Protocol: Synthesis of a Copolyester with 1,4-Butanediol

This protocol describes the theoretical synthesis of a random copolyester from 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid, terephthaloyl chloride, and 1,4-butanediol. The inclusion of an aromatic diacid chloride is proposed to enhance the thermal and mechanical properties of the resulting polymer.

Materials:

  • 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid

  • Terephthaloyl chloride

  • 1,4-Butanediol

  • Titanium(IV) butoxide (catalyst)

  • Dry toluene

  • Methanol

  • Nitrogen gas supply

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap with condenser

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, Dean-Stark trap, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Charging Reactants: To the flask, add 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid (0.1 mol), terephthaloyl chloride (0.9 mol), and 1,4-butanediol (1.05 mol). Add dry toluene to achieve a reactant concentration of approximately 20% (w/v).

  • Inert Atmosphere: Purge the system with dry nitrogen for 15 minutes to remove air and moisture. Maintain a gentle nitrogen flow throughout the reaction.

  • Catalyst Addition: Add titanium(IV) butoxide (0.1 mol% relative to the total diacid/diacid chloride content) to the reaction mixture.

  • Polycondensation:

    • Begin stirring and gradually heat the mixture to 140-150 °C. Water, a byproduct of the esterification reaction, will begin to collect in the Dean-Stark trap.

    • Maintain this temperature for 4-6 hours, or until no more water is collected.

    • Increase the temperature to 180-200 °C and apply a vacuum to remove the remaining volatile byproducts and drive the polymerization to completion.

    • Continue the reaction under vacuum for another 2-4 hours. The viscosity of the mixture will increase significantly.

  • Polymer Isolation:

    • Cool the reaction mixture to room temperature.

    • Dissolve the viscous polymer in a minimal amount of chloroform.

    • Precipitate the polymer by slowly adding the chloroform solution to a large volume of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration.

  • Purification and Drying:

    • Wash the polymer with fresh methanol to remove unreacted monomers and catalyst residues.

    • Dry the purified polymer in a vacuum oven at 60 °C until a constant weight is achieved.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent side reactions, such as oxidation, and to exclude moisture which can interfere with the condensation reaction.

  • Catalyst: Titanium(IV) butoxide is a common and effective catalyst for polyesterification, promoting the reaction at lower temperatures and reducing reaction times.

  • Dean-Stark Trap and Vacuum: The removal of water is essential to drive the equilibrium of the polycondensation reaction towards the formation of high molecular weight polymer, according to Le Chatelier's principle.

  • Precipitation in Methanol: This step is a standard purification method for polyesters. The polymer is insoluble in methanol, while the unreacted monomers and catalyst are soluble, allowing for their separation.

Diagram of Hypothetical Polycondensation Workflow

Polycondensation_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification Reactants Charge Reactants: - 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid - Terephthaloyl chloride - 1,4-Butanediol - Toluene Catalyst Add Catalyst: Titanium(IV) butoxide Reactants->Catalyst Polycondensation Polycondensation: - Heat to 140-150°C with N2 - Collect H2O in Dean-Stark - Increase temp to 180-200°C under vacuum Catalyst->Polycondensation Isolation Isolate Polymer: - Cool and dissolve in Chloroform - Precipitate in Methanol Polycondensation->Isolation Washing Wash with Methanol Isolation->Washing Drying Dry under Vacuum at 60°C Washing->Drying

Caption: Workflow for the hypothetical synthesis of a copolyester.

Potential Application as a Chain-Terminating or Modifying Agent

The monofunctional nature of the carboxylic acid group (with the ester being relatively unreactive under many polymerization conditions) allows 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid to act as a chain-terminating agent. This can be useful for controlling the molecular weight of polymers. The resulting polymer chain will have a cyclopentane-1-carboxylate ethyl ester end group, which can impart specific solubility characteristics or serve as a handle for further chemical modification.

Hypothetical Protocol: Chain-End Functionalization of Poly(ethylene glycol)

This protocol outlines the theoretical use of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid to functionalize one end of a poly(ethylene glycol) (PEG) chain.

Materials:

  • Poly(ethylene glycol) monomethyl ether (mPEG-OH)

  • 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dry dichloromethane (DCM)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactant Dissolution: In the round-bottom flask, dissolve mPEG-OH (1 equivalent) and 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid (1.2 equivalents) in dry DCM.

  • Catalyst Addition: Add DMAP (0.1 equivalents) to the solution.

  • Coupling Agent: Cool the flask in an ice bath and add a solution of DCC (1.2 equivalents) in dry DCM dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up:

    • Filter off the DCU precipitate.

    • Transfer the filtrate to a separatory funnel and wash with 0.1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Polymer Isolation:

    • Filter off the MgSO₄ and concentrate the solution using a rotary evaporator.

    • Precipitate the functionalized PEG by adding the concentrated solution to a large volume of cold diethyl ether.

    • Collect the product by filtration.

  • Drying: Dry the final product under vacuum.

Causality Behind Experimental Choices:

  • DCC/DMAP: This combination is a highly efficient coupling system (Steglich esterification) for forming ester bonds between a carboxylic acid and an alcohol, especially when one of the reactants is sterically hindered or less reactive. DMAP acts as a nucleophilic catalyst.

  • Ice Bath: The initial cooling is to control the exothermic reaction upon the addition of DCC.

  • Aqueous Work-up: The washing steps are to remove unreacted starting materials, the catalyst, and any water-soluble byproducts.

  • Precipitation in Diethyl Ether: PEG is insoluble in diethyl ether, allowing for its precipitation and separation from the remaining soluble impurities.

Future Perspectives and Concluding Remarks

While direct applications of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid in polymer chemistry are not extensively documented in current literature, its structure suggests a latent potential for creating novel polymers. The protocols outlined in this document are intended to be a starting point for researchers to explore this potential. The geminal substitution pattern on the cyclopentane ring could impart unique properties to polymers, such as altered thermal stability, solubility, and degradability. Further research into the reactivity of this molecule and the characterization of polymers derived from it is warranted to fully understand its utility in materials science and drug delivery applications.

References

  • PubChem. 1-(Ethoxycarbonyl)cyclopentane-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PrepChem. Synthesis of a. 1-(Ethoxycarbonyl)cyclopentanecarboxylic acid. [Link]

  • Chemistry LibreTexts. Reactions of Carboxylic Acids. [Link]

  • Taylor & Francis. Polycondensation – Knowledge and References. [Link]

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"1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid" derivatives and their applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic Acid Derivatives: Synthesis, Applications, and Protocols

Introduction: The Strategic Value of the Cyclopentane Scaffold

In the landscape of medicinal chemistry and drug discovery, the architectural design of small molecules is paramount. The quest for novel therapeutics often hinges on the ability to create compounds with optimized pharmacological and pharmacokinetic profiles. Within this context, 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid and its derivatives have emerged as exceptionally valuable building blocks. The cyclopentane ring provides a rigid, three-dimensional scaffold that is instrumental in controlling molecular shape and reducing the number of rotatable bonds—a key strategy for enhancing oral bioavailability and metabolic stability in drug candidates.

The presence of two distinct, yet chemically accessible, functional groups—an ester and a carboxylic acid—at a geminal position on the cyclopentane core offers a versatile platform for synthetic elaboration. This unique arrangement allows for selective modification, enabling the systematic construction of diverse chemical libraries for screening against various biological targets. This guide provides a comprehensive overview of the synthesis of the core scaffold, protocols for its derivatization, and detailed application notes on its role in developing next-generation therapeutics, from novel analgesics to innovative antibacterial agents.

Part 1: Synthesis of the Core Intermediate

The foundational step in accessing the rich chemistry of this scaffold is the efficient synthesis of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid. The most common and reliable method involves the selective mono-hydrolysis of the corresponding diester, diethyl 1,1-cyclopentanedicarboxylate.

Protocol 1: Selective Mono-hydrolysis of Diethyl 1,1-Cyclopentanedicarboxylate

This protocol details the preparation of the title compound through a base-mediated hydrolysis, a classic method that leverages the stoichiometry of the reaction to favor the formation of the mono-acid.[1]

Causality Behind Experimental Choices:

  • Stoichiometry: The use of exactly one equivalent of potassium hydroxide (KOH) is critical. With two ester groups present, a stoichiometric amount of base ensures that, on average, only one ester per molecule is saponified. Using an excess of base would lead to the formation of the dicarboxylic acid.

  • Solvent: Ethanol is used as the solvent because it readily dissolves both the starting diester and the KOH, creating a homogeneous reaction mixture for a smooth and controlled reaction.

  • Reaction Time: The extended reaction time (96 hours) at room temperature allows the reaction to proceed to completion at a controlled pace, minimizing potential side reactions that could occur at elevated temperatures.

  • Work-up: The acidification step is crucial. After the reaction, the product exists as a potassium carboxylate salt, which is water-soluble. Adding a strong acid like HCl protonates the carboxylate, forming the neutral carboxylic acid, which is less soluble in water and can be extracted into an organic solvent like ethyl acetate. The brine wash helps to remove any remaining water from the organic layer.

Materials & Equipment:

  • Diethyl 1,1-cyclopentanedicarboxylate

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH), absolute

  • Ethyl acetate (EtOAc)

  • Concentrated Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reactant Preparation: Prepare a solution of diethyl 1,1-cyclopentanedicarboxylate (e.g., 2.5 g, 11.68 mmol) in 10 ml of ethanol in a round-bottom flask.[1]

  • Base Preparation: In a separate flask, prepare a solution of potassium hydroxide (e.g., 654 mg, 11.68 mmol) in 10 ml of ethanol.

  • Reaction: Cool the flask containing the diester solution in an ice bath. Add the KOH solution dropwise over 30 minutes with continuous stirring.

  • Incubation: Remove the ice bath and allow the resulting mixture to stir at room temperature for 96 hours.

  • Solvent Removal: Concentrate the reaction mixture under vacuum using a rotary evaporator to remove the ethanol.

  • Extraction & Wash: Partition the residue between water and ethyl acetate. The product, as the potassium salt, will be in the aqueous layer. Discard the ethyl acetate layer.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify it by the dropwise addition of concentrated HCl until the pH is ~2.

  • Product Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 20 ml). The product will now move into the organic layer.

  • Drying & Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the final product, 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid, typically as a clear oil.[1]

Characterization Data:

PropertyValue
Molecular FormulaC₉H₁₄O₄
Molecular Weight186.2 g/mol [2]
AppearanceClear Oil[1]
Purity (Typical)>95%[2]

Synthesis Workflow Diagram:

Synthesis_Workflow Start Diethyl 1,1-cyclopentanedicarboxylate Process1 Selective Mono-hydrolysis (96h, Room Temp) Start->Process1 Reagent1 1 eq. KOH in EtOH Reagent1->Process1 Intermediate Potassium 1-(ethoxycarbonyl)cyclopentane-1-carboxylate (in aqueous solution) Process1->Intermediate Process2 Protonation & Extraction (EtOAc) Intermediate->Process2 Reagent2 Conc. HCl (Acidification) Reagent2->Process2 End 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid Process2->End

Caption: Workflow for the synthesis of the core scaffold.

Part 2: Derivatization Strategies and Applications in Drug Discovery

The true utility of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid lies in its capacity as a versatile starting material. The carboxylic acid moiety serves as a prime handle for derivatization, most commonly through amide bond formation, to explore structure-activity relationships (SAR).

Protocol 2: General Procedure for Amide Coupling

This protocol describes a standard method for coupling the carboxylic acid with a primary or secondary amine using a peptide coupling agent, a cornerstone reaction in medicinal chemistry.

Causality Behind Experimental Choices:

  • Coupling Agents (e.g., HATU, HOBt/EDC): Carboxylic acids do not react directly with amines under mild conditions. Coupling agents are required to activate the carboxylic acid by converting the hydroxyl group into a better leaving group. This forms a highly reactive intermediate that is readily attacked by the amine nucleophile to form the stable amide bond.

  • Base (e.g., DIPEA, Et₃N): A non-nucleophilic organic base is essential to neutralize the acidic species formed during the reaction and to ensure the amine reactant remains in its free, nucleophilic state.

  • Solvent (e.g., DMF, DCM): Anhydrous polar aprotic solvents are used to dissolve the reactants and reagents without interfering with the reaction mechanism.

Materials & Equipment:

  • 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid

  • Desired primary or secondary amine (1.1 eq)

  • Coupling Agent (e.g., HATU, 1.2 eq)

  • Organic Base (e.g., DIPEA, 3.0 eq)

  • Anhydrous solvent (e.g., DMF)

  • Standard glassware for inert atmosphere reactions

Step-by-Step Procedure:

  • Setup: To a solution of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, dilute the reaction mixture with water and ethyl acetate.

  • Extraction & Wash: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Purification: Purify the resulting crude amide by flash column chromatography on silica gel.

General Derivatization Pathways:

Derivatization Core 1-(Ethoxycarbonyl)cyclopentane- 1-carboxylic acid Coupling Amide Coupling (HATU, DIPEA) Core->Coupling Amine R1R2NH (Primary/Secondary Amine) Amine->Coupling Amide Amide Derivatives Coupling->Amide

Caption: General pathway for amide derivatization.

Application Note 1: Potent and Selective NaV1.7 Inhibitors for Analgesia

The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain. The discovery of novel, selective inhibitors for this channel is a major goal in analgesic drug development.

Field-Proven Insight: Recent research has identified cyclopentane carboxylic acids as a highly promising chemical series for NaV1.7 inhibition.[3] In a successful drug discovery campaign, a proline-based warhead was replaced with a cyclopentane carboxylic acid motif. This strategic switch led to a significant enhancement in potency against the NaV1.7 channel.[3] Further optimization, which involved replacing a metabolically unstable adamantane group with a 2,6-dichlorobenzyl substituted piperidine system, addressed pharmacokinetic issues and resulted in the discovery of compound 31 , a potent and selective inhibitor with robust efficacy in preclinical pain models.[3]

Key Molecular Design Elements:

  • Scaffold Hop: Replacement of a proline core with the 1,1-disubstituted cyclopentane carboxylic acid scaffold dramatically increased binding affinity and potency.

  • Metabolic Stability: Introduction of the dichlorobenzyl piperidine moiety successfully mitigated metabolic instability issues seen with earlier analogs.

  • Selectivity: The final compounds demonstrated high selectivity for NaV1.7 over the cardiac sodium channel NaV1.5, a critical feature for a safe therapeutic profile.

Illustrative Pathway from Scaffold to Lead Compound:

Caption: Logic flow of the drug discovery process.

Application Note 2: Cyclopentane Analogs as Bioisosteres in Antibacterial MraY Inhibitors

The enzyme MraY is essential for bacterial cell wall biosynthesis, making it an attractive target for new antibiotics.[4] Natural product inhibitors of MraY, such as the muraymycins, are structurally complex. A key insight was that the ribose moiety of these natural products could be replaced with a simpler cyclopentane ring without losing, and potentially improving, biological activity.[4]

Expertise & Experience: This strategy, known as bioisosteric replacement, is a powerful tool in medicinal chemistry. The cyclopentane ring mimics the conformation of the tetrahydrofuran ring of ribose but is more synthetically tractable, allowing for easier modification and exploration of SAR.[4] The development of cyclopentane-based muraymycin analogs has led to compounds with promising MraY inhibition and antibacterial efficacy against pathogens like Staphylococcus aureus.[4] This highlights the value of the cyclopentane scaffold in simplifying complex natural products while retaining their biological function.

Conclusion

1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid is more than just a chemical reagent; it is a strategic platform for innovation in drug discovery. Its rigid, three-dimensional structure and versatile chemical handles provide an ideal starting point for the synthesis of sophisticated molecular architectures. As demonstrated by its successful application in the development of NaV1.7 inhibitors and MraY-targeting antibiotics, this scaffold enables medicinal chemists to address key challenges in potency, selectivity, and pharmacokinetics. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the potential of these valuable building blocks in their own discovery programs.

References

  • PrepChem.com. Synthesis of a. 1-(Ethoxycarbonyl)cyclopentanecarboxylic acid. [Link]

  • Shree Ganesh Remedies Limited. Diethyl 1,1-Cyclopropanedicarboxylate-1559-02-0. [Link]

  • Organic Chemistry Portal. Cyclopentane synthesis. [Link]

  • Studies in the Cyclopentane Series. I. The Synthesis of 1,Z-Ureylenecyclopentane and Related Compounds. Journal of the American Chemical Society. [Link]

  • Organic Syntheses Procedure. Cyclopropane-1,1-dicarboxylic acid. [Link]

  • Google Patents.
  • Oregon State University. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. [Link]

  • PubChem. 1-(Ethoxycarbonyl)cyclopentane-1-carboxylate. [Link]

  • AlQalam Journal of Medical and Applied Sciences. Synthesis of Cyclopentanone and Cyclohexanone Derivatives. [Link]

  • PubMed. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. [Link]

  • PubChem. Diethyl 1,1-cyclopentanedicarboxylate. [Link]

  • National Institutes of Health. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. This resource is intended for researchers, scientists, and drug development professionals to enhance the yield and purity of your synthesis.

Synthesis Overview

The synthesis of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid is typically achieved in a two-step process. The first step involves the formation of a cyclopentane ring through the dialkylation of diethyl malonate with 1,4-dibromobutane, a classic example of the malonic ester synthesis.[1][2] The resulting diester, diethyl cyclopentane-1,1-dicarboxylate, is then subjected to selective partial hydrolysis (saponification) to yield the desired monoacid-monoester product.[3]

Overall Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Malonic Ester Synthesis cluster_1 Step 2: Selective Saponification Diethyl_Malonate Diethyl Malonate + 1,4-Dibromobutane Base_Addition Base (e.g., NaOEt) in Anhydrous EtOH Diethyl_Malonate->Base_Addition Deprotonation Cyclization Intramolecular Alkylation (Cyclization) Base_Addition->Cyclization Nucleophilic Attack Diester_Product Diethyl Cyclopentane- 1,1-dicarboxylate Cyclization->Diester_Product Diester_Input Diethyl Cyclopentane- 1,1-dicarboxylate Diester_Product->Diester_Input Hydrolysis 1 eq. KOH or NaOH in EtOH Diester_Input->Hydrolysis Partial Hydrolysis Acidification Acidic Workup (e.g., HCl) Hydrolysis->Acidification Protonation Final_Product 1-(ethoxycarbonyl)cyclopentane- 1-carboxylic acid Acidification->Final_Product

Caption: Overall workflow for the synthesis of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid.

Frequently Asked Questions (FAQs)

Step 1: Diethyl Cyclopentane-1,1-dicarboxylate Synthesis

Q1: What is the role of the base in the malonic ester synthesis, and why is sodium ethoxide in ethanol commonly used?

A1: The base is crucial for deprotonating the α-carbon of diethyl malonate, which is acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups.[1][4] This deprotonation generates a resonance-stabilized enolate, which acts as the nucleophile. Sodium ethoxide is typically used as the base when working with diethyl malonate to prevent transesterification, a side reaction where the ethoxy groups of the ester could be exchanged if a different alkoxide base were used.[2][5]

Q2: Can I use other dihaloalkanes for this reaction?

A2: Yes, the malonic ester synthesis can be adapted to form other cycloalkanecarboxylic acids by using different dihaloalkanes. For instance, 1,3-dibromopropane can be used to synthesize a cyclobutane ring, while 1,5-dibromopentane would yield a cyclohexane ring.[1]

Step 2: Selective Saponification

Q3: Why is only one equivalent of base used in the hydrolysis step?

A3: The goal of this step is to selectively hydrolyze only one of the two ester groups. Using one equivalent of a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) provides the stoichiometric amount needed to saponify one ester functional group. Using an excess of base would lead to the formation of the dicarboxylic acid, which is not the desired product.

Q4: What is the purpose of the acidic workup after saponification?

A4: The saponification reaction produces the carboxylate salt of the desired product. The acidic workup, typically with a strong acid like HCl, is necessary to protonate the carboxylate anion and generate the final carboxylic acid.[3]

Troubleshooting Guide

Low Yield of Diethyl Cyclopentane-1,1-dicarboxylate (Step 1)

Q: My yield of the diester is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yields in this step can often be attributed to several factors, including incomplete reaction, side reactions, or suboptimal reaction conditions. Below is a breakdown of common issues and their solutions.

Potential Cause 1: Incomplete Deprotonation
  • Explanation: If the diethyl malonate is not fully deprotonated, the subsequent alkylation reaction will be inefficient. This can be caused by using a weak base or the presence of moisture, which would consume the base.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous ethanol should be used as the solvent.[6] The presence of water will quench the ethoxide base.

    • Verify Base Quality: Use freshly prepared sodium ethoxide or high-quality commercial material. Sodium metal should be freshly cut to remove any oxide layer before being dissolved in ethanol.[6]

Potential Cause 2: Competing Side Reactions
  • Explanation: The primary side reaction of concern is intermolecular dialkylation, where two molecules of diethyl malonate react with one molecule of 1,4-dibromobutane, instead of the desired intramolecular cyclization. Another potential side reaction is elimination, although this is less common with primary alkyl halides like 1,4-dibromobutane.

  • Troubleshooting Steps:

    • Slow Addition: Add the 1,4-dibromobutane slowly to the solution of the diethyl malonate enolate. This helps maintain a low concentration of the alkylating agent, favoring the intramolecular reaction pathway.

    • Control Stoichiometry: Use a strict 1:1 molar ratio of diethyl malonate to 1,4-dibromobutane. An excess of the dihaloalkane can increase the likelihood of intermolecular reactions.

Troubleshooting Workflow: Low Diester Yield

Troubleshooting_Diester Start Low Yield of Diester Check_Moisture Were anhydrous conditions maintained? Start->Check_Moisture Dry_Glassware Action: Thoroughly dry all glassware and use anhydrous solvent. Check_Moisture->Dry_Glassware No Check_Base Was the base freshly prepared/high quality? Check_Moisture->Check_Base Yes Dry_Glassware->Check_Base Prepare_Fresh_Base Action: Prepare fresh sodium ethoxide from sodium and anhydrous ethanol. Check_Base->Prepare_Fresh_Base No Check_Addition Was the 1,4-dibromobutane added slowly? Check_Base->Check_Addition Yes Prepare_Fresh_Base->Check_Addition Slow_Addition Action: Add the dihaloalkane dropwise to the enolate solution. Check_Addition->Slow_Addition No Check_Purity Analyze crude product for side products (e.g., by GC-MS). Check_Addition->Check_Purity Yes Slow_Addition->Check_Purity

Caption: A decision tree for troubleshooting low yields of diethyl cyclopentane-1,1-dicarboxylate.

Low Yield of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid (Step 2)

Q: I am getting a low yield of the final product, and I suspect issues with the saponification step. What could be going wrong?

A: Achieving selective mono-hydrolysis can be challenging. Low yields in this step are often due to incomplete hydrolysis or over-hydrolysis to the dicarboxylic acid.

Potential Cause 1: Incomplete Hydrolysis
  • Explanation: The saponification reaction may not have gone to completion, leaving a significant amount of the starting diester unreacted.

  • Troubleshooting Steps:

    • Reaction Time: Ensure the reaction is stirred for a sufficient amount of time. A typical duration is several hours at room temperature.[3][7] Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.

    • Temperature: While often performed at room temperature, gentle heating can sometimes be employed to drive the reaction to completion. However, be cautious, as higher temperatures can also promote the hydrolysis of the second ester group.[8]

Potential Cause 2: Over-Hydrolysis to Dicarboxylic Acid
  • Explanation: If the reaction conditions are too harsh or if there is an excess of base, both ester groups can be hydrolyzed, leading to the formation of cyclopentane-1,1-dicarboxylic acid.

  • Troubleshooting Steps:

    • Stoichiometry of Base: Accurately measure and use only one equivalent of KOH or NaOH.

    • Slow Addition of Base: Adding the base solution dropwise to the diester solution can help control the reaction and improve selectivity.[3][7]

    • Temperature Control: Maintain the reaction at room temperature or below to minimize the rate of the second hydrolysis.

Data Summary: Reaction Parameter Effects
ParameterStepEffect on YieldRecommendation
Moisture 1Decreases yield by consuming baseUse anhydrous reagents and dry glassware.[6]
Base Quality 1Poor quality leads to incomplete reactionUse fresh, high-quality sodium ethoxide.[6]
Addition Rate of Dihaloalkane 1Fast addition can favor side reactionsAdd 1,4-dibromobutane slowly and dropwise.
Base Stoichiometry 2Excess base leads to dicarboxylic acid formationUse exactly one equivalent of KOH or NaOH.
Reaction Temperature 2High temperatures can cause over-hydrolysisMaintain at room temperature or below.[8]

Experimental Protocols

Protocol 1: Synthesis of Diethyl Cyclopentane-1,1-dicarboxylate
  • Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1 equivalent) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Stir until all the sodium has dissolved.[6]

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at room temperature. Stir for 30-60 minutes to ensure complete formation of the enolate.

  • Alkylation/Cyclization: Add 1,4-dibromobutane (1 equivalent) dropwise to the stirred enolate solution via the addition funnel over 1-2 hours. The reaction may be exothermic.

  • Reflux: After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue to dissolve the sodium bromide precipitate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure diethyl cyclopentane-1,1-dicarboxylate.

Protocol 2: Synthesis of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid
  • Preparation: In a round-bottom flask, dissolve diethyl cyclopentane-1,1-dicarboxylate (1 equivalent) in ethanol.

  • Saponification: Prepare a solution of potassium hydroxide (1 equivalent) in ethanol. Add this solution dropwise to the stirred solution of the diester over 30 minutes at room temperature.[3]

  • Reaction: Stir the resulting mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the ethanol.

  • Workup: Partition the residue between water and an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidification: Separate the aqueous layer and cool it in an ice bath. Acidify the aqueous layer to a pH of ~2 by the slow addition of concentrated HCl.[3]

  • Extraction: Extract the acidified aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product as an oil.[3]

References

  • PrepChem. (n.d.). Synthesis of a. 1-(Ethoxycarbonyl)cyclopentanecarboxylic acid.
  • BenchChem. (2025). Common side products in the alkylation of diethyl malonate.
  • BenchChem. (2025). Technical Support Center: Optimizing Unsymmetrical Malonic Ester Synthesis.
  • Grokipedia. (n.d.). Malonic ester synthesis.
  • Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. (n.d.).
  • ResearchGate. (2025). Diesters Biolubricant Base Oil: Synthesis, Optimization, Characterization, and Physicochemical Characteristics.
  • Organic Syntheses. (n.d.). diethyl 1,1-cyclobutanedicarboxylate.
  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid.
  • Google Patents. (n.d.). US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives.
  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis.
  • ResearchGate. (2018). (PDF) Optimisation of saponification reaction in a continuous stirred tank raector.
  • National Institutes of Health. (2024). Tandem dehydrogenation-olefination-decarboxylation of cycloalkyl carboxylic acids via multifold C–H activation - PMC.
  • Agritrop. (n.d.). Use of an experimental design to optimise the saponification reaction and the quantification of vitamins A1 and A2 in whole fish.
  • Quora. (2019). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?.
  • Chemistry LibreTexts. (2023). 22.8: Alkylation of Enolate Ions.
  • SciSpace. (n.d.). OPTIMIZATION OF SAPONIFICATION REACTION IN A CONTINUOUS STIRRED TANK REACTOR.
  • ResearchGate. (2015). (PDF) Optimization of saponification reaction in a continuous stirred tank reactor (CSTR) using design of experiments.
  • CP Lab Safety. (n.d.). diethyl cyclopentane-1, 1-dicarboxylate, min 97%, 10 grams.
  • Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions.
  • Wikipedia. (n.d.). Malonic ester synthesis.
  • PrepChem. (n.d.). Synthesis of (a) 1-Ethoxycarbonylcyclobutanecarboxylic Acid (2a).
  • Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis.
  • Google Patents. (n.d.). US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid.
  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis.
  • National Institutes of Health. (n.d.). Diethyl 1,1-cyclopentanedicarboxylate | C11H18O4 | CID 77830 - PubChem.
  • ACS Publications. (n.d.). Diastereoselective Decarboxylation of Cyclopentene Dicarboxylic Acid Derivatives | The Journal of Physical Chemistry A.
  • Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.
  • ChemSynthesis. (2025). 1-ethoxycarbonyl-cyclohexane-1-carboxylic acid - C10H16O4, density, melting point, boiling point, structural formula, synthesis.
  • Organic Syntheses. (n.d.). 19 - Organic Syntheses Procedure.
  • ResearchGate. (2025). Diastereoselective Decarboxylation of Cyclopentene Dicarboxylic Acid Derivatives | Request PDF.
  • Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis.
  • Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11.
  • National Institutes of Health. (n.d.). 1-(Ethoxycarbonyl)cyclopentane-1-carboxylate | C9H13O4- | CID 71364713 - PubChem.
  • Organic Chemistry Portal. (n.d.). Cyclopentane synthesis.
  • PrepChem. (n.d.). Synthesis of Stage 2: 1,1-bis(hydroxymethyl)cyclopentane.
  • PubMed Central. (n.d.). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC.
  • gsrs. (n.d.). DIETHYL CYCLOPENTANE-1,1-DICARBOXYLATE.
  • CymitQuimica. (n.d.). 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid.

Sources

Technical Support Center: Purification of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this compound. The information is presented in a question-and-answer format to directly address specific issues you may face in your experiments.

I. Understanding the Chemistry: Synthesis and Potential Impurities

1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid is typically synthesized by the partial hydrolysis of diethyl cyclopentane-1,1-dicarboxylate. This reaction involves the selective cleavage of one of the two ester groups.

A common synthetic route is the reaction of diethyl 1,1-cyclopentanedicarboxylate with one equivalent of a base, such as potassium hydroxide, in an alcoholic solvent. The reaction is followed by an acidic workup to protonate the carboxylate and yield the desired product.

Understanding this synthesis is crucial as it informs the potential impurities in your crude product. The primary impurities you are likely to encounter are:

  • Diethyl cyclopentane-1,1-dicarboxylate (Starting Material): Unreacted starting material is a common impurity.

  • Cyclopentane-1,1-dicarboxylic acid (Over-hydrolysis Product): If the reaction proceeds too far, both ester groups will be hydrolyzed.

The purification strategy will therefore need to effectively separate the target monoacid-monoester from the starting diester and the diacid byproduct.

II. Frequently Asked Questions (FAQs)

Q1: What is the physical state of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid at room temperature?

Based on typical synthesis reports, 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid is often obtained as a clear oil. This suggests that its melting point is close to or below room temperature, which can make purification by recrystallization of the free acid challenging.

Q2: What are the most effective methods for purifying this compound?

The most common and effective purification techniques for 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid are:

  • Liquid-Liquid Extraction: This is a fundamental technique that exploits the acidic nature of the target compound to separate it from neutral impurities like the starting diester.

  • Column Chromatography: This is a powerful method for separating compounds with different polarities.

  • Distillation (under reduced pressure): If the compound is thermally stable, vacuum distillation can be an effective final purification step.

Q3: Can I purify this compound by recrystallization?

Since the free acid is often an oil, direct recrystallization may not be feasible. However, you could attempt to form a salt (e.g., with an amine or an alkali metal) which might be a crystalline solid. This salt could then be recrystallized and the free acid regenerated by acidification. General guidance suggests that for carboxylic acids, solvent systems like ethanol/water, toluene, or toluene/petroleum ether can be effective for recrystallization.[1]

III. Troubleshooting Guide

A. Liquid-Liquid Extraction Issues

Q1: I'm performing a liquid-liquid extraction, but I'm getting a persistent emulsion at the interface. How can I resolve this?

Emulsions are common when extracting carboxylic acids, especially after a basic wash. Here are several strategies to break an emulsion:

  • Increase the Ionic Strength: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous phase and can help force the separation of the layers.[2]

  • Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.[2]

  • Filtration: For stubborn emulsions, you can try filtering the mixture through a plug of glass wool or Celite.[3]

  • Centrifugation: If available, centrifuging the emulsion can effectively separate the layers.[2]

  • Solvent Modification: Adding a small amount of a different organic solvent can sometimes alter the solubility properties and break the emulsion.[2]

Q2: After extraction, my product is still contaminated with the starting diester. What went wrong?

This is a common issue and can be addressed by optimizing your extraction protocol. The key is to exploit the acidic proton on your target compound.

  • Ensure Complete Deprotonation: When washing with a basic solution (e.g., sodium bicarbonate or sodium carbonate), ensure the pH of the aqueous layer is sufficiently high to deprotonate your carboxylic acid, making it water-soluble. A general rule is to have the pH at least two units above the pKa of the acid.[1]

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the basic solution rather than a single extraction with a large volume. This is more efficient at removing the acidic product from the organic layer.

  • Back-extraction: After separating the basic aqueous layer containing your product, you can perform a "back-extraction" by washing it with a fresh portion of an organic solvent (like diethyl ether or ethyl acetate) to remove any remaining neutral impurities that may have been carried over.

B. Column Chromatography Challenges

Q1: What is a good starting point for a column chromatography eluent system?

For separating the monoacid-monoester from the less polar diester and the more polar diacid, a gradient elution on silica gel is recommended.

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase: A good starting point would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. You can start with a low percentage of ethyl acetate and gradually increase the polarity. For example, start with 10% ethyl acetate in hexanes and gradually increase to 50% or higher.

  • TLC Analysis: Before running a column, always develop a good separation on a Thin Layer Chromatography (TLC) plate to determine the optimal solvent system.

Q2: My product is streaking on the TLC plate and the column. How can I fix this?

Streaking of acidic compounds on silica gel is common. This can be mitigated by:

  • Adding Acetic Acid to the Eluent: Adding a small amount of acetic acid (e.g., 0.5-1%) to your eluent system can suppress the deprotonation of your carboxylic acid on the silica surface, leading to sharper bands and better separation.

  • Using a Different Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina (neutral or acidic), or a reverse-phase silica gel.

IV. Detailed Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

This protocol is based on the typical workup for the synthesis of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid.

  • Initial Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The target compound will be deprotonated and move into the aqueous layer, while the neutral starting diester will remain in the organic layer. Repeat this wash 2-3 times.

  • Combine Aqueous Layers: Combine all the aqueous layers.

  • Back-Wash (Optional but Recommended): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify it with a strong acid, such as concentrated hydrochloric acid (HCl), until the pH is acidic (pH ~2). Your product will precipitate out or form an oily layer.

  • Product Extraction: Extract the acidified aqueous layer with several portions of an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Purification by Column Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent that will be used to load the column.

  • Column Packing: Pack a glass column with silica gel using a slurry method with your initial eluent (e.g., 9:1 hexanes:ethyl acetate).

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial solvent system, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your compounds. The expected elution order would be:

    • Diethyl cyclopentane-1,1-dicarboxylate (least polar)

    • 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid (target compound)

    • Cyclopentane-1,1-dicarboxylic acid (most polar)

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

V. Data and Workflow Visualization

Table 1: Physicochemical Properties
PropertyValueSource
Molecular FormulaC₉H₁₄O₄PubChem[1]
Molecular Weight186.20 g/mol PubChem[1]
Physical StateClear Oil (reported)PrepChem.com
Diagram 1: Liquid-Liquid Extraction Workflow

G A Crude Product (in Organic Solvent) B Wash with aq. NaHCO3 A->B C Organic Layer (Starting Diester) B->C Separate Layers D Aqueous Layer (Product as Salt) B->D E Acidify with HCl D->E F Extract with Organic Solvent E->F G Aqueous Layer (Waste) F->G Separate Layers H Organic Layer (Pure Product) F->H I Dry and Concentrate H->I J Purified Product I->J

Caption: Workflow for purification via liquid-liquid extraction.

Diagram 2: Troubleshooting Emulsion Formation

G A Emulsion Formed B Add Brine (NaCl soln.) A->B C Gentle Swirling A->C D Filter through Celite A->D E Centrifuge A->E F Layers Separated B->F C->F D->F E->F

Caption: Decision tree for resolving emulsions during extraction.

VI. References

  • Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of a. 1-(Ethoxycarbonyl)cyclopentanecarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Ethoxycarbonyl)cyclopentane-1-carboxylate. Retrieved from [Link]

  • LookChem.com. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the synthetic challenges associated with this valuable chemical intermediate. Here, we address common experimental issues through a detailed troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles and field-proven protocols.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section directly addresses specific problems you may encounter during the synthesis, providing insights into the root causes and offering actionable solutions.

Q1: My yield of the intermediate, diethyl 1,1-cyclopentanedicarboxylate, is low after reacting diethyl malonate with 1,4-dibromobutane. What are the likely side reactions, and how can I mitigate them?

Low yield in the initial cyclization step is a frequent issue stemming from competing side reactions during the SN2 alkylation. The primary goal is an intramolecular cyclization, but several other pathways can consume your starting materials.[1]

Root Cause Analysis:

  • Intermolecular Polymerization: The most significant side reaction occurs when the mono-alkylated intermediate, diethyl (4-bromobutyl)malonate, reacts with another molecule of diethyl malonate enolate instead of cyclizing. This leads to the formation of long-chain polymers and significantly reduces the yield of the desired five-membered ring.

  • Incomplete Reaction: Insufficient base or reaction time can leave you with the mono-alkylated, non-cyclic intermediate.

  • E2 Elimination: While less common with primary halides like 1,4-dibromobutane, the ethoxide base can induce elimination to form byproduct alkenes, especially at higher temperatures.[1][2]

  • Dialkylation Issues: While the goal is a double alkylation (the first intermolecular, the second intramolecular), improper stoichiometry can lead to a complex product mixture.[3]

Visualizing the Reaction Pathways

cluster_start Starting Materials cluster_path Reaction Pathways cluster_desired Desired Pathway cluster_side Side Reactions SM1 Diethyl Malonate Intermediate Mono-alkylated Intermediate (Diethyl (4-bromobutyl)malonate) SM1->Intermediate SM2 1,4-Dibromobutane SM2->Intermediate Base 2 eq. NaOEt Desired Intramolecular Alkylation (Cyclization) Intermediate->Desired High Dilution Favors This Side1 Intermolecular Alkylation Intermediate->Side1 High Concentration Favors This Product Diethyl 1,1-cyclopentanedicarboxylate Desired->Product Polymer Polymeric Byproducts Side1->Polymer

Caption: Desired vs. side reactions in the alkylation step.

Troubleshooting Protocol:

SymptomPossible CauseRecommended Solution
Low yield, viscous/oily residue Intermolecular polymerization due to high effective concentration.Employ High-Dilution Conditions: Add the 1,4-dibromobutane and diethyl malonate mixture slowly and simultaneously (or as a pre-mixed solution) to the sodium ethoxide base solution over several hours. This keeps the concentration of the reactive intermediate low, favoring the intramolecular cyclization over intermolecular reactions.
Presence of mono-alkylated starting material Incomplete reaction; insufficient base or reaction time.Verify Base Stoichiometry & Increase Reaction Time: Ensure two full equivalents of active sodium ethoxide are used. After addition is complete, allow the reaction to stir at reflux for an extended period (e.g., 8-12 hours) to drive the cyclization to completion.
Low mass balance, unidentified byproducts E2 Elimination or solvent issues.Control Temperature & Ensure Anhydrous Conditions: Maintain a gentle reflux; avoid excessive heating. Ensure your ethanol solvent is absolutely anhydrous, as water can interfere with the ethoxide base.[4]
Q2: My selective hydrolysis of diethyl 1,1-cyclopentanedicarboxylate is messy. I get a mixture of starting material, the di-acid, and my desired mono-ester. How can I improve selectivity?

This is the most challenging step of the synthesis. Selectively cleaving one of two sterically and electronically identical ester groups is inherently difficult. Standard saponification often leads to a statistical mixture of products that is difficult to separate.[5][6]

Root Cause Analysis:

The hydrolysis of the first ester group generates a carboxylate anion. This negative charge deactivates the molecule toward further nucleophilic attack by the hydroxide, providing a kinetic basis for selectivity. However, this selectivity is often modest and easily overcome by harsh reaction conditions.

  • Over-hydrolysis: Using more than one equivalent of base, high temperatures, or prolonged reaction times will drive the reaction toward the thermodynamically stable dicarboxylate product (cyclopentane-1,1-dicarboxylic acid).[5]

  • Under-hydrolysis: Insufficient base or time will result in a large amount of unreacted starting diester.

  • Solvent Effects: The choice of solvent significantly impacts the reaction. Classical alcohol-based solvents can participate in transesterification and may not provide the best medium for controlled hydrolysis.[6]

Visualizing the Hydrolysis Challenge

Diester Diethyl 1,1-cyclopentanedicarboxylate Mono Desired Product 1-(ethoxycarbonyl)cyclopentane- 1-carboxylic acid Diester->Mono Diacid Byproduct Cyclopentane-1,1- dicarboxylic acid Mono->Diacid k2 (Excess KOH, heat) note Challenge: Maximize k1, Minimize k2 note->Mono

Caption: Kinetic challenge in selective mono-saponification.

Optimizing Conditions for Selective Mono-Saponification:

A highly effective method for the selective mono-hydrolysis of symmetric diesters, particularly those with geminal substitution, involves using a biphasic THF-water system at low temperatures.[6]

ParameterSub-Optimal Condition (Classic Method)Optimized Condition (THF-Water Method[6])Rationale for Optimization
Base Stoichiometry 1.0 - 1.2 eq. KOHPrecisely 1.0 eq. KOH or NaOH Prevents over-hydrolysis. Any excess base will immediately start hydrolyzing the desired mono-ester product.
Solvent EthanolTHF / Water mixture THF enhances solubility while the biphasic nature helps control the reaction rate. It avoids transesterification side reactions possible with ethanol.
Temperature Room Temp. to Reflux0 °C Lowering the temperature is crucial. It slows the rate of the second hydrolysis (k2) more significantly than the first (k1), thus enhancing selectivity.
Reaction Time 24 - 96 hours[7]30 - 60 minutes The reaction is surprisingly fast under these optimized conditions. Monitor closely by TLC to avoid progression to the di-acid.

See Protocol 2 for a detailed experimental procedure based on this optimized method.

Q3: I'm struggling with the final purification. How can I effectively isolate the pure mono-acid/mono-ester product?

Purification is challenging because the product mixture contains compounds with varying acidity but potentially similar polarities. A well-designed acid-base extraction is the most effective strategy.

Strategy: Exploiting pKa Differences

  • Initial Extraction: After the hydrolysis reaction is complete and neutralized, perform an extraction with an organic solvent (e.g., ethyl acetate). This will pull the neutral starting diester and the desired mono-acid product into the organic layer, leaving the more polar di-acid salt (if any was formed) in the aqueous layer.

  • Separation of Neutral and Acidic Components: Wash the collected organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃).

    • The desired mono-acid is acidic enough to be deprotonated by bicarbonate, forming its sodium salt, which will move into the aqueous layer.

    • The starting diester is neutral and will remain in the organic layer.

  • Isolation of Final Product: Separate the bicarbonate/aqueous layer, which now contains your product as a salt. Carefully acidify this layer with concentrated HCl until it is strongly acidic (pH ~1-2), which will precipitate your product or allow it to be extracted back into a fresh portion of organic solvent (e.g., ethyl acetate).

  • Final Steps: Dry the final organic extract over Na₂SO₄, filter, and concentrate under vacuum to yield the purified product.[7]

Frequently Asked Questions (FAQs)
Q4: Why is sodium ethoxide in ethanol the standard base for the malonic ester synthesis?

Sodium ethoxide is used for a critical reason: to prevent transesterification. The malonic ester synthesis starts with diethyl malonate. If a different alkoxide base were used (e.g., sodium methoxide), it could react with the ethyl esters, scrambling them into a mixture of ethyl and methyl esters, which complicates the final product mixture. Using the same alkoxide as the ester's alcohol component (ethoxide for ethyl esters) ensures that even if transesterification occurs, the starting material is simply regenerated.[3]

Q5: Could I use a Dieckmann Condensation to synthesize this compound?

While the Dieckmann condensation is a powerful tool for creating five- and six-membered rings, it is not a direct route to 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid.[8][9][10] The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[11][12] To use this method, one would need to start with a different acyclic precursor (e.g., diethyl adipate), perform the condensation to get ethyl 2-oxocyclopentane-1-carboxylate, and then perform several additional steps to introduce the second carboxyl group at the C1 position, making it a much less efficient pathway than the malonic ester synthesis.

Q6: What is the mechanism of decarboxylation, and why is it a concern if I accidentally form the di-acid?

Decarboxylation is the loss of CO₂ from a carboxylic acid. It occurs readily upon heating in molecules that have a second carbonyl group beta to the carboxylic acid, such as β-keto acids and malonic acids (geminal di-acids).[2][13]

If you accidentally form the byproduct cyclopentane-1,1-dicarboxylic acid during the hydrolysis step, subsequent heating during workup or distillation can cause it to decarboxylate, losing one carboxyl group to form cyclopentanecarboxylic acid. This introduces yet another impurity that can be difficult to remove, underscoring the importance of controlling the hydrolysis step to prevent di-acid formation in the first place. The reaction proceeds through a cyclic, concerted transition state.[13][14]

Experimental Protocols
Protocol 1: Optimized Malonic Ester Cyclization
  • Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and two pressure-equalizing dropping funnels.

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.0 eq.) in anhydrous ethanol under nitrogen.

  • In one dropping funnel, prepare a solution of diethyl malonate (1.0 eq.) and 1,4-dibromobutane (1.0 eq.) in anhydrous ethanol (this constitutes the "high-dilution" addition).

  • Heat the sodium ethoxide solution to a gentle reflux.

  • Add the solution from the dropping funnel to the refluxing ethoxide solution dropwise over 4-6 hours to maintain high dilution.

  • After the addition is complete, maintain the reflux for an additional 8 hours.

  • Cool the reaction, neutralize with aqueous HCl, and perform a standard workup to isolate the crude diethyl 1,1-cyclopentanedicarboxylate.

Protocol 2: Controlled Mono-Saponification of Diethyl 1,1-Cyclopentanedicarboxylate (Adapted from Niwayama, S. 2000[6])
  • Dissolve diethyl 1,1-cyclopentanedicarboxylate (1.0 eq.) in tetrahydrofuran (THF) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice-water bath.

  • Separately, prepare a solution of sodium hydroxide (1.0 eq., accurately weighed) in water.

  • Add the aqueous NaOH solution to the stirred THF solution at 0 °C. A semi-two-phase system will form.

  • Stir vigorously at 0 °C for 30-60 minutes, monitoring the reaction progress by TLC (thin-layer chromatography).

  • Once the starting material is consumed (but before significant di-acid appears), quench the reaction by adding 1M HCl until the aqueous layer is acidic (pH ~2).

  • Proceed with the acid-base extraction workup as described in Q3 to isolate the pure 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid.

References
  • Alkylation of Enolate Ions. (2025). Chemistry LibreTexts. [Link]

  • Synthesis of a. 1-(Ethoxycarbonyl)cyclopentanecarboxylic acid. (n.d.). PrepChem.com. [Link]

  • Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. (n.d.). Scribd. [Link]

  • Dieckmann condensation – An Intramolecular Claisen Reaction. (n.d.). Chemistry Steps. [Link]

  • Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. (2015). MDPI. [Link]

  • Reaction and Mechanism of Dieckmann reaction. (n.d.). Physics Wallah. [Link]

  • Dieckmann Condensation. (2023). Chemistry LibreTexts. [Link]

  • Dieckmann condensation. (n.d.). Wikipedia. [Link]

  • Draw the products of the following reactions: e. diethyl malonate... (n.d.). Pearson+. [Link]

  • Alkylation of Enolate Ions. (2025). Chemistry LibreTexts. [Link]

  • Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. Journal of Organic Chemistry, 65(18), 5834–5836. [Link]

  • Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. (n.d.). Semantic Scholar. [https://www.semanticscholar.org/paper/Synthetic-Route-to-Diethyl-Alkyl(substituted-the-of-Abd-El-Aziz-Boraei/f26f76c338424754a65492d50672520c159074c7]([Link]

  • Prediction model on hydrolysis kinetics of phthalate monoester: A density functional theory study. (2020). ResearchGate. [Link]

  • Malonic ester synthesis. (n.d.). Wikipedia. [Link]

  • Transformation of phthalates via hydrolysis. (2019). ResearchGate. [Link]

  • Malonic Ester Synthesis. (n.d.). The Organic Chemistry Tutor. [Link]

  • Organophosphate. (n.d.). Wikipedia. [Link]

  • Malonic Ester Synthesis. (n.d.). Chemistry Steps. [Link]

  • Decarboxylation. (2022). Master Organic Chemistry. [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Master Organic Chemistry. [Link]

  • Malonic Ester Synthesis. (2020). Chemistry LibreTexts. [Link]

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Technical Support Center: Optimization of Dieckmann Condensation for Cyclopentane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Dieckmann condensation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of cyclopentane derivatives via this powerful cyclization reaction.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the Dieckmann condensation, offering probable causes and actionable solutions to optimize your reaction outcomes.

Question 1: My reaction yield is low or I'm recovering only starting material. What are the likely causes and how can I improve it?

Answer:

Low or no yield in a Dieckmann condensation is a frequent issue that can often be traced back to several key factors related to reagents and reaction conditions.

Probable Causes & Solutions:

Probable Cause Scientific Rationale Recommended Solution
Inactive Base Strong bases like sodium hydride (NaH) and alkoxides are highly sensitive to moisture and can decompose upon storage. An inactive base will not be able to deprotonate the α-carbon of the diester, preventing the initiation of the condensation.Use a fresh bottle of the base or a properly stored one. For NaH, it's good practice to wash it with anhydrous hexanes to remove any mineral oil and surface oxidation before use.
Insufficient Amount of Base The Dieckmann condensation is an equilibrium reaction. The final deprotonation of the resulting β-keto ester is the thermodynamic driving force of the reaction.[1] A full equivalent of a strong base is required to shift the equilibrium towards the product by forming the stabilized enolate of the β-keto ester.[1][2]Use at least one full equivalent of a strong base. In some cases, using a slight excess (1.1-1.2 equivalents) can be beneficial.
Presence of Water Water will rapidly quench strong bases, rendering them ineffective for the desired reaction.Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents, which can be obtained by distillation from an appropriate drying agent or by using commercially available dry solvents.
Inappropriate Solvent The choice of solvent is crucial as it affects the solubility of the reagents and the stability of the intermediate enolate. For instance, using a protic solvent like ethanol with a base like NaH will lead to the rapid quenching of the base.Select a solvent that is compatible with your chosen base. Aprotic solvents like THF, toluene, or DMF are commonly used with NaH and other strong, non-nucleophilic bases.[3]
Reverse Reaction The alkoxide generated during the condensation can participate in a reverse reaction, especially if it is not removed or if the final deprotonation step is not efficient.[4]If using an alkoxide base, consider using a non-polar solvent like toluene to azeotropically remove the alcohol byproduct. Alternatively, switching to a non-alkoxide base like NaH can circumvent this issue.

Question 2: I'm observing the formation of significant byproducts. How can I identify and minimize them?

Answer:

Side reactions can compete with the desired intramolecular cyclization, leading to a complex reaction mixture and reduced yield of the target cyclopentane derivative.

Common Side Reactions & Mitigation Strategies:

Side Reaction Identification Cause & Mitigation
Intermolecular Claisen Condensation Formation of higher molecular weight oligomeric or polymeric materials.This occurs when the rate of the intermolecular reaction is competitive with the intramolecular cyclization. Mitigation: Employ high-dilution conditions to favor the intramolecular pathway. Using a more efficient base to accelerate the intramolecular reaction can also be effective.
Transesterification A mixture of ester products is observed (e.g., methyl and ethyl esters).This happens when the alkoxide base does not match the alkyl group of the diester (e.g., using sodium methoxide with a diethyl ester). Mitigation: Match the alkoxide base to the ester's alkyl group (e.g., use sodium ethoxide for ethyl esters). Alternatively, use a non-nucleophilic base like NaH, LDA, or LHMDS.[3]
Hydrolysis of the Product The desired β-keto ester is hydrolyzed to the corresponding β-keto acid, which may then decarboxylate.This is caused by the presence of water during the reaction or, more commonly, during the work-up. Mitigation: Ensure strictly anhydrous conditions throughout the reaction. During work-up, perform extractions and washes under neutral or slightly acidic conditions and avoid prolonged exposure to strong aqueous base.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the Dieckmann condensation for the synthesis of cyclopentane derivatives.

Question 3: What is the mechanism of the Dieckmann condensation for forming a cyclopentanone derivative?

Answer:

The Dieckmann condensation is an intramolecular version of the Claisen condensation.[5] For the formation of a cyclopentanone derivative, a 1,6-diester is typically used as the starting material.[5][6] The mechanism proceeds through the following key steps:

  • Enolate Formation: A strong base abstracts an acidic α-proton from one of the ester groups to form a resonance-stabilized enolate.[7]

  • Intramolecular Nucleophilic Attack: The enolate attacks the carbonyl carbon of the other ester group within the same molecule in a 5-exo-trig cyclization.[5]

  • Formation of a Tetrahedral Intermediate: This nucleophilic attack results in a cyclic tetrahedral intermediate.[3]

  • Elimination of the Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating an alkoxide leaving group to yield a cyclic β-keto ester.[2]

  • Deprotonation of the β-Keto Ester: The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups, which is readily deprotonated by the alkoxide generated in the previous step or any remaining strong base. This irreversible deprotonation is the driving force of the reaction.[1]

  • Protonation (Work-up): An acidic work-up is required to protonate the stabilized enolate and yield the final neutral cyclic β-keto ester product.[8]

Dieckmann_Mechanism

Question 4: How do I choose the right base for my Dieckmann condensation?

Answer:

The choice of base is critical and depends on the substrate and the desired reaction conditions.

Comparison of Common Bases:

Base Advantages Disadvantages Typical Conditions
Sodium Hydride (NaH) Strong, non-nucleophilic, and commercially available. Avoids transesterification.Highly reactive with water and protic solvents. The mineral oil it is often dispersed in needs to be removed.Anhydrous aprotic solvents (THF, Toluene) at room temperature to reflux.[7]
Sodium Ethoxide (NaOEt) / Sodium Methoxide (NaOMe) Classical and effective bases.[3] Often used in alcoholic solvents.Can lead to transesterification if the alkoxide does not match the ester. The equilibrium can be reversible.[4]Ethanol for NaOEt with ethyl esters, or Toluene with azeotropic removal of alcohol.
Potassium tert-Butoxide (KOtBu) A strong, sterically hindered base that often gives clean reactions and high yields.[3]More expensive than simpler alkoxides.Toluene or THF at room temperature to reflux.
Lithium Diisopropylamide (LDA) / Lithium Hexamethyldisilazide (LHMDS) Very strong, non-nucleophilic, sterically hindered bases.[3] Useful for substrates with sensitive functional groups as they can be used at low temperatures.Typically prepared in situ or require careful handling.Anhydrous THF at low temperatures (e.g., -78 °C to 0 °C).[3]

Question 5: What is the role of the solvent, and how does it impact the reaction?

Answer:

The solvent plays a multifaceted role in the Dieckmann condensation by dissolving the reactants, influencing the reactivity of the base, and stabilizing intermediates.

  • Polar Aprotic Solvents (e.g., THF, DMF, DMSO): These solvents are generally good at dissolving both the diester and many bases. They can enhance the stability of the enolate intermediate, which can lead to higher reaction rates and yields.

  • Non-Polar Solvents (e.g., Toluene, Benzene): These are also widely used and can be advantageous for minimizing certain side reactions. Toluene is particularly useful as it allows for the azeotropic removal of alcohol byproducts when using alkoxide bases, which drives the reaction equilibrium towards the product.

  • Protic Solvents (e.g., Ethanol): These are typically only used when the corresponding alkoxide is the base (e.g., sodium ethoxide in ethanol).[3] Using them with bases like NaH or LDA will result in the immediate quenching of the base.

Solvent_Selection Start Select Solvent for Dieckmann Condensation Base_Choice Consider the Base Start->Base_Choice NaH_LDA NaH, KOtBu, LDA, LHMDS Base_Choice->NaH_LDA Non-nucleophilic Alkoxide Alkoxide (e.g., NaOEt) Base_Choice->Alkoxide Nucleophilic Aprotic Use Aprotic Solvent (THF, Toluene, DMF) NaH_LDA->Aprotic Protic_or_Aprotic Use Corresponding Alcohol or Aprotic Solvent (Toluene) Alkoxide->Protic_or_Aprotic

Section 3: Experimental Protocols

Protocol 1: Dieckmann Condensation of Diethyl Adipate using Sodium Hydride in THF

This protocol describes a general procedure for the cyclization of a 1,6-diester to form a 5-membered ring using a non-nucleophilic base.

Materials:

  • Diethyl adipate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or ethyl acetate for extraction

Procedure:

  • Preparation of NaH: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the required amount of sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexanes (x3) to remove the mineral oil, decanting the hexanes carefully each time under an inert atmosphere. Suspend the dry NaH in anhydrous THF.

  • Addition of Diester: Dissolve diethyl adipate (1.0 equivalent) in anhydrous THF in a separate flask. Add the diester solution dropwise to the stirred suspension of NaH at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 66 °C for THF). Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl until the mixture is acidic (pH ~5-6) and gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (x3).

  • Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[7] Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain ethyl 2-oxocyclopentanecarboxylate.

References

  • Benchchem. (2025). Dieckmann Condensation Technical Support Center: Solvent Effects.
  • Grokipedia. (n.d.).
  • Benchchem. (2025). A Comparative Guide to Bases in Dieckmann Condensation for the Synthesis of Cyclic β-Keto Esters.
  • Alfa Chemistry. (n.d.).
  • Benchchem. (2025).
  • Fiveable. (n.d.).
  • askIITians. (2019). cyclopentanone from esters of adipic acid by dieckmann reaction.
  • NC State University Libraries. (n.d.). 23.
  • Benchchem. (n.d.). Dieckmann Condensation: A Comparative Guide to 5- and 6-Membered Ring Synthesis.
  • Organic Chemistry Portal. (n.d.).
  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction.
  • Wikipedia. (n.d.).
  • NROChemistry. (n.d.).
  • Organic Chemistry Tutor. (n.d.).
  • YouTube. (2018, May 10).

Sources

"1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and storage of this valuable synthetic building block. Our goal is to equip you with the knowledge to ensure the integrity of your material and the success of your experiments.

Introduction to 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid

1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid is a geminal diester-acid, a chemical scaffold with unique reactivity. The presence of both an ester and a carboxylic acid on the same carbon atom introduces specific stability considerations that are crucial for its effective use in synthesis. Understanding these properties is paramount to preventing degradation and ensuring reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid?

For long-term stability, it is recommended to store 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid in a cool, dry, and well-ventilated place.[1][2][3] Keep the container tightly sealed to prevent moisture ingress and exposure to atmospheric contaminants. While room temperature may be acceptable for short periods, refrigerated conditions (2-8°C) are preferable to minimize the potential for slow degradation over time.[1]

Q2: I've noticed the purity of my compound has decreased over time. What are the likely degradation pathways?

There are two primary degradation pathways for this molecule:

  • Hydrolysis: The ethoxycarbonyl (ester) group is susceptible to hydrolysis, especially in the presence of moisture, acids, or bases. This reaction will yield 1,1-cyclopentanedicarboxylic acid and ethanol.

  • Decarboxylation: Similar to β-keto acids and malonic acids, this geminal ester-acid can undergo decarboxylation, particularly upon heating. This process results in the loss of carbon dioxide and the formation of ethyl cyclopentanecarboxylate.

Q3: Can I store this compound in an aqueous solution?

Storing 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid in aqueous solutions for extended periods is not recommended due to the risk of hydrolysis. If your experimental protocol requires a solution, it is best to prepare it fresh before use. If temporary storage of a solution is unavoidable, use an anhydrous aprotic solvent and store it under an inert atmosphere (e.g., argon or nitrogen) at a low temperature.

Q4: What materials should I avoid when working with or storing this compound?

To maintain the stability of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid, avoid contact with:

  • Strong Bases: Bases such as sodium hydroxide or potassium hydroxide will readily catalyze the hydrolysis of the ester and deprotonate the carboxylic acid.[1]

  • Strong Oxidizing Agents: These can react with the cyclopentane ring or other parts of the molecule.

  • Heat: Elevated temperatures can promote decarboxylation.

Q5: My reaction is not proceeding as expected. Could the quality of my 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid be the issue?

Yes, compromised starting material is a common reason for unexpected reaction outcomes. If you suspect degradation, consider the following:

  • Appearance: Check for any changes in the physical appearance of the compound (e.g., discoloration, clumping).

  • Analytical Characterization: Re-analyze the material using techniques like NMR spectroscopy to check for the presence of degradation products (1,1-cyclopentanedicarboxylic acid or ethyl cyclopentanecarboxylate) or by chromatography (TLC, LC-MS) to assess purity.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Low reaction yield or formation of unexpected byproducts. Degradation of starting material. 1. Verify Purity: Before use, confirm the purity of your 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid using an appropriate analytical method (e.g., NMR, LC-MS). 2. Use Fresh Material: If the compound has been stored for a long time or under suboptimal conditions, consider using a fresh batch. 3. Proper Handling: Ensure the compound is handled under anhydrous conditions if your reaction is sensitive to water.
Inconsistent results between experiments. Variable quality of the starting material or improper handling. 1. Standardize Storage: Implement and adhere to a strict storage protocol (cool, dry, tightly sealed). 2. Aliquot the Reagent: Upon receiving a new bottle, consider aliquoting it into smaller, single-use containers under an inert atmosphere. This minimizes repeated exposure of the bulk material to air and moisture.
Formation of a dicarboxylic acid byproduct. Hydrolysis of the ester group. 1. Control Moisture: Ensure all solvents and reagents are anhydrous. Perform reactions under an inert atmosphere (N₂ or Ar). 2. pH Control: Avoid basic conditions unless required by the reaction protocol. If a base is necessary, consider using a non-nucleophilic organic base and add it at a low temperature.
Formation of a mono-ester byproduct (ethyl cyclopentanecarboxylate). Decarboxylation of the carboxylic acid. 1. Temperature Control: Avoid excessive heating during reactions or work-up procedures. If heating is necessary, use the lowest effective temperature and monitor the reaction closely. 2. Avoid Prolonged Heating: Minimize reaction times at elevated temperatures.

Experimental Protocols

Protocol 1: Recommended Storage and Handling
  • Receiving: Upon receipt, inspect the container for any damage.

  • Storage: Store the tightly sealed container in a refrigerator at 2-8°C. The storage area should be dry and well-ventilated.

  • Dispensing: For use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

  • Inert Atmosphere: For sensitive applications, it is advisable to handle the compound under an inert atmosphere (e.g., in a glove box or using a Schlenk line).

  • Aliquoting: For long-term storage and to maintain the integrity of the bulk material, consider dividing the compound into smaller, appropriately sized aliquots in separate, well-sealed vials.

Protocol 2: Preparation of a Stock Solution
  • Solvent Selection: Choose a dry, aprotic solvent in which the compound is soluble (e.g., anhydrous THF, Dioxane, or DCM).

  • Drying Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Preparation: Under an inert atmosphere, add the desired amount of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid to the dried flask.

  • Dissolution: Add the anhydrous solvent via a syringe or cannula and stir until fully dissolved.

  • Storage: If the solution is to be stored, even for a short period, keep it under an inert atmosphere and at a low temperature. Prepare fresh solutions whenever possible for best results.

Visualizing Stability and Degradation

Logical Flow for Troubleshooting

troubleshooting_flow start Unexpected Experimental Result check_purity Verify Purity of Starting Material start->check_purity purity_ok Purity is High check_purity->purity_ok Yes purity_low Purity is Low check_purity->purity_low No review_conditions review_conditions purity_ok->review_conditions Review Experimental Conditions use_fresh use_fresh purity_low->use_fresh Use Fresh Batch of Reagent check_moisture check_moisture review_conditions->check_moisture Moisture Present? hydrolysis Potential Hydrolysis check_moisture->hydrolysis Yes check_temp Excessive Heat? check_moisture->check_temp No decarboxylation Potential Decarboxylation check_temp->decarboxylation Yes check_reagents Incompatible Reagents? (e.g., strong base) check_temp->check_reagents No incompatibility Reagent Incompatibility check_reagents->incompatibility Yes other_issue Investigate Other Experimental Parameters check_reagents->other_issue No

Caption: A troubleshooting workflow for experiments involving 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid.

Potential Degradation Pathways

degradation_pathways cluster_hydrolysis Hydrolysis cluster_decarboxylation Decarboxylation reactant 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid hydrolysis_product 1,1-Cyclopentanedicarboxylic Acid reactant->hydrolysis_product + H₂O (acid or base) decarboxylation_product Ethyl Cyclopentanecarboxylate reactant->decarboxylation_product Δ (Heat) ethanol Ethanol co2 Carbon Dioxide

Caption: The two primary degradation pathways for 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid.

References

  • The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals. PMC - NIH. Available at: [Link]

  • Decarboxylation of malonic esters. Chemistry Stack Exchange. Available at: [Link]

  • Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. MDPI. Available at: [Link]

  • SAFETY DATA SHEET. Lab Alley. Available at: [Link]

  • Degradation of Dicarboxylic Acids (C 2 −C 9 ) upon Liquid-Phase Reactions with O 3 and Its Atmospheric Implications. ResearchGate. Available at: [Link]

  • Challenges in the Synthesis of a Unique Mono-Carboxylic Acid Antibiotic (+)-Zincophorin. Accounts of Chemical Research. Available at: [Link]

  • Formation and Degradation of Dicarboxylic Acids in Relation to Alterations in Fatty Acid Oxidation in Rats. PubMed. Available at: [Link]

  • Biodegradation of Benzene-Dicarboxylic Acid Ester Isomers by a Thermally Activated Esterase from Desulfurellaceae Bacterium. ResearchGate. Available at: [Link]

  • Stable enols of carboxylic esters. The poly(methoxycarbonyl)cyclopentadiene systems. PubMed. Available at: [Link]

  • Ch20: Hydrolysis of Esters. University of Calgary. Available at: [Link]

  • Biodegradation tests of mercaptocarboxylic acids, their esters, related divalent sulfur compounds and mercaptans. PMC - NIH. Available at: [Link]

  • 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. MDPI. Available at: [Link]

  • Cyclopentanecarboxylic acid, methyl ester. Organic Syntheses Procedure. Available at: [Link]

  • Decarboxylation. Organic Chemistry Portal. Available at: [Link]

  • (PDF) Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid. ResearchGate. Available at: [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PMC - PubMed Central. Available at: [Link]

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Technical Support Center: Purification of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting and procedural support for researchers, scientists, and drug development professionals working with 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid. We address common purification challenges and offer detailed, field-proven protocols to achieve high purity.

Part 1: Frequently Asked Questions & Impurity Profile

This section addresses the most common issues encountered during the purification of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid, which is typically synthesized via selective mono-hydrolysis of diethyl 1,1-cyclopentanedicarboxylate.[1]

Q1: What are the primary impurities I should expect in my crude reaction mixture?

A1: The impurity profile is almost always dictated by the synthetic route. For the partial hydrolysis of diethyl 1,1-cyclopentanedicarboxylate, you should anticipate three main species:

  • Unreacted Starting Material: Diethyl 1,1-cyclopentanedicarboxylate, a neutral diester, resulting from incomplete hydrolysis.

  • Over-Hydrolysis Byproduct: Cyclopentane-1,1-dicarboxylic acid, a diacid, which results from the hydrolysis of both ester groups.

  • Residual Reagents and Solvents: Basic catalysts (e.g., KOH or NaOH) and solvents like ethanol from the hydrolysis step.[1]

Q2: What is the most critical first step before attempting a large-scale purification?

A2: Always begin with a thorough analysis of your crude product. A small aliquot should be analyzed by ¹H NMR or LC-MS. This initial characterization is not just a quality control step; it's a strategic necessity. Understanding the relative ratios of your target compound to the key impurities (diester and diacid) will determine which purification method will be most efficient and yield the best results.

Q3: My compound appears as an oil. Can I use recrystallization?

A3: No, recrystallization is not a suitable primary purification method for this compound, as it is reported to be an oil at room temperature.[1] While the starting diester may be a solid[2], the target mono-acid mono-ester requires alternative techniques like extraction or chromatography.

Part 2: Troubleshooting Common Purification Challenges

This section provides direct solutions to specific problems you may encounter during your experiments.

Q4: My purified product is persistently contaminated with the starting diester (diethyl 1,1-cyclopentanedicarboxylate). How can I remove it?

A4: This is the most common purification challenge and is best solved using chemical properties to your advantage. The target compound is a carboxylic acid, while the diester impurity is neutral. An acid-base liquid-liquid extraction is the most effective method.[3] By washing your crude mixture (dissolved in an organic solvent like diethyl ether or ethyl acetate) with a mild aqueous base (e.g., sodium bicarbonate solution), you can selectively deprotonate the carboxylic acid, rendering it a water-soluble carboxylate salt. The neutral diester will remain in the organic layer. The aqueous layer containing your desired product can then be separated, re-acidified, and extracted to yield the pure compound. See Protocol 1 for a detailed procedure.

Q5: I've removed the diester, but now I suspect contamination from the diacid byproduct. How do I separate these two acids?

A5: Separating the target mono-acid from the diacid byproduct is more challenging as both are acidic. The most robust method is column chromatography. The diacid is significantly more polar than your target compound due to its two carboxylic acid groups. On a normal-phase silica gel column, the diacid will adhere much more strongly, allowing your target compound to elute earlier. See Protocol 2 for guidance.

Q6: I'm attempting purification via silica gel chromatography, but my compound is streaking badly on the column, leading to poor separation. What's wrong?

A6: This is a classic problem when purifying carboxylic acids on silica gel. The acidic proton of your compound interacts strongly with the slightly acidic silica surface, causing tailing and poor peak shape.[4][5]

  • The Solution: To suppress this interaction, you must acidify your mobile phase. Adding a small amount (0.1% to 1%) of a volatile acid, such as acetic acid or formic acid, to your eluent (e.g., Hexane/Ethyl Acetate) will keep your carboxylic acid fully protonated, minimizing its interaction with the silica stationary phase and resulting in sharp, well-defined peaks.

Part 3: Detailed Purification Protocols

These protocols provide step-by-step methodologies for achieving high purity.

Protocol 1: High-Purity Separation by Acid-Base Extraction

This method is ideal for removing neutral impurities like the unreacted diester.

  • Dissolution: Dissolve the crude oil in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Basification & Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the funnel. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.

  • Layer Separation: Allow the layers to separate fully. The top layer will be the organic phase containing the neutral diester impurity. The bottom aqueous layer contains the sodium salt of your target carboxylic acid.

  • Isolate Aqueous Layer: Carefully drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extract (Optional but Recommended): To maximize recovery, add a fresh portion of saturated NaHCO₃ solution to the organic layer in the funnel, shake, and combine the resulting aqueous layer with the first extract.

  • Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 3M hydrochloric acid (HCl) dropwise until the solution becomes strongly acidic (pH ~1-2, check with pH paper). Your purified product will likely cause the solution to become cloudy or form an oil.

  • Final Extraction: Return the acidified aqueous solution to a clean separatory funnel. Extract the purified product back into an organic solvent (e.g., two portions of diethyl ether or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid as an oil.

Protocol 2: Purification by Silica Gel Flash Chromatography

This method is effective for separating the target compound from the more polar diacid byproduct.

  • Prepare the Column: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 95:5 Hexane/Ethyl Acetate with 0.5% acetic acid).

  • Sample Loading: Dissolve the crude product (ideally pre-purified by extraction to remove the bulk of the diester) in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate + 0.5% acetic acid).

  • Gradient (Recommended): Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

    • Expected Elution Order:

      • Any remaining Diethyl 1,1-cyclopentanedicarboxylate (least polar)

      • 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid (target compound)

      • Cyclopentane-1,1-dicarboxylic acid (most polar, may require a significantly higher percentage of ethyl acetate or even methanol to elute).

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent and residual acetic acid under high vacuum. Co-evaporation with a solvent like toluene can help remove final traces of acetic acid.

Part 4: Data and Workflow Visualization
Table 1: Physicochemical Properties of Key Compounds
CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Physical State
Target Product 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acidC₉H₁₄O₄186.20N/AOil[1]
Diester Impurity Diethyl 1,1-cyclopentanedicarboxylateC₁₁H₁₈O₄214.26[2][6]N/ASolid[2]
Diacid Impurity Cyclopentane-1,1-dicarboxylic acidC₇H₁₀O₄158.15N/ASolid
Precursor Diethyl adipateDiethyl hexanedioateC₁₀H₁₈O₄245-251[7][8]Liquid[7][8]
Diagram 1: Acid-Base Extraction Workflow

G cluster_start Initial State cluster_extraction Extraction Step cluster_separation Layer Separation cluster_final Product Isolation crude Crude Product (Target + Diester) in Diethyl Ether sep_funnel Separatory Funnel Add aq. NaHCO₃ & Shake crude->sep_funnel 1. Dissolve & Transfer organic_layer Organic Layer (Contains Neutral Diester Impurity) sep_funnel->organic_layer 2. Separate aqueous_layer Aqueous Layer (Contains Product as Carboxylate Salt) sep_funnel->aqueous_layer 2. Separate acidify Acidify Aqueous Layer (Add HCl to pH 1-2) aqueous_layer->acidify 3. Isolate & Treat extract_final Extract with Fresh Ether acidify->extract_final 4. Recover pure_product Pure Product in Ether (Dry & Concentrate) extract_final->pure_product 5. Isolate

Caption: Workflow for purifying the target acid from neutral diester impurities.

Diagram 2: Logic of Normal-Phase Chromatographic Separation

G cluster_0 Column Elution Order (Normal Phase) cluster_1 Compound Identity node_top Crude Mixture Applied to Top of Silica Column elution Elutes First (Least Polar) Elutes Second Elutes Last (Most Polar) imp1 Diester Impurity (Neutral, Low Polarity) elution:f0->imp1 target Target Product (Mono-acid, Intermediate Polarity) elution:f1->target imp2 Diacid Byproduct (High Polarity) elution:f2->imp2

Caption: Separation principle based on polarity on a silica gel column.

References
  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Ethanol (ethyl alcohol). Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Nedstar. (2023). Ethanol's remarkable properties. Retrieved from [Link]

  • Sciencemadness Wiki. (2019). Sodium ethoxide. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethanol. Retrieved from [Link]

  • ChemDB. (n.d.). diethyl adipate. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium ethoxide. Retrieved from [Link]

  • The Good Scents Company. (n.d.). diethyl adipate. Retrieved from [Link]

  • Britannica. (2024). Alcohol - Boiling Point, Solubility, Flammability. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIETHYL ADIPATE. Retrieved from [Link]

  • PubChem. (n.d.). Sodium ethoxide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Ethoxycarbonyl)cyclopentane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of a. 1-(Ethoxycarbonyl)cyclopentanecarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl 1,1-cyclopentanedicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? Retrieved from [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. Retrieved from [Link]

  • Vedantu. (n.d.). A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1999). Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate. Royal Society of Chemistry. Retrieved from [Link]

  • CP Lab Safety. (n.d.). diethyl cyclopentane-1, 1-dicarboxylate, min 97%, 10 grams. Retrieved from [Link]

  • Pearson+. (2024). Propose mechanisms for the two Dieckmann condensations just shown... Study Prep. Retrieved from [Link]

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Improving the selectivity of reactions involving "1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid

Welcome to the technical support center for 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid (ECCA). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional building block in their synthetic workflows. ECCA presents unique challenges and opportunities due to its dual reactivity. Achieving high selectivity is paramount for successful outcomes. This document provides in-depth, experience-driven answers to common experimental challenges, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during reactions with ECCA. The questions are structured to guide you from understanding the starting material's stability to troubleshooting complex selective transformations.

Section 1: Synthesis, Stability, and Handling

Q1: I am synthesizing 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid via hydrolysis of diethyl 1,1-cyclopentanedicarboxylate. My yields are inconsistent, and I often get the diacid or unreacted starting material. How can I optimize for the mono-acid?

A1: This is a classic selectivity challenge. The goal is to saponify only one of the two ester groups. Success hinges on precise stoichiometric control and reaction conditions.

  • Causality of the Issue: The hydrolysis of the second ester group proceeds readily once the first is complete, especially if excess base is present or reaction times are prolonged. Both esters are sterically and electronically similar, making differentiation difficult.

  • Troubleshooting & Optimization:

    • Stoichiometry is Critical: Use exactly one equivalent of a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH).[1] A slight excess can lead to the formation of the dicarboxylic acid, while a deficit will leave starting material unreacted.

    • Controlled Addition: Add the base solution dropwise to a solution of the diester at a controlled temperature (e.g., room temperature).[1] This prevents localized areas of high base concentration which can promote the second hydrolysis.

    • Solvent Choice: Ethanol is a common and effective solvent for this reaction as it ensures the miscibility of both the ester and the aqueous base solution.[1]

    • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction by acidifying the mixture as soon as the starting diester is consumed to prevent further hydrolysis.

    • Workup Procedure: After quenching with a strong acid (e.g., HCl), the product is typically extracted into an organic solvent like ethyl acetate.[1]

Q2: Is 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid susceptible to decarboxylation? When should I be concerned about this side reaction?

A2: While simple carboxylic acids are generally stable, molecules with specific structural features can undergo decarboxylation, especially upon heating.[2]

  • Mechanistic Insight: ECCA is a geminal diester-acid, which is structurally related to malonic acid derivatives. Malonic acids and β-keto acids are known to decarboxylate upon heating because they can form a stable cyclic transition state that facilitates the loss of CO2.[2][3]

  • Risk Factors:

    • Elevated Temperatures: The primary risk factor is heat. Avoid unnecessarily high temperatures (>100-150°C) during subsequent reactions or distillations if the carboxylic acid group is still present.

    • Acidic or Basic Conditions: While thermal decarboxylation is most common, extreme pH conditions combined with heat can also promote this pathway.[2]

  • Practical Advice: For most reactions conducted at or near room temperature (e.g., amide couplings), spontaneous decarboxylation is not a significant concern. However, if you are planning a high-temperature reaction, consider if the carboxylic acid functionality is necessary for a later step. If not, it may be strategic to perform the decarboxylation intentionally or choose a synthetic route that avoids this intermediate.

Section 2: Selective Reactions at the Carboxylic Acid Moiety

Q3: I am attempting to form an amide by coupling an amine with the carboxylic acid group of ECCA, but my yields are poor. Which coupling reagents are most effective?

A3: Amide bond formation is one of the most common reactions, but efficiency depends heavily on the choice of activating agent.[4] The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxylic acid.

  • Expert Recommendation: For substrates like ECCA, a combination of a carbodiimide reagent and an additive is generally the most reliable approach.

    • EDC with HOBt/DMAP: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) is a highly effective system.[4] EDC activates the carboxylic acid, and HOBt/DMAP acts as a relay agent to form a less-reactive, but more selective activated ester, which minimizes side reactions and improves yields, especially with less nucleophilic amines.[4]

    • HATU: For particularly challenging couplings (e.g., with electron-deficient anilines or sterically hindered amines), uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are excellent but more expensive.[5] They react rapidly and are often used when other methods fail.

  • Data Summary: Comparison of Common Amide Coupling Reagents

    Reagent System Pros Cons Selectivity Profile
    EDC / HOBt Good yields, water-soluble byproducts, cost-effective.[4] HOBt has explosive potential in pure, dry form (less of a concern in solution). High selectivity for the carboxylic acid over the ester.
    DCC / DMAP Highly effective, inexpensive. Dicyclohexylurea (DCU) byproduct is insoluble and can be difficult to remove. Good selectivity, but purification can be an issue.
    HATU / DIPEA Very high yields, fast reaction times, effective for difficult couplings.[5] Expensive, byproducts can be tricky to remove.[6] Excellent selectivity.

    | SOCl₂ / Amine | Converts acid to highly reactive acyl chloride. | Harsh conditions (requires anhydrous setup), low functional group tolerance, may affect the ester.[7] | Low selectivity; risk of transesterification or reaction at the ester. |

Q4: My amide coupling reaction stalls with significant starting material remaining, even with a good coupling reagent. How can I improve the conversion?

A4: Stalled reactions are often due to suboptimal conditions or deactivation of reagents. Here is a logical workflow to troubleshoot this issue.

  • Troubleshooting Workflow:

G start Reaction Stalled check_reagents 1. Check Reagent Quality & Stoichiometry - Is EDC/HATU fresh? - Is amine pure? - Are equivalents correct (1.1-1.5 eq)? start->check_reagents check_conditions 2. Verify Reaction Conditions - Is the solvent anhydrous (DCM, DMF)? - Is the temperature appropriate (0°C to RT)? - Is stirring efficient? check_reagents->check_conditions Reagents OK add_dmpe 3. Enhance Nucleophilicity - Add a non-nucleophilic base (DIPEA, Et3N) to deprotonate the amine salt. - Add catalytic DMAP (0.1 eq) to accelerate acyl transfer. check_conditions->add_dmpe Conditions OK increase_time_temp 4. Drive Equilibrium - Increase reaction time (monitor by TLC/LC-MS). - Gently warm the reaction (e.g., to 40°C), but monitor for side products. add_dmpe->increase_time_temp Still stalled success Reaction Complete increase_time_temp->success Improvement seen

Caption: Troubleshooting workflow for incomplete amide coupling.

  • Key Considerations:

    • Base Additives: The amine nucleophile can be protonated by the carboxylic acid starting material or acidic byproducts, rendering it non-nucleophilic. Adding a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) ensures the amine remains in its free base form.[4]

    • Solvent: Use anhydrous polar aprotic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (MeCN) to ensure all reagents are soluble and reactive.[4]

    • Water Content: Carbodiimide reagents like EDC are sensitive to water. Ensure your reagents and solvents are dry to prevent hydrolysis of the activated intermediate.

Section 3: Selective Reductions

Q5: How can I selectively reduce the carboxylic acid of ECCA to a primary alcohol while leaving the ethyl ester untouched?

A5: This is a common challenge requiring a reducing agent that is chemoselective for carboxylic acids over esters.

  • Mechanistic Principle: The reactivity difference between carboxylic acids and esters towards hydrides can be exploited. Carboxylic acids react with boranes to form acyloxyborane intermediates, which are highly electrophilic and readily reduced. Esters are less reactive towards these reagents under mild conditions.

  • Recommended Reagents:

    • Borane (BH₃): Borane complexes, such as BH₃·THF or BH₃·DMS, are the classic and most effective reagents for this transformation.[8] They exhibit excellent selectivity for carboxylic acids in the presence of esters, amides, and nitriles.

    • Sodium Borohydride (with additives): Standard sodium borohydride (NaBH₄) is generally not reactive enough to reduce carboxylic acids.[8] However, using it with additives like I₂ or in specific solvent systems can achieve the reduction, though selectivity may be lower than with borane.

  • Conditions to Avoid:

    • Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and non-selective reducing agent. It will rapidly reduce both the carboxylic acid and the ester to the corresponding diol. Use LiAlH₄ only when the reduction of both groups is the desired outcome.

Q6: What if I want to selectively reduce the ester group to an alcohol?

A6: This is significantly more challenging because the carboxylic acid is generally more reactive than the ester towards most reducing agents.

  • Synthetic Strategy: The most reliable method is a protection-reduction-deprotection sequence.

    • Protect the Carboxylic Acid: Convert the carboxylic acid into a group that is stable to the reduction conditions. A common choice is to form a silyl ester (e.g., with TBSCl) or a benzyl ester.

    • Reduce the Ethyl Ester: With the acid protected, you can now use a strong reducing agent like LiAlH₄ to reduce the ethyl ester to the primary alcohol.

    • Deprotect: Remove the protecting group to reveal the carboxylic acid.

  • Direct Methods (Advanced): Some highly specialized catalytic systems may offer direct selectivity, but these are often substrate-specific and less general. For most practical applications, the protection strategy is preferred for its reliability.

  • Reaction Pathway Visualization:

G ECCA 1-(Ethoxycarbonyl) cyclopentane-1-carboxylic acid Acid_Alcohol 1-(Ethoxycarbonyl) cyclopentane-1-methanol ECCA->Acid_Alcohol BH3-THF (Selective for Acid) Ester_Alcohol 1-(Hydroxymethyl) cyclopentane-1-carboxylic acid ECCA->Ester_Alcohol 1. Protect Acid 2. LiAlH4 3. Deprotect Diol Cyclopentane-1,1-diyl dimethanol ECCA->Diol LiAlH4 (Non-selective)

Caption: Selective vs. non-selective reduction pathways for ECCA.

Experimental Protocols

Protocol 1: Selective Amide Coupling of ECCA with Benzylamine using EDC/HOBt

This protocol details a standard procedure for selectively forming an amide at the carboxylic acid position.

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Reagent Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and Benzylamine (1.1 eq) to the solution.

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Activation: Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the cooled, stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1M HCl (to remove unreacted amine and EDC byproducts), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: Selective Reduction of ECCA's Carboxylic Acid using BH₃·THF

This protocol describes the selective reduction of the carboxylic acid to a primary alcohol.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid (1.0 eq).

  • Solvent Addition: Dissolve the acid in anhydrous Tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add a 1.0 M solution of Borane-THF complex (BH₃·THF) (approx. 1.5-2.0 eq) dropwise via syringe to the stirring solution. Caution: Hydrogen gas is evolved.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Quenching:

    • Carefully cool the reaction back to 0°C.

    • Slowly and cautiously add methanol dropwise to quench the excess borane until gas evolution ceases.

    • Add 1M HCl and stir for 30 minutes.

  • Workup:

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • PrepChem.com. Synthesis of a. 1-(Ethoxycarbonyl)cyclopentanecarboxylic acid. Available from: [Link]

  • ResearchGate. Optimization of cyclopentane formation. Available from: [Link]

  • PubChem. 1-(Ethoxycarbonyl)cyclopentane-1-carboxylate. National Institutes of Health. Available from: [Link]

  • Organic Chemistry Portal. Cyclopentane synthesis. Available from: [Link]

  • Google Patents. Synthetic routes to cyclopentanecarboxylic acid derivatives.
  • Wikipedia. Malonic ester synthesis. Wikimedia Foundation. Available from: [Link]

  • Valiante, P. et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH. Available from: [Link]

  • Organic Chemistry Tutor. Decarboxylation of Carboxylic Acids. Available from: [Link]

  • Organic Chemistry Portal. Decarboxylations. Available from: [Link]

  • ChemSynthesis. 1-ethoxycarbonyl-cyclohexane-1-carboxylic acid. Available from: [Link]

  • Organic Chemistry Tutor (YouTube). Decarboxylation of Carboxylic Acids. Available from: [Link]

  • RSC Publishing. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. Available from: [Link]

  • Pozo C., J. (1962). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. Available from: [Link]

  • Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. Available from: [Link]

  • RSC Publishing. Selective reduction of carboxylic acids to aldehydes through manganese catalysed hydrosilylation. Chemical Communications. Available from: [Link]

  • PubChem. 1-(Ethoxycarbonyl)cyclopent-3-ene-1-carboxylic acid. National Institutes of Health. Available from: [Link]

  • ACS Publications. Synthesis of Chiral Cyclopentenones. Chemical Reviews. Available from: [Link]

  • ResearchGate. Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Available from: [Link]

  • ScholarWorks. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. GVSU. Available from: [Link]

  • Chemistry LibreTexts. The Malonic Ester Synthesis: A Way to Synthesize a Carboxylic Acid. Available from: [Link]

  • Dabhi, R. C. et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available from: [Link]

  • Chemistry LibreTexts. Reactions of Carboxylic Acids. Available from: [Link]

  • Lunic, D. et al. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Universidad de La Rioja. Available from: [Link]

  • ResearchGate. Preliminary discovery of selective reduction of carboxylic acid to aldehyde using HBpin and proposed mechanism. Available from: [Link]

  • RSC Publishing. Selective reduction of carboxylic acids to aldehydes with hydrosilane via photoredox catalysis. Chemical Communications. Available from: [Link]

  • D'Amaral, M. C. et al. (2021). Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines. Green Chemistry. Available from: [Link]

  • PubMed. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. National Library of Medicine. Available from: [Link]

  • Google Patents. Cyclopentane carboxylic acid derivatives.
  • Google Patents. Method for producing cyclopentanone and cyclopentene-1-carboxylic acid and their esters.

Sources

Technical Support Center: Reaction Monitoring for 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring reactions involving 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid. This resource is designed for researchers, chemists, and process development professionals who require robust and reliable analytical methods to track the progress of syntheses involving this key chemical intermediate. We will explore the practical application of Thin-Layer Chromatography (TLC) and Gas Chromatography (GC), providing not just protocols, but the underlying scientific rationale and field-tested troubleshooting advice to ensure your success.

Section 1: Method Selection: Choosing Between TLC and GC

The first critical decision in reaction monitoring is selecting the appropriate analytical tool. Both TLC and GC are powerful techniques, but they offer different advantages for tracking the conversion of a starting material, such as diethyl 1,1-cyclopentanedicarboxylate, to the target monoester, 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors to consider when choosing between TLC and GC for this analysis?

A1: The choice depends on the specific needs of your experiment. TLC is prized for its speed, simplicity, and low cost, making it ideal for rapid, qualitative checks at the bench. GC, on the other hand, provides superior resolution and quantitative data but requires more extensive sample preparation and instrument time.

Comparative Analysis of TLC and GC

Feature Thin-Layer Chromatography (TLC) Gas Chromatography (GC)
Principle Separation based on polarity differences on a solid stationary phase. Separation based on volatility and interaction with a stationary phase in a column.
Speed Very fast (5-20 minutes per analysis). Slower (15-45 minutes per analysis, plus derivatization time).
Cost Low cost (plates, solvents, chamber). High cost (instrument, columns, gases, derivatization reagents).
Sample Prep Minimal: Dilute a small aliquot of the reaction mixture and spot. Extensive: Requires derivatization to make the analyte volatile.[2]
Information Qualitative or semi-quantitative. Shows presence/absence of compounds. Quantitative. Provides precise peak areas for calculating conversion and purity.

| Best For | Quick reaction checks, purity assessment of fractions, screening conditions. | Accurate kinetic studies, final purity analysis, low-level impurity detection. |

Q2: Can I use GC for a quick check, or is TLC always better for speed?

A2: While an established GC method can be automated, the mandatory derivatization step for carboxylic acids like ours makes it inherently slower than TLC for a simple "is it done yet?" check.[3] For rapid, real-time decision-making during a reaction, TLC is the superior choice.

Section 2: Thin-Layer Chromatography (TLC) Monitoring Guide

TLC is an indispensable tool for monitoring the synthesis of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid. It leverages the significant polarity difference between the non-polar starting diester, the moderately polar monoester product, and the highly polar dicarboxylic acid byproduct.

Experimental Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_chamber Prepare TLC Chamber (Solvent + Filter Paper) spot Spot Sample, Co-spot with SM prep_sample Dilute Reaction Aliquot prep_sample->spot prep_plate Draw Baseline on TLC Plate prep_plate->spot develop Develop Plate in Chamber spot->develop dry Dry Plate develop->dry visualize Visualize Spots (UV Light, Stain) dry->visualize interpret Interpret Rf Values & Assess Progress visualize->interpret

Caption: Standard TLC experimental workflow.

Frequently Asked Questions (FAQs)

Q1: How do I set up an effective TLC system for this reaction?

A1: The key is to use a mobile phase that provides good separation between the starting material and the product. Because the product is a carboxylic acid, adding a small amount of acid to the eluent is crucial to get sharp, well-defined spots.[4][5] A standard system is a mixture of a nonpolar solvent like hexane or toluene and a polar solvent like ethyl acetate, with a trace of acetic acid.[6][7]

Q2: How will the spots appear on the TLC plate as the reaction progresses?

A2: You will observe a clear progression:

  • Starting Material (e.g., Diethyl 1,1-cyclopentanedicarboxylate): Least polar, will have the highest Retention Factor (Rf).

  • Product (1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid): Moderately polar due to the free carboxylic acid, will have an intermediate Rf.

  • Byproduct (Cyclopentane-1,1-dicarboxylic acid): Most polar, will have the lowest Rf, possibly staying near the baseline.

As the reaction proceeds, the starting material spot will diminish in intensity while the product spot grows stronger.

TLC Troubleshooting Guide

ProblemProbable Cause(s)Solution(s)
Spots are streaking vertically. 1. The analyte (carboxylic acid) is interacting too strongly with the acidic silica gel stationary phase.[5] 2. The sample spot is overloaded.[8]1. Add 0.5-1% acetic or formic acid to your mobile phase. This protonates the analyte, reducing its interaction with the silica gel and resulting in a compact spot.[4][5] 2. Dilute your sample further before spotting.
Product spot is stuck on the baseline (Rf ≈ 0). The mobile phase is not polar enough to move the acidic product up the plate.[9][10]Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. For example, move from 4:1 Hex/EtOAc to 2:1 Hex/EtOAc.
All spots are at the top of the plate (Rf ≈ 1). The mobile phase is too polar, causing all components to travel with the solvent front.[10]Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.
I can't see any spots after development. 1. The compounds are not UV-active. 2. The sample concentration is too low.[8] 3. The compounds have evaporated from the plate.1. Use a chemical stain. A potassium permanganate (KMnO₄) stain or p-anisaldehyde stain are excellent general-purpose options. 2. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.

Section 3: Gas Chromatography (GC) Monitoring Guide

For precise, quantitative analysis of reaction conversion and final product purity, GC is the method of choice. However, the direct analysis of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid is challenging due to its low volatility and the reactive nature of the carboxylic acid group, which causes severe peak tailing and adsorption onto the column.[2][11][12]

The Critical Role of Derivatization

To overcome these challenges, a chemical derivatization step is mandatory.[3] This process converts the polar, non-volatile carboxylic acid into a non-polar, volatile derivative suitable for GC analysis.

Derivatization Workflow Diagram

GC_Derivatization_Workflow start Take Reaction Aliquot quench Quench Reaction (if necessary) start->quench extract Extract Organics quench->extract dry Dry & Evaporate Solvent extract->dry derivatize Add Derivatization Reagent (e.g., BSTFA) & Heat dry->derivatize inject Inject into GC derivatize->inject

Caption: Sample preparation workflow for GC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the best derivatization method for this compound?

A1: Silylation is the most common and effective method. It involves replacing the active hydrogen on the carboxylic acid with a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly efficient and produce volatile, thermally stable TMS-esters that chromatograph beautifully.[13][14]

Q2: Can I use other methods like esterification?

A2: While esterification (e.g., using BF₃/Methanol) is a valid technique for carboxylic acids, it is less ideal here.[15] Your target compound is already an ethyl ester. Converting the carboxylic acid to a methyl ester would create a mixed diester, which could complicate analysis. Silylation is more direct and specific to the acidic proton.

GC Troubleshooting Guide

ProblemProbable Cause(s)Solution(s)
The product peak shows significant tailing. 1. Incomplete derivatization, leaving free carboxylic acid. 2. Active sites in the GC inlet liner or on the column.[11] 3. Column degradation.1. Optimize the derivatization protocol: ensure the sample is completely dry, use a slight excess of BSTFA, and ensure sufficient reaction time/temperature. 2. Use a fresh, deactivated inlet liner. Trim the first few centimeters from the front of the GC column. Use an inert flow path system if available.[11]
"Ghost peaks" appear in subsequent runs. Sample carryover from a previous injection. The derivatized product can be "sticky."[16]Increase the final oven temperature and hold time to "bake out" the column between runs. If the problem persists, clean the inlet.[12]
Peak area reproducibility is poor. 1. Inconsistent injection volume. 2. Incomplete or variable derivatization reaction.[16] 3. Sample degradation in the hot inlet.1. Use an autosampler for consistent injections. 2. Ensure the sample is anhydrous before adding the silylating reagent, as water consumes the reagent. Consider using an internal standard to correct for variability. 3. Lower the injector temperature, but not so low that it compromises volatilization.
No product peak is observed, only starting material. 1. The derivatization reaction failed. 2. The derivatized product is unstable.1. Verify the integrity of your BSTFA reagent; it is sensitive to moisture.[13] Prepare a standard of your product and derivatize it to confirm the method works. 2. Analyze the sample as soon as possible after derivatization. Silyl esters can be susceptible to hydrolysis.

Section 4: Standard Operating Protocols

Protocol 1: TLC Reaction Monitoring

  • Chamber Preparation: Pour a 0.5 cm layer of the mobile phase (e.g., 3:1 Hexane:Ethyl Acetate + 0.5% Acetic Acid) into a TLC chamber. Place a piece of filter paper to line the back wall, close the chamber, and allow it to saturate for at least 10 minutes.

  • Sample Preparation: Using a micropipette, withdraw a tiny drop of the reaction mixture. Dilute it with ~0.5 mL of a suitable solvent (e.g., ethyl acetate).

  • Spotting: On a silica gel TLC plate, draw a faint pencil line ~1 cm from the bottom. Use a capillary spotter to apply a small spot of the diluted reaction mixture onto the line. It is good practice to also spot the starting material as a reference.

  • Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the solvent level is below the baseline.[8] Close the lid and allow the solvent to ascend the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm). If necessary, use a chemical stain for visualization.

  • Interpretation: Calculate the Rf values and compare the intensity of the product spot to the starting material spot to gauge reaction progress.

Protocol 2: GC Analysis via Silylation

  • Sample Preparation: Transfer a ~1 mg aliquot of the reaction mixture to a 2 mL autosampler vial. If the reaction solvent is high-boiling (e.g., DMF), perform a liquid-liquid extraction into a volatile solvent like diethyl ether or ethyl acetate.

  • Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any trace water. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. Anhydrous conditions are critical for successful silylation.[13]

  • Derivatization: Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) to redissolve the residue. Add 100 µL of BSTFA.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.[17]

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized sample into the GC-FID or GC-MS.

Typical GC Parameters

ParameterSetting
Column Standard non-polar column (e.g., DB-5, HP-5MS), 30 m x 0.25 mm x 0.25 µm
Inlet Temp 250 °C
Split Ratio 50:1 (adjust as needed for concentration)
Carrier Gas Helium or Hydrogen, constant flow (~1 mL/min)
Oven Program 100 °C hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Detector FID (280 °C) or MS

Section 5: References

  • Vertex AI Search. (n.d.). Acids: Derivatization for GC Analysis. Retrieved January 20, 2026.

  • ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved January 20, 2026.

  • Quora. (2023, February 24). TLC - how do I choose a mobile phase taking into consideration the chemical nature of a substance (base or acid)?. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved January 20, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of a. 1-(Ethoxycarbonyl)cyclopentanecarboxylic acid. Retrieved January 20, 2026, from [Link]

  • BenchChem. (n.d.). Comparative analysis of derivatization reagents for carboxylic acids. Retrieved January 20, 2026.

  • MilliporeSigma. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC. Retrieved January 20, 2026.

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved January 20, 2026, from [Link]

  • Agilent. (n.d.). GC Troubleshooting Guide Poster. Retrieved January 20, 2026.

  • ResearchGate. (2025, August 5). Chromatographic and chromatospectral characteristic of dicarboxylic acid monoesters. Retrieved January 20, 2026.

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved January 20, 2026, from [Link]

  • Restek. (n.d.). TROUBLESHOOTING GUIDE. Retrieved January 20, 2026.

  • Journal of Chromatographic Science. (n.d.). Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses. Retrieved January 20, 2026.

  • PubChem. (n.d.). 1-(Ethoxycarbonyl)cyclopent-3-ene-1-carboxylic acid. Retrieved January 20, 2026.

  • National Institutes of Health. (n.d.). Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. Retrieved January 20, 2026.

  • CymitQuimica. (n.d.). 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid. Retrieved January 20, 2026.

  • BenchChem. (n.d.). Application Notes and Protocols for Dicarboxylic Acid Analysis by Gas Chromatography. Retrieved January 20, 2026.

  • University of Calgary. (2025, December 13). Thin Layer Chromatography (TLC). Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 1-(Ethoxycarbonyl)cyclopentane-1-carboxylate. Retrieved January 20, 2026.

  • LMA leidykla. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Retrieved January 20, 2026.

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Validation & Comparative

Comparative Analysis of Cyclopentane-Based Malonic Acid Half-Esters: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Look at 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid vs. 1-(Methoxycarbonyl)cyclopentane-1-carboxylic acid

In the landscape of synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the success of a research program. Molecules containing the cyclopentane scaffold are of significant interest due to their prevalence in natural products and their utility as bioisosteres for phenyl rings, often improving physicochemical properties.[1][2] This guide provides a detailed, data-supported comparison of two closely related and versatile synthetic intermediates: 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid and 1-(methoxycarbonyl)cyclopentane-1-carboxylic acid.

These compounds are mono-protected derivatives of cyclopentane-1,1-dicarboxylic acid, offering orthogonal handles for sequential chemical modifications. While differing by only a single methylene unit in their ester group, the choice between the ethyl and methyl ester can have significant implications for synthetic strategy, reaction kinetics, and, particularly in drug development, metabolic fate. This guide will delve into their synthesis, physicochemical properties, reactivity, and strategic applications, providing researchers with the necessary insights to make an informed selection for their specific experimental context.

Physicochemical Properties: A Subtle Distinction

At first glance, the physical properties of the ethoxycarbonyl and methoxycarbonyl analogs are, as expected, very similar. The primary differences arise from the additional carbon in the ethyl group, which marginally increases molecular weight, lipophilicity, and boiling point.

Property1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid1-(Methoxycarbonyl)cyclopentane-1-carboxylic acidRationale for Difference
Molecular Formula C₉H₁₄O₄[3]C₈H₁₂O₄[4]Addition of a -CH₂- group in the ethyl ester.
Molecular Weight 186.20 g/mol [3][5]172.18 g/mol [4]The ethoxy variant is heavier by ~14 Da.
CAS Number 54378-87-9[3]84545-00-6 (for 3-isomer)Unique identifiers for each distinct chemical structure.
Appearance Clear Oil / Liquid[6]LiquidBoth are relatively small molecules, not prone to crystallization at RT.
Predicted XLogP3 1.20.6[7]The ethyl group increases lipophilicity (hydrophobicity).
Hydrogen Bond Donor 12[7]Both have one carboxylic acid proton to donate.
Hydrogen Bond Acceptor 44[7]Both have four oxygen atoms that can accept hydrogen bonds.

While these differences are minor, they can influence practical aspects of laboratory work. For instance, the slight variance in polarity may require minor adjustments to chromatography conditions for purification. The most significant divergence, however, lies not in these physical data but in their application and metabolic implications, which will be discussed later.

Synthesis: The Controlled Partial Hydrolysis

The most common and efficient route to both target compounds is the selective mono-hydrolysis of their corresponding commercially available diesters: diethyl 1,1-cyclopentanedicarboxylate and dimethyl 1,1-cyclopentanedicarboxylate. The key to this synthesis is the precise control of stoichiometry.

The reaction relies on using exactly one equivalent of a strong base, typically potassium hydroxide (KOH) in an alcoholic solvent, to saponify only one of the two ester functionalities.[6] Running the reaction at room temperature over an extended period (e.g., 24-96 hours) allows for high selectivity, minimizing the formation of the fully hydrolyzed dicarboxylic acid byproduct.

SynthesisWorkflow Diester Diethyl or Dimethyl 1,1-Cyclopentanedicarboxylate Reagents 1.0 eq. KOH Ethanol or Methanol Room Temperature, 24-96h Diester->Reagents Partial Saponification Workup Acidic Workup (e.g., HCl) Reagents->Workup Neutralization Product 1-(Alkoxycarbonyl)cyclopentane- 1-carboxylic acid Workup->Product

Caption: General workflow for the synthesis of target half-esters.

Experimental Protocol: Synthesis of 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid

This protocol is adapted from established procedures and serves as a reliable method for laboratory-scale synthesis.[6]

  • Reagent Preparation: Prepare a solution of potassium hydroxide (KOH) (1.0 equivalent) in absolute ethanol. In a separate flask, dissolve diethyl 1,1-cyclopentanedicarboxylate (1.0 equivalent) in absolute ethanol.

  • Reaction: To the solution of the diester, add the ethanolic KOH solution dropwise over 30 minutes with constant stirring at room temperature.

  • Incubation: Allow the resulting mixture to stir at room temperature for 72-96 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

  • Extraction & Workup: Partition the residue between water and a non-polar organic solvent like ethyl acetate. The desired carboxylate salt will be in the aqueous layer.

  • Acidification: Separate the aqueous layer and cool it in an ice bath. Acidify the solution to a pH of ~1-2 by the dropwise addition of concentrated hydrochloric acid (HCl). The product will precipitate or form an oil.

  • Final Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the final product, typically as a clear oil.[6]

Causality and Self-Validation: The use of a single equivalent of base is the critical control point. The workup procedure validates the reaction's success: the product's carboxylic acid moiety makes it soluble in the basic aqueous layer, separating it from any unreacted diester (which remains in the organic layer). Upon acidification, the protonated product becomes less water-soluble and can be extracted back into an organic solvent.

Chemical Reactivity: A Tale of Two Functional Groups

The synthetic utility of these reagents stems from the differential reactivity of the carboxylic acid and the ester groups. This allows for selective transformations, making them valuable intermediates in multi-step syntheses.

A. Decarboxylation

As derivatives of malonic acid, both compounds readily undergo decarboxylation upon heating. This reaction proceeds through a cyclic, six-membered transition state (a pericyclic reaction) to eliminate carbon dioxide and yield the corresponding mono-ester of cyclopentanecarboxylic acid.[8][9] This is a clean and efficient method for preparing ethyl or methyl cyclopentanecarboxylate.

Caption: Mechanism of thermal decarboxylation.

B. Hydrolysis and Derivatization
  • Full Hydrolysis: Under harsher conditions (e.g., heating with excess strong base or acid), the remaining ester group can be hydrolyzed to yield cyclopentane-1,1-dicarboxylic acid.[10][11] Kinetically, the methyl ester may hydrolyze slightly faster than the ethyl ester due to reduced steric hindrance, though this difference is often not synthetically significant.

  • Selective Derivatization: The free carboxylic acid can be selectively activated (e.g., conversion to an acid chloride with thionyl chloride) and reacted with nucleophiles like amines to form amides, without affecting the ester group. Subsequently, the ester can be hydrolyzed to unmask a new carboxylic acid for further modification. This orthogonal strategy is a cornerstone of their utility.

Strategic Selection: Ethoxy vs. Methoxy - A Comparative Guide

The choice between the ethoxycarbonyl and methoxycarbonyl derivatives is rarely based on reactivity differences but rather on strategic and practical considerations.

Feature1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid1-(Methoxycarbonyl)cyclopentane-1-carboxylic acidField-Proven Insight
Synthetic Goal Preferred when the final target molecule requires an ethyl ester functionality.Preferred when the final target molecule requires a methyl ester functionality.This is the most common deciding factor. It avoids a potentially low-yielding or cumbersome transesterification step late in the synthesis.
Cost & Availability Generally commercially available from multiple suppliers.[3][5]Also commercially available.Pricing and stock levels can fluctuate. For large-scale synthesis, a cost analysis of the precursor diesters and the half-esters is advisable.
Metabolic Fate (Drug Development) Hydrolyzes in vivo to release ethanol , a generally well-tolerated metabolite.Hydrolyzes in vivo to release methanol , which is metabolized to toxic formaldehyde and formic acid.Although the amount of methanol produced from a drug dose is typically very small, regulatory bodies often scrutinize its formation. Therefore, ethyl esters are frequently preferred over methyl esters in drug candidates to mitigate potential toxicity risks.
Reaction Solvent Synthesis typically uses ethanol.[6]Synthesis typically uses methanol.Using the corresponding alcohol as the solvent prevents any potential transesterification during the partial hydrolysis reaction itself.

Conclusion

1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid and 1-(methoxycarbonyl)cyclopentane-1-carboxylic acid are exceptionally useful and structurally similar building blocks in organic synthesis. Their performance in most chemical reactions is nearly identical. The decision of which to employ should be guided by three key principles:

  • Synthetic Efficiency: Choose the analog that contains the ester group required in the final target molecule to eliminate unnecessary synthetic steps.

  • Practicality: Assess the cost and availability of both the half-ester and its corresponding diester precursor for the intended scale of the reaction.

  • Biological Application: For professionals in drug development, the ethoxycarbonyl derivative is often the more prudent choice to avoid the metabolic generation of methanol, a point of potential toxicological concern.

By considering these factors, researchers can strategically leverage the unique capabilities of these reagents to streamline synthetic pathways and develop safer, more effective molecules.

References

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A Comparative Guide to the Synthesis of 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid is a valuable bifunctional molecule and a key building block in the synthesis of a variety of more complex chemical structures, including pharmaceuticals and agrochemicals. Its geminal carboxyl and ester functionalities on a cyclopentane scaffold provide a versatile platform for further chemical modifications. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in organic and medicinal chemistry. This guide provides a comparative analysis of the primary synthetic routes to 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid, offering an in-depth look at the underlying chemical principles, experimental protocols, and a critical evaluation of each method's strengths and weaknesses.

Core Synthesis Methodologies

The synthesis of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid can be broadly approached through three distinct strategies:

  • Partial Hydrolysis of Diethyl 1,1-Cyclopentanedicarboxylate: A direct and straightforward method involving the selective saponification of one of the two ester groups.

  • Malonic Ester Synthesis: A classic and highly versatile method for the formation of carboxylic acids, adapted here for the construction of the cyclopentane ring.

  • Dieckmann Condensation Pathway: An intramolecular cyclization approach to form the cyclopentane ring, followed by subsequent functional group manipulations.

This guide will delve into the specifics of each of these routes, providing the necessary experimental details and data to enable an informed decision on the most suitable method for a given research or development objective.

Method 1: Partial Hydrolysis of Diethyl 1,1-Cyclopentanedicarboxylate

This method is arguably the most direct route to the target compound, starting from a commercially available precursor. The core of this synthesis lies in the selective hydrolysis of one of the two ester groups of diethyl 1,1-cyclopentanedicarboxylate.

Causality of Experimental Choices

The use of one equivalent of a strong base, such as potassium hydroxide (KOH), is crucial for the selective mono-hydrolysis. The reaction is typically carried out in an alcoholic solvent, like ethanol, which is compatible with the ester functionalities and helps to solubilize both the starting material and the base. The reaction is run at room temperature to favor the mono-saponification and minimize the risk of the second, less reactive ester group also hydrolyzing. A long reaction time is often necessary to ensure the completion of the reaction at this lower temperature.

Experimental Protocol

A solution of potassium hydroxide (1 equivalent) in ethanol is added dropwise to a solution of diethyl 1,1-cyclopentanedicarboxylate (1 equivalent) in ethanol. The mixture is stirred at room temperature for an extended period (e.g., 96 hours). The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The aqueous layer, containing the potassium salt of the product, is acidified with a strong acid (e.g., concentrated HCl) to protonate the carboxylate. The product is then extracted with an organic solvent, washed, dried, and concentrated to yield 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid.[1]

Workflow Diagram

start Diethyl 1,1-cyclopentanedicarboxylate step1 Partial Hydrolysis (1 eq. KOH, EtOH, Room Temp) start->step1 step2 Acidification (conc. HCl) step1->step2 end_product 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic Acid step2->end_product

Caption: Workflow for the synthesis of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid via partial hydrolysis.

Method 2: Malonic Ester Synthesis

The malonic ester synthesis is a powerful and adaptable method for preparing carboxylic acids from alkyl halides.[2][3] In the context of our target molecule, this involves the dialkylation of diethyl malonate with 1,4-dibromobutane to form the cyclopentane ring, followed by hydrolysis and decarboxylation.

Causality of Experimental Choices

The choice of a strong base, such as sodium ethoxide, is essential to deprotonate the acidic α-hydrogen of diethyl malonate, forming a stabilized enolate.[2] The use of an excess of the base is often employed to drive the reaction towards the dialkylated product. 1,4-dibromobutane serves as the electrophile, and the two bromine atoms allow for an intramolecular cyclization after the initial alkylation. The subsequent hydrolysis of the ester groups to carboxylic acids, followed by thermal decarboxylation, is a standard procedure in malonic ester synthesis to yield the final carboxylic acid product.[3][4][5][6]

Experimental Protocol

Sodium ethoxide (2 equivalents) is prepared in absolute ethanol. Diethyl malonate (1 equivalent) is added, and the mixture is stirred to form the sodium salt of diethyl malonate. 1,4-dibromobutane (1 equivalent) is then added dropwise, and the reaction mixture is refluxed for several hours. After cooling, the reaction mixture is worked up to isolate the diethyl 1,1-cyclopentanedicarboxylate intermediate. This intermediate is then subjected to hydrolysis with a strong base (e.g., NaOH or KOH), followed by acidification. The resulting dicarboxylic acid is then heated to induce decarboxylation, yielding cyclopentanecarboxylic acid. To obtain the target molecule, a partial hydrolysis of the intermediate diethyl 1,1-cyclopentanedicarboxylate would be necessary, as described in Method 1.

A more direct, albeit potentially lower-yielding, approach would involve a one-pot reaction where the cyclized diester is not isolated before partial hydrolysis.

Workflow Diagram

start Diethyl Malonate + 1,4-Dibromobutane step1 Dialkylation (NaOEt, EtOH, Reflux) start->step1 intermediate Diethyl 1,1-cyclopentanedicarboxylate step1->intermediate step2 Partial Hydrolysis (1 eq. KOH, EtOH) intermediate->step2 end_product 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic Acid step2->end_product

Caption: Workflow for the synthesis of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid via malonic ester synthesis.

Method 3: Dieckmann Condensation Pathway

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is an excellent method for creating five- and six-membered rings.[7][8][9][10] While not a direct synthesis of the target molecule, it provides a robust route to a key cyclopentanone intermediate that can be further elaborated.

Causality of Experimental Choices

This pathway typically starts with a 1,6-diester, such as diethyl adipate. A strong base, like sodium ethoxide, is used to generate an enolate at one of the α-carbons, which then attacks the other ester carbonyl in an intramolecular fashion.[7][8] This cyclization is entropically favored for the formation of 5- and 6-membered rings. The resulting β-keto ester can then be alkylated at the α-position before hydrolysis and decarboxylation to introduce the desired carboxylic acid group.

Experimental Protocol

Diethyl adipate is treated with sodium ethoxide in an inert solvent like toluene or benzene and heated to reflux to effect the Dieckmann condensation, yielding ethyl 2-oxocyclopentane-1-carboxylate. This intermediate is then deprotonated with a strong base, and the resulting enolate is alkylated with an appropriate electrophile (e.g., ethyl chloroformate) to introduce the second ester group. The resulting tri-ester is then subjected to hydrolysis and decarboxylation to yield the target molecule. This multi-step process offers a high degree of control over the final product's structure but is more complex than the other methods.

Workflow Diagram

start Diethyl Adipate step1 Dieckmann Condensation (NaOEt, Toluene, Reflux) start->step1 intermediate1 Ethyl 2-oxocyclopentane-1-carboxylate step1->intermediate1 step2 Alkylation (Base, Ethyl Chloroformate) intermediate1->step2 intermediate2 Tri-ester Intermediate step2->intermediate2 step3 Hydrolysis & Decarboxylation intermediate2->step3 end_product 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic Acid step3->end_product

Caption: Workflow for the synthesis of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid via the Dieckmann condensation pathway.

Quantitative Data Summary and Comparison

FeatureMethod 1: Partial HydrolysisMethod 2: Malonic Ester SynthesisMethod 3: Dieckmann Condensation
Starting Material Diethyl 1,1-cyclopentanedicarboxylateDiethyl malonate, 1,4-dibromobutaneDiethyl adipate
Number of Steps 12-33-4
Typical Yield ~74%[1]Moderate to Good (estimated)Moderate (multi-step)
Reaction Conditions Room temperature, long reaction timeReflux, inert atmosphereReflux, inert atmosphere
Key Reagents KOH, EtOHNaOEt, EtOHNaOEt, Toluene
Scalability GoodModerate (potential for side reactions)Good (well-established industrial reaction)
Complexity LowModerateHigh

Discussion and Recommendations

Method 1 (Partial Hydrolysis) is the most direct and simplest route, offering a good yield from a readily available starting material. Its primary drawback is the long reaction time required for selective mono-hydrolysis. This method is highly recommended for laboratory-scale synthesis where simplicity and a direct route are prioritized.

Method 2 (Malonic Ester Synthesis) is a classic and versatile approach. While it involves more steps than partial hydrolysis, it is a fundamental reaction in organic synthesis and offers flexibility in substrate scope for creating other substituted cyclopentane derivatives. The overall yield can be impacted by the efficiency of both the cyclization and the subsequent partial hydrolysis steps. The potential for optimization using Phase Transfer Catalysis (PTC) is a significant advantage of this route. PTC could potentially improve the rate and efficiency of the alkylation step, especially on a larger scale, by facilitating the transfer of the malonate enolate into the organic phase to react with the alkyl halide.[11] This could lead to milder reaction conditions and improved yields.

Method 3 (Dieckmann Condensation) is the most complex of the three, involving multiple synthetic transformations. However, the Dieckmann condensation itself is a very reliable and high-yielding reaction for forming five-membered rings.[7][8] This pathway offers the most control for creating a variety of substituted cyclopentane derivatives by modifying the subsequent alkylation step. It is a powerful tool for constructing the core ring structure and is well-suited for situations where the starting 1,6-diester is more accessible or economical than the pre-formed cyclopentane derivative required for Method 1. For large-scale industrial synthesis, the robustness of the Dieckmann condensation makes it a viable, albeit longer, option.

Conclusion

The choice of synthesis method for 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid depends heavily on the specific needs of the researcher or organization. For rapid, small-scale synthesis with a readily available starting material, Partial Hydrolysis is the optimal choice. For a more fundamental and versatile approach with potential for optimization, the Malonic Ester Synthesis , particularly with the consideration of Phase Transfer Catalysis, is a strong contender. For complex, multi-step syntheses where the construction of the cyclopentane ring is a key objective and high control is desired, the Dieckmann Condensation Pathway offers a powerful and reliable, though more involved, route.

References

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A Comparative Guide to 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid as a Carboxylic Acid Isostere

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of medicinal chemistry. The carboxylic acid moiety, while a frequent and often essential component of a pharmacophore, can introduce challenges such as poor metabolic stability, limited membrane permeability, and potential for toxicity.[1][2] The replacement of a carboxylic acid with a suitable bioisostere is a well-established strategy to mitigate these liabilities while preserving or enhancing biological activity.[3] This guide provides an in-depth comparison of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid as a potential carboxylic acid isostere, evaluating its properties against commonly employed surrogates.

The Rationale for Carboxylic Acid Isosteres

The carboxylic acid functional group is prevalent in over 450 marketed drugs, valued for its ability to engage in strong electrostatic interactions with biological targets.[4][5] However, its ionizable nature can lead to low lipophilicity, hindering passive diffusion across biological membranes.[6] Furthermore, carboxylic acids are susceptible to metabolic transformations, notably glucuronidation, which can form reactive acyl glucuronides implicated in idiosyncratic drug toxicities.[5]

Isosteric replacement aims to address these challenges by substituting the carboxylic acid with a group that mimics its essential physicochemical properties—such as acidity, size, and hydrogen bonding capacity—while offering advantages in other areas.[7][8] The ideal isostere would maintain the desired biological interactions but exhibit improved metabolic stability and a more favorable lipophilicity profile.

Spotlight on: 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid

1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid presents a unique structural motif as a potential carboxylic acid isostere. Its design incorporates a geminal dicarboxylate-like structure constrained within a cyclopentyl ring. This rigidified scaffold differentiates it from more flexible, linear malonic acid derivatives.

Synthesis: This compound can be readily synthesized via the partial hydrolysis of diethyl 1,1-cyclopentanedicarboxylate.[9] A solution of potassium hydroxide in ethanol is added dropwise to the starting diester, and the reaction mixture is stirred for an extended period at room temperature.[9] Following workup and acidification, the desired product is obtained.[9]

Comparative Analysis of Physicochemical Properties

IsostereStructureTypical pKacLogPKey Features
Carboxylic Acid R-COOH~4.0 - 5.0VariablePlanar, strong H-bond acceptor/donor, susceptible to glucuronidation.[5]
1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid No experimental data available~1.7 (Computed)[10]Rigid scaffold, potential for steric influence on binding, ester moiety introduces a potential site for hydrolysis.
Tetrazole ~4.5 - 5.1~ -0.5 to 0.5[11]Planar, metabolically stable, increased lipophilicity of the anion compared to carboxylate.[12]
Hydroxamic Acid R-CONHOH~8.0 - 9.0[13]VariableMetal-chelating properties, can act as a carboxylic acid mimic.[13]
Cyclopentane-1,3-dione ~4.4 - 4.7[14]VariableAcidic due to enol tautomers, offers a novel scaffold.[14]

Note: cLogP values are highly dependent on the parent structure and are provided for general comparison.

Acidity (pKa): The pKa of a carboxylic acid isostere is critical for mimicking the ionization state of the parent carboxylate at physiological pH. Tetrazoles are a classic example of a successful isostere in part because their pKa values are very similar to those of carboxylic acids, allowing them to engage in similar ionic interactions with biological targets.[11] The acidity of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid has not been experimentally determined, but it is expected to be in a similar range to other carboxylic acids.

Lipophilicity (logP/logD): Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[15] Replacing a carboxylic acid with a more lipophilic isostere can improve membrane permeability and oral absorption. The tetrazolate anion is notably more lipophilic than the corresponding carboxylate. The computed cLogP of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid suggests a moderate lipophilicity, which may offer an advantage over simple carboxylic acids in certain contexts.

Experimental Protocols for Comparative Evaluation

To rigorously evaluate 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid as a viable isostere, a series of standardized experiments should be performed. The following protocols provide a framework for such an evaluation.

Workflow for Isostere Comparison

G cluster_0 Compound Synthesis & Preparation cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME Assessment cluster_3 Data Analysis & Comparison Synth_Target Synthesize Target Isostere (1-ethoxycarbonyl...acid) pKa_Det pKa Determination (Potentiometric Titration) Synth_Target->pKa_Det logP_Det logP Determination (Shake-Flask or HPLC) Synth_Target->logP_Det Met_Stab Metabolic Stability Assay (Microsomes/Hepatocytes) Synth_Target->Met_Stab Synth_Refs Synthesize Reference Compounds (Carboxylic Acid, Tetrazole) Synth_Refs->pKa_Det Synth_Refs->logP_Det Synth_Refs->Met_Stab Analysis Comparative Analysis of pKa, logP, and t1/2 pKa_Det->Analysis logP_Det->Analysis Met_Stab->Analysis

Caption: Workflow for the comparative evaluation of carboxylic acid isosteres.

pKa Determination via Potentiometric Titration

Rationale: This method determines the pKa by measuring the pH of a solution as a titrant is added, allowing for the identification of the inflection point of the titration curve, which corresponds to the pKa.[16][17]

Protocol:

  • Preparation of Solutions:

    • Prepare a 1 mM solution of the test compound in deionized water.[16]

    • Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.[16]

    • Prepare a 0.15 M KCl solution to maintain constant ionic strength.[16]

  • Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[16]

  • Titration:

    • Take a known volume (e.g., 20 mL) of the test compound solution and add the KCl solution.

    • If the compound is an acid, make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.[16]

    • Titrate the solution with standardized 0.1 M NaOH, adding small increments of the titrant.

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[17]

logP Determination via Shake-Flask Method

Rationale: This "gold standard" method directly measures the partitioning of a compound between n-octanol and water, providing a direct measure of its lipophilicity.[18]

Protocol:

  • Phase Preparation:

    • Saturate n-octanol with water and water (or a suitable buffer like PBS, pH 7.4) with n-octanol by mixing them and allowing the phases to separate for at least 24 hours.[19]

  • Partitioning:

    • Prepare a stock solution of the test compound in the aqueous phase.

    • Add a known volume of the stock solution to a known volume of the pre-saturated n-octanol in a separatory funnel or vial.

    • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

    • Allow the phases to separate completely.

  • Quantification:

    • Carefully sample both the aqueous and n-octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[15]

    • logP is the base-10 logarithm of P.[15]

Metabolic Stability Assay using Liver Microsomes

Rationale: This in vitro assay assesses the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes, by measuring its rate of disappearance when incubated with liver microsomes.[20][21][22] This provides an estimate of the compound's intrinsic clearance.[23]

Protocol:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a solution of liver microsomes (e.g., human, rat) in the buffer.

    • Prepare a solution of the NADPH-regenerating system (cofactor).

  • Incubation:

    • In a microcentrifuge tube, combine the buffer, microsome solution, and test compound solution. Pre-incubate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH solution.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

  • Analysis:

    • Centrifuge the quenched samples to precipitate the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear portion of this plot is the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Quenching & Analysis cluster_3 Data Interpretation A Prepare Microsome/Buffer/ Test Compound Mixture C Pre-incubate Mixture at 37°C A->C B Prepare NADPH Cofactor Solution D Initiate Reaction with NADPH B->D C->D E Incubate at 37°C D->E F Aliquots Taken at Time Points (0, 5, 15, 30 min) E->F G Quench Reaction with Cold Acetonitrile + IS F->G H Centrifuge to Precipitate Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate In Vitro Half-Life (t1/2) I->J

Caption: Workflow for a microsomal metabolic stability assay.

Conclusion and Future Directions

1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid represents an intriguing, yet underexplored, candidate as a carboxylic acid isostere. Its rigid cyclopentyl backbone offers a distinct three-dimensional structure compared to more common, planar heterocyclic isosteres. This could be advantageous for probing specific binding pockets or for locking in a bioactive conformation. However, the presence of an ester moiety introduces a potential liability for hydrolysis by esterases, which would need to be evaluated.

The true potential of this isostere can only be unlocked through systematic experimental evaluation as outlined in this guide. By comparing its pKa, logP, and metabolic stability against both the parent carboxylic acid and established isosteres like tetrazoles, medicinal chemists can make informed decisions about its suitability in drug design programs. The data generated from these studies will be invaluable in expanding the toolkit of carboxylic acid isosteres and ultimately in the design of safer and more effective medicines.

References

  • Lassalas, P., Gay, B., Lasfargeas, C., James, M. J., Tran, V., & Ballatore, C. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183–3203. [Link]

  • National Center for Biotechnology Information. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. PubMed Central. [Link]

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  • Singh, R. P., & Singh, R. K. (2013). Tetrazoles as carboxylic acid isosteres: chemistry and biology. Medicinal Chemistry Research, 22(12), 5691-5707. [Link]

  • Gao, C., Wang, M., Wang, Y., Zhang, M., & Zhang, W. (2022). Bioisosteres in Drug Discovery: Focus on Tetrazole. Journal of Medicinal Chemistry, 65(15), 10255-10283. [Link]

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  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(Ethoxycarbonyl)cyclopent-3-ene-1-carboxylic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(Ethoxycarbonyl)cyclopentane-1-carboxylate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Ethoxycarbonyl)cyclopentane-1-carboxylate. PubChem. Retrieved from [Link]

  • SciSpace. (2012). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent. Retrieved from [Link]

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A Comparative Guide to the Synthesis of 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic Acid: Classical Methods vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid is a valuable carbocyclic building block in organic synthesis, frequently utilized in the development of pharmaceutical agents and complex molecular architectures. Its structure, featuring a quaternary carbon center with differentiated carboxylic acid and ester functionalities, makes it an ideal precursor for further elaboration. The traditional synthesis of this compound is well-established, but it relies on classical methodologies that may present challenges in terms of reagent safety, reaction efficiency, and environmental impact.

This guide provides a comprehensive comparison of synthetic routes to 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid. We will dissect the classical Malonic Ester Synthesis pathway and contrast it with modern alternatives, with a particular focus on the implementation of Phase-Transfer Catalysis (PTC) to enhance safety, efficiency, and scalability. This document is intended for researchers, chemists, and process development professionals seeking to optimize the synthesis of this key intermediate by making informed, data-driven decisions on reagent selection and reaction methodology.

Part 1: The Classical Malonic Ester Synthesis Pathway

The most direct and widely recognized method for preparing the target molecule involves a two-step sequence:

  • Cyclization: An S\N2 reaction between diethyl malonate and a 1,4-dihalobutane, typically 1,4-dibromobutane, to form the cyclic diester, diethyl 1,1-cyclopentanedicarboxylate. This step traditionally employs a strong base like sodium ethoxide in an anhydrous alcohol solvent.[1][2][3]

  • Selective Hydrolysis: Partial saponification of the resulting diester using one equivalent of a base (e.g., potassium hydroxide) to yield the desired mono-acid, mono-ester product.[4]

The overall transformation is robust and has been a cornerstone of alicyclic chemistry for decades.[2][5]

Visualizing the Classical Pathway

Classical_Synthesis cluster_0 Step 1: Cyclization cluster_1 Step 2: Partial Hydrolysis Diethyl Malonate Diethyl Malonate NaOEt NaOEt / EtOH Diethyl Malonate->NaOEt 1,4-Dibromobutane 1,4-Dibromobutane 1,4-Dibromobutane->NaOEt Diester Diethyl 1,1-cyclopentanedicarboxylate NaOEt->Diester KOH 1. KOH / EtOH 2. H3O+ Diester->KOH Target 1-(Ethoxycarbonyl)cyclopentane- 1-carboxylic acid KOH->Target

Caption: Classical two-step synthesis of the target molecule via the Malonic Ester pathway.

Experimental Protocol: Classical Synthesis

Step 1: Synthesis of Diethyl 1,1-cyclopentanedicarboxylate

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 2.3 g (0.1 mol) of sodium metal to 50 mL of absolute ethanol.

  • Base Formation: Stir the mixture until all the sodium has reacted to form sodium ethoxide.

  • Enolate Formation: To the cooled sodium ethoxide solution, add 16 g (0.1 mol) of diethyl malonate dropwise via the dropping funnel.

  • Alkylation: Following the addition, add 21.6 g (0.1 mol) of 1,4-dibromobutane dropwise at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction, remove the solvent under reduced pressure, add 100 mL of water, and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by vacuum distillation to yield diethyl 1,1-cyclopentanedicarboxylate.

Step 2: Synthesis of 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid[4]

  • Setup: To a solution of 2.5 g (11.68 mmol) of diethyl 1,1-cyclopentanedicarboxylate in 10 mL of ethanol, add a solution of 0.654 g (11.68 mmol) of potassium hydroxide in 10 mL of ethanol dropwise over 30 minutes.

  • Reaction: Stir the resulting mixture at room temperature for 96 hours.

  • Workup: Concentrate the mixture under vacuum and partition the residue between water and ethyl acetate.

  • Isolation: Separate the layers. Acidify the aqueous layer with concentrated HCl and extract with ethyl acetate.

  • Purification: Wash the combined ethyl acetate extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the final product as a clear oil.

Causality and Limitations

The choice of sodium ethoxide as the base is critical; its conjugate acid (ethanol) is the solvent, which prevents transesterification side reactions.[2] However, this method has notable drawbacks:

  • Safety: Sodium metal is highly reactive and flammable. Anhydrous conditions are strictly required.

  • Side Reactions: A major drawback is the potential for dialkylation, where a second molecule of the malonate anion reacts with the mono-alkylated product.[2] While intramolecular cyclization is favored, intermolecular polymerization can occur, reducing yields.

  • Waste: The process generates significant salt waste (NaBr) and requires solvent-intensive workup and purification steps.

Part 2: A Modern Alternative: Phase-Transfer Catalysis

Phase-Transfer Catalysis (PTC) offers a powerful and practical alternative for the cyclization step. PTC involves using a catalyst to transfer a reactant from one phase (typically aqueous or solid) into another (organic), where the reaction occurs.[6] For the malonic ester synthesis, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether, transports the malonate enolate (formed by a safer, solid base like KOH) into the organic phase containing the alkylating agent.[7][8]

Mechanism and Advantages of PTC

The PTC approach circumvents many of the issues associated with the classical method.

  • Enhanced Safety: It eliminates the need for sodium metal and anhydrous solvents. Solid, less hazardous bases like potassium hydroxide or potassium carbonate can be used.[6]

  • Increased Efficiency: By continuously supplying the enolate to the organic phase at a low concentration, PTC minimizes side reactions like base-catalyzed hydrolysis of the ester and dialkylation.[6]

  • Operational Simplicity: The two-phase system often simplifies workup, and the reaction can be run at lower temperatures with improved yields.

Visualizing the PTC Catalytic Cycle

PTC_Cycle cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Q+X- Catalyst (Q⁺X⁻) Malonate_Enolate Malonate Enolate (M⁻) Q+X-->Malonate_Enolate Ion Exchange Q+M- Ion Pair (Q⁺M⁻) Malonate_Enolate->Q+M- Product Alkylated Product R-X 1,4-Dibromobutane (R-X) Q+M-->R-X Product->Q+X- Regenerates Catalyst KOH KOH (solid) KOH->Malonate_Enolate Deprotonation Malonate Diethyl Malonate (MH) KX K⁺X⁻ R-X->Product Alkylation

Caption: Catalytic cycle for the Phase-Transfer Catalyzed alkylation of diethyl malonate.

Experimental Protocol: PTC-Mediated Synthesis

Step 1: Synthesis of Diethyl 1,1-cyclopentanedicarboxylate via PTC

  • Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine diethyl malonate (0.1 mol), 1,4-dibromobutane (0.1 mol), and tetrabutylammonium bromide (0.01 mol) in 100 mL of toluene.

  • Base Addition: Add 25 g of powdered potassium hydroxide (0.45 mol).

  • Reaction: Heat the vigorously stirred mixture to 70-80 °C for 4-6 hours. Monitor the reaction progress by GC or TLC.

  • Workup: Cool the mixture to room temperature and filter to remove potassium salts.

  • Isolation: Wash the filtrate with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.

Step 2: Partial Hydrolysis This step remains the same as described in the classical protocol.

Part 3: Performance Comparison

The choice between the classical and PTC methodologies can be guided by a direct comparison of key performance indicators.

ParameterClassical Malonic Ester SynthesisPhase-Transfer Catalysis (PTC) MethodRationale & Justification
Base Sodium Ethoxide (from Na metal)Powdered KOH / K₂CO₃PTC allows the use of safer, non-pyrophoric, and less expensive solid bases, simplifying handling and safety protocols.[6]
Solvent Anhydrous EthanolToluene, Dichloromethane (or greener alternatives)PTC avoids the need for anhydrous conditions and allows for a wider range of solvents, which can be selected to optimize solubility and reaction rate.
Safety High (Requires handling of sodium metal, strictly anhydrous)Moderate (Vigorous stirring required, but avoids flammable metals)The elimination of sodium metal significantly reduces the primary safety hazard of the classical procedure.
Reaction Time 2-3 hours (reflux)4-6 hours (70-80 °C)Reaction times are comparable, but PTC often proceeds at lower temperatures, offering better energy efficiency and control.
Typical Yield (%) 60-75%80-95%PTC often provides higher yields by minimizing side reactions such as hydrolysis and intermolecular polymerization.[6][7]
Scalability Challenging due to heat management with sodiumReadily scalableThe milder conditions and improved safety profile of PTC make it more amenable to large-scale industrial production.

Part 4: Greener Synthesis Strategies

In line with the principles of green chemistry, several modifications can be made to further improve the environmental footprint of this synthesis.

  • Solvent Selection: Traditional solvents like toluene or dichloromethane in the PTC method can be replaced with more sustainable alternatives. 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, is an excellent substitute for THF and other ethereal solvents.[9][10] Cyclopentyl methyl ether (CPME) is another green solvent known for its stability, low peroxide formation, and ease of recovery.[9][11]

  • Catalyst Choice: While quaternary ammonium salts are effective, polyethylene glycols (PEGs) can also serve as inexpensive, non-toxic, and biodegradable phase-transfer catalysts.[12]

  • Bio-based Feedstocks: The starting material for the Dieckmann condensation alternative (discussed below), adipic acid, can be produced from renewable bio-based feedstocks, offering a potential long-term strategy for a fully "green" synthesis of the cyclopentane core.[13]

Conclusion

For the synthesis of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid, the classical malonic ester pathway remains a viable laboratory-scale method. However, for applications demanding higher yields, improved safety, and greater scalability, the Phase-Transfer Catalysis (PTC) method is demonstrably superior . It replaces hazardous reagents with safer alternatives, simplifies reaction setup and workup, and consistently delivers higher product yields by minimizing side reactions.

Researchers and drug development professionals are encouraged to adopt the PTC approach. Further optimization using green solvents like 2-MeTHF or CPME can align this vital synthesis with modern standards of sustainability and environmental responsibility, without compromising on chemical efficiency.

References

  • WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives.
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  • Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer c
  • Alkylation of malonic ester and monoalkylmalonic esters under the conditions of phase-transfer c
  • Process for the preparation of cyclopentanecarboxylic acid derivatives.
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  • What Are Some Alternatives to Traditional Solvents? Chemistry For Everyone (YouTube).
  • Green Chemistry: What sustainable solvent systems can replace traditional organic solvents in industrial chemical processes?
  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives.
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  • Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.

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A Definitive Guide to the Spectroscopic Confirmation of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. This guide provides an in-depth spectroscopic analysis of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid, a bifunctional cyclic molecule. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to verify its structure, offering a comparative framework against plausible alternatives.

The Molecular Blueprint: 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid

The target of our analysis is the molecule 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid, with the chemical formula C₉H₁₄O₄. Its structure features a five-membered cyclopentane ring geminally disubstituted with a carboxylic acid group and an ethoxycarbonyl (ethyl ester) group at the C1 position. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint.

Figure 1: Structure of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid, we anticipate the following signals:

  • Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically in the range of 10-13 ppm.[1] This significant downfield shift is due to the acidic nature of the proton. Its broadness is a result of hydrogen bonding and chemical exchange.

  • Ethyl Ester Protons (-OCH₂CH₃):

    • A quartet corresponding to the methylene protons (-OCH₂-) is expected around 4.1-4.2 ppm. The splitting into a quartet is due to coupling with the adjacent methyl protons.

    • A triplet for the terminal methyl protons (-CH₃) will appear further upfield, around 1.2-1.3 ppm, split by the neighboring methylene protons.

  • Cyclopentane Ring Protons: The eight protons on the cyclopentane ring are diastereotopic and will present a more complex pattern. Due to the geminal disubstitution, we expect two distinct multiplets. The protons on the carbons adjacent to the quaternary center (C2 and C5) will be deshielded compared to the protons on C3 and C4. We can predict a multiplet for four protons (at C2 and C5) around 2.0-2.2 ppm and another multiplet for the remaining four protons (at C3 and C4) around 1.6-1.8 ppm.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-COOH10.0 - 13.0Broad Singlet1H
-OCH₂ CH₃4.1 - 4.2Quartet2H
-OCH₂CH₃ 1.2 - 1.3Triplet3H
Cyclopentane (α-protons)2.0 - 2.2Multiplet4H
Cyclopentane (β-protons)1.6 - 1.8Multiplet4H

Table 1: Predicted ¹H NMR Data for 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

  • Carbonyl Carbons (-C=O): Two distinct signals are expected in the downfield region. The carboxylic acid carbonyl typically appears between 175-185 ppm, while the ester carbonyl is found slightly upfield, around 170-175 ppm.[1]

  • Quaternary Carbon (C1): The carbon atom of the cyclopentane ring bearing both functional groups will be a singlet (in a proton-decoupled spectrum) and is expected in the range of 55-65 ppm.

  • Ethyl Ester Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂-) will be observed around 60-62 ppm, and the methyl carbon (-CH₃) will be upfield at approximately 14 ppm.

  • Cyclopentane Ring Carbons: The carbons of the cyclopentane ring will show two distinct signals. The carbons adjacent to the quaternary center (C2 and C5) are expected around 35-40 ppm, while the more remote carbons (C3 and C4) will be further upfield, around 25-30 ppm.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C OOH175 - 185
C OOC₂H₅170 - 175
-OC H₂CH₃60 - 62
C 1 (Quaternary)55 - 65
C 2 / C 5 (Cyclopentane)35 - 40
C 3 / C 4 (Cyclopentane)25 - 30
-OCH₂C H₃~14

Table 2: Predicted ¹³C NMR Data for 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for the rapid identification of functional groups. The spectrum of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid will be characterized by the following key absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid.[2][3]

  • C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the C-H stretching vibrations of the cyclopentane and ethyl groups.

  • C=O Stretch (Carbonyl): This region is crucial for confirming both carbonyl functionalities. We expect to see two distinct, strong absorption bands. The carboxylic acid carbonyl will appear around 1700-1725 cm⁻¹, while the ester carbonyl will be at a slightly higher frequency, around 1730-1750 cm⁻¹.[3][4] The presence of two peaks in this region is strong evidence for the presence of both functional groups.

  • C-O Stretch: The C-O stretching vibrations of the carboxylic acid and ester will appear in the fingerprint region, typically between 1210-1320 cm⁻¹.[2]

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Strong, Very Broad
C-H Stretch (Aliphatic)2850 - 2960Medium to Strong
C=O Stretch (Ester)1730 - 1750Strong
C=O Stretch (Carboxylic Acid)1700 - 1725Strong
C-O Stretch1210 - 1320Strong

Table 3: Predicted FT-IR Data for 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

  • Molecular Ion (M⁺): For 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid (molar mass: 186.21 g/mol ), the molecular ion peak [M]⁺ should be observed at m/z = 186. However, this peak may be weak or absent in electron ionization (EI) mass spectrometry.[5]

  • Key Fragmentation Pathways:

    • Loss of the ethoxy group (-OC₂H₅): A prominent peak at m/z = 141 ([M-45]⁺) is expected due to the cleavage of the ethoxy radical.

    • Loss of the ethyl group (-C₂H₅): A peak at m/z = 157 ([M-29]⁺) can arise from the loss of an ethyl radical.

    • Loss of the carboxylic acid group (-COOH): Cleavage of the carboxylic acid group would result in a fragment at m/z = 141 ([M-45]⁺).

    • Loss of CO₂: Decarboxylation of the molecular ion can lead to a fragment at m/z = 142 ([M-44]⁺).

    • Cyclopentane Ring Fragmentation: The cyclopentane ring can undergo fragmentation, leading to a series of smaller ions.[6]

M [C₉H₁₄O₄]⁺ m/z = 186 M_minus_45 [M - OC₂H₅]⁺ m/z = 141 M->M_minus_45 - •OC₂H₅ M_minus_29 [M - C₂H₅]⁺ m/z = 157 M->M_minus_29 - •C₂H₅ M_minus_44 [M - CO₂]⁺ m/z = 142 M->M_minus_44 - CO₂

Figure 2: Predicted key fragmentation pathways in Mass Spectrometry.

m/z Proposed Fragment
186[M]⁺ (Molecular Ion)
157[M - C₂H₅]⁺
141[M - OC₂H₅]⁺ or [M - COOH]⁺
142[M - CO₂]⁺

Table 4: Predicted Key Fragments in the Mass Spectrum.

Comparative Analysis: Distinguishing from Isomers

To underscore the diagnostic power of these techniques, let's consider a plausible alternative, the diester diethyl cyclopentane-1,1-dicarboxylate .

  • ¹H NMR: The most striking difference would be the absence of the broad singlet for the carboxylic acid proton between 10-13 ppm.

  • ¹³C NMR: While two ester carbonyls would still be present, the chemical shift for the second carbonyl would be in the ester region (170-175 ppm), not the carboxylic acid region (175-185 ppm).

  • IR Spectroscopy: The defining very broad O-H stretch from 2500-3300 cm⁻¹ would be absent in the diester.

  • Mass Spectrometry: The molecular weight would be different (214.26 g/mol for the diester), leading to a different molecular ion peak.[7]

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters should be used. For ¹³C NMR, proton decoupling is typically employed.

FT-IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Interpretation Data Interpretation & Comparison NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation Structure_Confirmed Structure Confirmed Data_Interpretation->Structure_Confirmed

Figure 3: Workflow for the structural confirmation of a synthesized compound.

Conclusion

The structural confirmation of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid is readily achievable through a combination of NMR, IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. The presence of the carboxylic acid proton signal in ¹H NMR, the broad O-H stretch in the IR spectrum, and the specific carbonyl chemical shifts in ¹³C NMR are particularly diagnostic. When compared against the predicted fragmentation pattern from mass spectrometry, a confident and unambiguous structural assignment can be made. This multi-technique approach exemplifies the rigorous standards required in modern chemical research and development.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl 1,1-cyclopentanedicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). Diethyl cyclopent-3-ene-1,1-dicarboxylate. Wiley. Retrieved from [Link]

  • NIST. (n.d.). Cyclopentylcarboxylic acid. NIST WebBook. Retrieved from [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

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  • UCLA. (n.d.). IR: carboxylic acids. Retrieved from [Link]

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  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.
  • Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 19(6), 16-21.
  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio study. Magnetic Resonance in Chemistry, 42(9), 833-844.
  • Wang, Y. F., et al. (2015). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass spectrometry. Journal of Mass Spectrometry, 50(7), 912-920.
  • Clark, J. (2023). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

  • Tan, Y. L., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Jurnal Fizik Malaysia, 43(1), 10101-10108.
  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopentanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Mantoani, S. P., et al. (2002). 1 H and 13 C NMR Chemical Shifts, Multiplicities, Coupling Constants, H-H and H-C Correlations in gHMBC, gCOSY, and gHSQC. Magnetic Resonance in Chemistry, 40(11), 723-726.
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  • NIST. (n.d.). Cyclopentanecarboxylic acid, 1-amino-. NIST WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopentanecarboxylic acid. Retrieved from [Link]

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A Comparative Guide to the Reactivity of Cyclopentane and Cyclohexane Dicarboxylic Acid Monoesters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of cyclic scaffolds is paramount for designing molecules with desired properties. This guide provides an in-depth, objective comparison of the reactivity of cyclopentane and cyclohexane dicarboxylic acid monoesters, focusing on the structural and conformational factors that govern their behavior in chemical transformations. Supported by theoretical principles and experimental data, this document serves as a technical resource for anticipating and controlling the chemical reactivity of these important structural motifs.

Theoretical Framework: The Influence of Ring Structure on Reactivity

The reactivity of cyclopentane and cyclohexane dicarboxylic acid monoesters is fundamentally dictated by the inherent conformational properties of the five- and six-membered rings. These differences in ring strain and flexibility directly impact the proximity of the reactive functional groups—the carboxylic acid and the ester—and thus, the rate of intramolecular reactions.

Conformational Analysis: Cyclopentane's Strain vs. Cyclohexane's Stability

Cyclohexane is renowned for its ability to adopt a strain-free chair conformation, where all bond angles are close to the ideal tetrahedral angle of 109.5°, and all hydrogen atoms on adjacent carbons are in a staggered arrangement.[1] This conformational stability minimizes the ring's internal energy. In contrast, a planar cyclopentane would have significant torsional strain due to eclipsing hydrogen atoms.[2] To alleviate this, cyclopentane puckers into "envelope" and "half-chair" conformations.[3] However, these conformations are not entirely strain-free and rapidly interconvert, leading to a more flexible but also more strained ring system compared to cyclohexane.[2][3]

Intramolecular Catalysis: The Neighboring Group Effect

In dicarboxylic acid monoesters, the free carboxylic acid group can act as an intramolecular catalyst, participating in reactions at the ester carbonyl carbon. This phenomenon, known as neighboring group participation or anchimeric assistance, can significantly accelerate reaction rates compared to analogous intermolecular reactions.[1] The efficiency of this catalysis is highly dependent on the spatial orientation of the carboxylic acid and ester groups. For intramolecular attack to occur, the molecule must adopt a conformation that brings the nucleophilic carboxylic acid group into close proximity with the electrophilic ester carbonyl.

The cis-isomers of 1,2-dicarboxylic acid monoesters in both cyclopentane and cyclohexane systems are sterically pre-disposed to place the carboxylic acid and ester groups on the same face of the ring, making them prime candidates for intramolecular catalysis.[4]

Comparative Reactivity Analysis: Hydrolysis as a Model Reaction

The acid-catalyzed hydrolysis of the ester functionality is an excellent model reaction to probe the comparative reactivity of these cyclic systems. The rate of this reaction will be influenced by the stability of the ring, the ease of forming the tetrahedral intermediate, and the extent of intramolecular catalysis.

The Thorpe-Ingold Effect: How Ring Structure Influences Reactivity

The Thorpe-Ingold effect suggests that steric compression can accelerate intramolecular reactions by reducing the bond angle between the reacting groups, thus bringing them closer together.[5] In the context of our cyclic systems, the inherent strain and conformational flexibility of the cyclopentane ring can be viewed as a contributing factor to bringing the carboxylic acid and ester groups into a reactive conformation more readily than in the more rigid and stable cyclohexane chair.

Anticipated Reactivity Trends

Based on the theoretical principles outlined above, we can anticipate the following reactivity trends:

  • Cyclopentane vs. Cyclohexane: Monoesters of cis-1,2-cyclopentanedicarboxylic acid are expected to exhibit a higher rate of intramolecularly catalyzed hydrolysis compared to their cis-1,2-cyclohexanedicarboxylic acid counterparts. The greater flexibility and inherent strain of the cyclopentane ring should facilitate the adoption of a conformation suitable for intramolecular attack.

  • cis vs. trans Isomers: For both ring systems, the cis-1,2-isomers are expected to be significantly more reactive in intramolecular catalysis than the trans-1,2-isomers. In the trans isomers, the functional groups are on opposite faces of the ring, making intramolecular attack sterically prohibitive.

  • Conformational Effects in Cyclohexane: For cyclohexane derivatives, substituents in an axial position generally experience more steric hindrance than those in an equatorial position.[6] This can influence the reactivity of both the carboxylic acid and the ester group.

Experimental Verification: A Protocol for Comparative Kinetic Analysis

To empirically validate these theoretical predictions, a kinetic study of the acid-catalyzed hydrolysis of the methyl monoesters of cis-1,2-cyclopentanedicarboxylic acid and cis-1,2-cyclohexanedicarboxylic acid can be performed.

Synthesis of Starting Materials

The required monoesters can be synthesized from their corresponding dicarboxylic acids or anhydrides.

  • cis-1,2-Cyclopentanedicarboxylic acid monoester: This can be prepared by the controlled hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid followed by mono-esterification.[7]

  • cis-1,2-Cyclohexanedicarboxylic anhydride can be produced by the hydrogenation of cis-4-cyclohexene-1,2-dicarboxylic anhydride.[4] The anhydride can then be opened with the desired alcohol to yield the monoester.

  • trans-Cyclopentane-1,2-dicarboxylic acid can be synthesized through various routes, including the Favorskii rearrangement of 6-bromo-cyclohexanone-2-ethyl formate.[8]

Experimental Workflow

The following workflow outlines a procedure for comparing the hydrolysis rates.

G cluster_prep Preparation cluster_reaction Kinetic Run cluster_analysis Analysis prep_ester Synthesize and purify cis-1,2-cyclopentane and cis-1,2-cyclohexane dicarboxylic acid monoesters start_rxn Initiate hydrolysis: Mix ester solution with HCl at a constant temperature (e.g., 50°C) prep_ester->start_rxn prep_sol Prepare standardized solutions: - 0.1 M HCl (catalyst) - 0.1 M NaOH (titrant) - Phenolphthalein indicator titrate Titrate the quenched aliquot with standardized NaOH prep_sol->titrate take_samples Withdraw aliquots at regular time intervals (e.g., 0, 10, 20, 30, 60, 90, 120 min) start_rxn->take_samples quench_rxn Quench reaction in ice-cold water take_samples->quench_rxn quench_rxn->titrate calc_conc Calculate the concentration of carboxylic acid produced titrate->calc_conc plot_data Plot ln([Ester]t/[Ester]0) vs. time calc_conc->plot_data calc_k Determine the pseudo-first-order rate constant (k) from the slope plot_data->calc_k

Caption: Experimental workflow for the kinetic analysis of ester hydrolysis.

Detailed Protocol: Acid-Catalyzed Hydrolysis via Titration
  • Preparation of Solutions:

    • Prepare a 0.05 M solution of the dicarboxylic acid monoester in a suitable solvent (e.g., 50:50 water:dioxane).

    • Prepare a 1.0 M solution of hydrochloric acid (catalyst).

    • Prepare and standardize a 0.1 M solution of sodium hydroxide (titrant).

    • Prepare a phenolphthalein indicator solution.

  • Reaction Setup:

    • In a thermostated reaction vessel maintained at a constant temperature (e.g., 50 °C), mix a known volume of the ester solution with a known volume of the HCl solution to initiate the reaction. The final concentrations should be approximately 0.025 M ester and 0.5 M HCl.

  • Sampling and Titration:

    • At regular time intervals (t = 0, 10, 20, 30, 60, 90, 120 minutes), withdraw a 5.0 mL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a flask containing ice-cold water.

    • Add a few drops of phenolphthalein indicator and titrate the solution with the standardized 0.1 M NaOH solution until a persistent pink color is observed. Record the volume of NaOH used (Vt).

  • Infinity Reading:

    • To obtain the volume of NaOH required at the completion of the reaction (V∞), heat a separate aliquot of the reaction mixture in a sealed tube at a higher temperature (e.g., 80 °C) for a prolonged period (e.g., 24 hours) to ensure complete hydrolysis. Cool the sample and titrate as described above.

  • Data Analysis:

    • The pseudo-first-order rate constant (k) can be calculated using the following integrated rate law: ln((V∞ - V₀) / (V∞ - Vt)) = kt

    • A plot of ln(V∞ - Vt) versus time (t) should yield a straight line with a slope of -k.

Comparative Data Analysis

A study on the acid-catalyzed hydrolysis of the methyl esters of cyclohexanedicarboxylic acids provides valuable insights. The data reveals that for the 1,2-isomers, the rate of hydrolysis is influenced by the proximity of the two functional groups.

CompoundRelative Rate of Hydrolysis
cis-1,2-Cyclohexanedicarboxylic Acid Dimethyl EsterSlower
trans-1,2-Cyclohexanedicarboxylic Acid Dimethyl EsterFaster
cis-1,2-Cyclohexanedicarboxylic Acid Monomethyl EsterFaster
trans-1,2-Cyclohexanedicarboxylic Acid Monomethyl EsterSlower

Table adapted from kinetic data on cyclohexanedicarboxylic acid methyl esters.

The faster hydrolysis of the cis-monoester compared to the trans-monoester is consistent with the operation of intramolecular catalysis by the neighboring carboxylic acid group.

For the cyclopentane system, while quantitative data is lacking, the principles of ring strain and conformational flexibility strongly suggest that the rate of intramolecularly catalyzed hydrolysis of the cis-1,2-monoester would be significantly faster than its cyclohexane counterpart.

Conclusion and Future Directions

The comparative reactivity of cyclopentane and cyclohexane dicarboxylic acid monoesters is a clear illustration of how subtle changes in molecular architecture can have a profound impact on chemical behavior. The inherent ring strain and conformational flexibility of the cyclopentane ring are expected to enhance the rate of intramolecularly catalyzed reactions, such as ester hydrolysis, compared to the more stable and rigid cyclohexane system.

This guide provides a robust theoretical framework and a detailed experimental protocol for investigating these differences. Further experimental studies are warranted to generate quantitative kinetic data for the cyclopentane derivatives, which would allow for a definitive, quantitative comparison. Such data would be invaluable to synthetic and medicinal chemists in the rational design of molecules with tailored reactivity and stability profiles.

References

  • Anantakrishnan, S. V., & Venkataratnam, R. V. (1963). Kinetic Studies in Ester Hydrolysis—XVII. The Acid and Alkaline Hydrolysis of Diethyl Maleate and Diethyl Fumarate. Proceedings of the Indian Academy of Sciences - Section A, 58(5), 298–307.
  • Bachmann, W. E., & Struve, W. S. (1941). The Synthesis of cis and trans 1-Methyl-cyclopentane-1,2-dicarboxylic Acids and Related Compounds. Journal of the American Chemical Society, 63(5), 1262–1265.
  • Chapman, N. B., Shorter, J., & Toyne, K. J. (1961). 489. Conformation and reactivity. Part III. Kinetics of the acid-catalysed hydrolysis of the methyl cyclohexane-mono- and -di-carboxylates and 4-t-butylcyclohexanecarboxylates. Journal of the Chemical Society (Resumed), 2543.
  • Chemistry LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes.
  • Master Organic Chemistry. (2014, April 18).
  • Wikipedia. (n.d.). Thorpe–Ingold effect.
  • The Kinetics of the Acid-Catalyzed Hydrolysis of the Methyl Esters of Cyclo- hexanedicarboxylic. (n.d.). ElectronicsAndBooks.
  • St. Paul's Cathedral Mission College. (n.d.).
  • eGyanKosh. (n.d.). TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY.
  • Google Patents. (n.d.). Process for preparing trans-cyclopentane-1, 2-dicarboxylic acid.
  • Wikipedia. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of (b) cis-1,2-Cyclopentanedicarboxylic acid.

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A Comparative Guide to the Purity Analysis of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed technical comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methodologies for the purity assessment of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid. Aimed at researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical considerations behind method selection. We present a robust HPLC protocol and compare its performance characteristics against Gas Chromatography (GC), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method is evaluated for its specificity, sensitivity, and suitability for integration into a quality control workflow, supported by experimental data and established scientific principles.

Introduction: The Analytical Imperative for 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid

1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid is a key chemical intermediate whose purity is critical for the successful synthesis of downstream products, including active pharmaceutical ingredients (APIs). The manufacturing process, typically involving the partial hydrolysis of diethyl 1,1-cyclopentanedicarboxylate, can introduce several process-related impurities[1]. Therefore, a robust, validated analytical method is essential to ensure the quality and consistency of this starting material. This guide provides an in-depth analysis of HPLC as the primary method for purity determination and offers a comparative perspective on other viable analytical techniques.

The primary potential impurities stemming from the synthesis of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid include:

  • Diethyl 1,1-cyclopentanedicarboxylate: Unreacted starting material.

  • Cyclopentane-1,1-dicarboxylic acid: Product of complete hydrolysis.

  • Ethanol: A byproduct of the hydrolysis reaction.

  • Potassium Chloride/Hydrochloric Acid: Residual salts from the workup.

An ideal analytical method must be able to separate and quantify the main component from these and other potential impurities with high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Analysis

Reverse-phase HPLC is the most widely adopted method for the analysis of non-volatile and semi-volatile organic acids due to its versatility, robustness, and high resolving power.[2][3]

The Causality Behind Experimental Choices in HPLC Method Development

The development of a successful HPLC method for 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid hinges on a systematic approach to selecting the stationary phase, mobile phase, and detection parameters.

  • Stationary Phase Selection: A C18 (octadecylsilyl) stationary phase is the preferred choice for this analysis. The non-polar nature of the C18 chains provides effective retention for the moderately polar analyte and its likely organic impurities. The presence of both an ester and a carboxylic acid group in the analyte allows for a good balance of hydrophobic and hydrophilic interactions.

  • Mobile Phase Composition: An acidified water/acetonitrile gradient is optimal. The acid, typically phosphoric acid or formic acid, serves to suppress the ionization of the carboxylic acid group of the analyte and any acidic impurities. This ensures a consistent retention time and improved peak shape. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A gradient elution is employed to ensure the timely elution of both early-eluting polar impurities and late-eluting non-polar impurities.

  • Detector Selection: UV detection at a low wavelength (e.g., 210 nm) is suitable for this analysis, as the carboxylic acid and ester functional groups exhibit some absorbance in this region. This provides a good balance between sensitivity and specificity.

Experimental Protocol: HPLC Purity Analysis

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.

System Suitability

Before sample analysis, the chromatographic system must meet predefined system suitability criteria as outlined in pharmacopeias such as the USP <621>.[4][5][6][7] This ensures the reliability of the analytical results.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) < 2.0%
Visualization of the HPLC Workflow

HPLC_Workflow cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting SamplePrep Weigh and dissolve sample in diluent StandardPrep Prepare reference standard and impurity standards SampleInjection Inject Samples SamplePrep->SampleInjection SystemSuitability System Suitability Test (SST) StandardPrep->SystemSuitability SystemSuitability->SampleInjection DataAcquisition Data Acquisition (Chromatogram) SampleInjection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Reporting Generate Report Calculation->Reporting

Caption: Workflow for HPLC Purity Analysis.

Alternative Analytical Methodologies: A Comparative Overview

While HPLC is a robust technique, other methods offer unique advantages and can be employed as orthogonal techniques for comprehensive purity assessment.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds. However, for non-volatile compounds like 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid, derivatization is necessary to increase volatility.[2][7][8]

  • Principle: The sample is derivatized to form a more volatile ester (e.g., methyl or silyl ester), which is then vaporized and separated in a gaseous mobile phase based on its partitioning between the mobile phase and a stationary phase coated on the inside of a capillary column.

  • Advantages: High resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).

  • Disadvantages: Requires a derivatization step which can be time-consuming and introduce potential errors. Not suitable for thermally labile compounds.

Experimental Protocol: GC-MS with Silylation

  • Derivatization: To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 100 µL of pyridine. Heat at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at 1.0 mL/min

    • Inlet Temperature: 250 °C

    • Oven Program: 100 °C hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

    • MS Detector: Electron Ionization (EI) at 70 eV.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. It is particularly well-suited for the analysis of small, charged molecules like organic acids.[6][9][10][11][12]

  • Principle: A sample is introduced into a narrow capillary filled with an electrolyte. When a high voltage is applied, charged molecules migrate towards the electrode of opposite charge at different velocities, leading to separation.

  • Advantages: High efficiency, short analysis times, and low sample and reagent consumption.

  • Disadvantages: Can be less robust than HPLC, and sensitivity can be lower with UV detection due to the short path length.

Experimental Protocol: Capillary Zone Electrophoresis (CZE)

  • Electrolyte: 25 mM sodium phosphate buffer, pH 7.0.

  • Capillary: Fused silica, 50 µm i.d., 50 cm total length.

  • Voltage: 20 kV.

  • Detection: Indirect UV at 254 nm with a chromophoric additive in the electrolyte.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of water.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, using a certified internal standard.[4][5][13][14][15]

  • Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific signal from the analyte to that of a known amount of an internal standard, the purity of the analyte can be determined.

  • Advantages: High precision and accuracy, provides structural information, and is a non-destructive technique.

  • Disadvantages: Requires a high-field NMR spectrometer, lower sensitivity compared to chromatographic methods, and potential for signal overlap.

Experimental Protocol: ¹H qNMR

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and 5 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure full signal recovery.

  • Data Processing: Integrate a well-resolved signal for the analyte and a signal for the internal standard.

  • Calculation: Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std Where: I = integral, N = number of protons, M = molar mass, m = mass, and P = purity of the standard.

Comparative Analysis of Methodologies

The choice of analytical method depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural confirmation.

FeatureHPLC-UVGC-MS (with Derivatization)Capillary Electrophoresis (CE)Quantitative NMR (qNMR)
Specificity HighVery HighHighVery High
Sensitivity GoodExcellentModerateLow
Precision ExcellentGoodGoodExcellent
Analysis Time Moderate (20-30 min)Moderate (20-30 min)Fast (5-15 min)Slow (>30 min per sample)
Sample Prep SimpleComplex (derivatization)SimpleSimple
Cost (Instrument) ModerateHighModerateVery High
Cost (Consumables) ModerateModerateLowLow
Orthogonal Info NoYes (Mass Spec)NoYes (Structural Info)

Logical Framework for Method Selection

The selection of an appropriate analytical technique is a critical decision in the drug development process. The following diagram illustrates a logical approach to choosing the most suitable method for the purity analysis of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid.

Method_Selection cluster_screening Initial Screening cluster_methods Method Selection Start Define Analytical Need RoutineQC Routine QC? (High Throughput) Start->RoutineQC TraceAnalysis Trace Impurity Analysis? RoutineQC->TraceAnalysis No SelectHPLC Select HPLC RoutineQC->SelectHPLC Yes PrimaryMethod Primary/Reference Method? TraceAnalysis->PrimaryMethod No SelectGCMS Select GC-MS TraceAnalysis->SelectGCMS Yes PrimaryMethod->SelectHPLC No, Orthogonal Confirmation SelectqNMR Select qNMR PrimaryMethod->SelectqNMR Yes SelectCE Consider CE SelectHPLC->SelectCE Faster Alternative?

Caption: Decision tree for analytical method selection.

Conclusion

For the routine purity analysis of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid, HPLC-UV stands out as the most balanced method, offering a combination of high resolution, good sensitivity, and robustness. It is well-suited for a quality control environment where reliable and reproducible results are paramount.

GC-MS serves as an excellent orthogonal technique, particularly for the identification and quantification of volatile impurities or when higher sensitivity is required. However, the need for derivatization adds complexity to the workflow.

Capillary Electrophoresis offers a rapid screening alternative, which can be beneficial in process development where quick feedback is necessary.

Quantitative NMR is the gold standard for the certification of reference materials and for obtaining a highly accurate purity value without the need for a specific reference standard of the analyte. Its lower sensitivity and high instrumentation cost make it less suitable for routine analysis but invaluable for primary characterization.

Ultimately, a multi-faceted approach, potentially employing HPLC for routine testing and an orthogonal method like qNMR or GC-MS for reference standard characterization and in-depth impurity profiling, will provide the most comprehensive and reliable assessment of the purity of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid.

References

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link][4]

  • Napolitano, J. G., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. Retrieved from [Link][13]

  • Patsnap. (2023, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link][14]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). Retrieved from [Link][5]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link][15]

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  • ICA. (n.d.). Organic Acids. Retrieved from [Link][9]

  • Pietrogrande, M. C., et al. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. Journal of separation science, 34(1), 115-122. Retrieved from [Link][7]

  • Stoll, N., & Jack, R. W. (2017). Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds. Journal of visualized experiments : JoVE, (117), 54838. Retrieved from [Link][10]

  • OIV. (n.d.). Organic acids and sulphates (capillary electrophoresis). Retrieved from [Link][11]

  • ResearchGate. (2023, August 6). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures | Request PDF. Retrieved from [Link][8]

  • Garcia, A., et al. (2004). Capillary electrophoresis for the determination of organic acidurias in body fluids: a review. Journal of separation science, 27(10-11), 771-784. Retrieved from [Link][12]

  • ResearchGate. (2023, August 7). GC/MS and ESI/MS identification of the new generation plasticizers - cis and trans isomers of some 1,2-cyclohexane dicarboxylic acid di(n- and isononyl) esters. Retrieved from [Link][16]

  • Ackman, R. G., et al. (1962). Decomposition of Short-Chain Dicarboxylic Acid Esters during Separation on Polyester Gas Chromatography Media. Analytical Chemistry, 34(12), 1639-1640. Retrieved from [Link][2]

  • SIELC Technologies. (n.d.). Separation of Cyclopentane carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link][3]

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A Comparative Guide to the X-ray Crystallography of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This knowledge underpins our understanding of its reactivity, physical properties, and, crucially, its biological activity. X-ray crystallography stands as the definitive method for achieving atomic-resolution structures of small molecules. This guide provides an in-depth technical comparison of the X-ray crystallographic analysis of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid and its derivatives.

While a specific crystal structure for 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid is not publicly available at the time of this writing, this guide will leverage crystallographic data from structurally analogous compounds to provide a comprehensive analysis. We will explore the expected conformational intricacies of the cyclopentane ring, the influence of its geminal substituents, and compare the crystallographic approach with other analytical techniques. Our discussion is grounded in the principles of scientific integrity, drawing upon established experimental protocols and authoritative sources to explain the "why" behind the "how."

The Structural Landscape: Conformational Flexibility of the Cyclopentane Core

The cyclopentane ring is not a static, planar entity. It adopts non-planar conformations to alleviate torsional strain that would arise from eclipsed C-H bonds in a planar arrangement.[1][2][3] The two most common conformations are the "envelope," where four carbon atoms are coplanar and the fifth is out of plane, and the "twist," with three atoms in a plane and the other two displaced on opposite sides.[4] These conformers can interconvert through a low-energy process known as pseudorotation.[4][5]

The presence of bulky substituents, such as the ethoxycarbonyl and carboxylic acid groups at the C1 position, is expected to influence the conformational preference of the cyclopentane ring in 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid. The energetic landscape of the ring puckering will be shaped by the steric and electronic interactions of these groups.

A Comparative Crystallographic Analysis

To infer the likely solid-state structure of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid, we will compare it with a structurally related molecule for which crystallographic data is available: diethyl cyclopentane-1,1-dicarboxylate .[6][7][8] This diester shares the same geminally disubstituted cyclopentane core, providing a valuable model for understanding the conformational behavior and packing interactions.

ParameterDiethyl Cyclopentane-1,1-dicarboxylateExpected for 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid
Crystal System Data not available in initial searchLikely monoclinic or orthorhombic, common for small organic molecules.
Space Group Data not available in initial searchCentrosymmetric space groups are common for achiral molecules.
Cyclopentane Conformation Expected to be in an envelope or twist conformation.Similar envelope or twist conformation, influenced by hydrogen bonding.
Intramolecular Interactions Dipole-dipole interactions between ester groups.Strong intramolecular hydrogen bonding between the carboxylic acid proton and the ester carbonyl oxygen is possible.
Intermolecular Interactions van der Waals forces.Strong intermolecular hydrogen bonding between carboxylic acid groups, leading to dimer formation.

The key difference we anticipate is the presence of the carboxylic acid group, which is a strong hydrogen bond donor and acceptor. This will likely lead to the formation of hydrogen-bonded dimers in the crystal lattice, a common motif for carboxylic acids. This strong directional interaction will significantly influence the crystal packing.

Alternative Analytical Techniques: A Broader Perspective

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer complementary information about the molecule's properties in different states.

TechniqueInformation ProvidedComparison with X-ray Crystallography
NMR Spectroscopy Provides information about the molecule's structure and dynamics in solution.[9][10][11] The chemical shifts and coupling constants of the cyclopentane protons can infer the time-averaged conformation in solution.X-ray crystallography provides a static picture of the solid-state conformation, while NMR reveals the dynamic behavior in solution.
Mass Spectrometry Determines the molecular weight and provides information about the fragmentation pattern, which can aid in structure elucidation.[12][13][14][15]Mass spectrometry confirms the molecular formula but does not provide 3D structural information.
Computational Modeling Can predict the relative energies of different conformers and provide insights into the electronic structure.[4][5][16]Computational methods are predictive and benefit from experimental validation from techniques like X-ray crystallography.

Experimental Protocol: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process requiring meticulous execution.[17][18][19]

Part 1: Crystallization

Obtaining high-quality single crystals is often the most challenging step.[20][21][22][23][24] For a molecule like 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid, several techniques can be employed:

  • Slow Evaporation: A solution of the compound is allowed to slowly evaporate, increasing the concentration until supersaturation is reached and crystals form.[22]

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, inducing crystallization.[20][22]

  • Cooling: A saturated solution at a higher temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

The choice of solvent is critical and often requires screening a variety of options.

Part 2: X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a beam of X-rays.[25][26][27]

Workflow for Single-Crystal X-ray Diffraction Data Collection:

Caption: A typical workflow for X-ray diffraction data collection.

Part 3: Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.[28][29][30]

Workflow for Structure Solution and Refinement:

Caption: An iterative workflow for solving and refining a crystal structure.

Conclusion

The crystallographic analysis of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid derivatives provides invaluable insights into their solid-state conformation and intermolecular interactions. While a definitive structure for the title compound remains to be determined, a comparative approach utilizing data from analogous molecules allows for a robust prediction of its structural features. The interplay between the flexible cyclopentane core and the hydrogen-bonding capabilities of the carboxylic acid group is expected to dictate the crystal packing. By integrating X-ray crystallography with other analytical techniques and computational modeling, researchers can achieve a holistic understanding of these molecules, which is essential for their application in drug design and materials science.

References

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  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

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A Comparative Guide to the Biological Activity of Compounds Derived from 1-(ethoxycarbonyl)cyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel scaffolds that can serve as a foundation for diverse and potent therapeutic agents is perpetual. 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid, and its closely related precursor diethyl cyclopentane-1,1-dicarboxylate, represent a versatile platform for the synthesis of a wide array of biologically active molecules. The inherent structural features of the cyclopentane ring, a common motif in natural products, offer a unique three-dimensional architecture that can be strategically functionalized to interact with various biological targets. This guide provides a comparative analysis of the anticancer, antiviral, and anti-inflammatory activities of compounds derived from this valuable starting material, supported by experimental data and detailed methodologies to facilitate further research and development.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

The cyclopentane core has been integrated into various anticancer agents, demonstrating significant antiproliferative effects. A notable class of compounds derived from this scaffold includes cyclopentane-fused anthraquinones, which exhibit potent activity against a range of mammalian tumor cell lines, including those with multidrug resistance.[1]

Comparative Anticancer Potency

The following table summarizes the in vitro cytotoxic activity of representative cyclopentane derivatives against various cancer cell lines. The data highlights the structure-activity relationships (SAR), where modifications to the core structure significantly impact potency.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
CP-1 Cyclopentane-fused AnthraquinoneMCF-7 (Breast)0.8[1]
CP-2 2-Arylidene-4-cyclopentene-1,3-dioneSarcoma-1801.2[2]
CP-3 Cyclopenta[b]thiopheneMCF-7 (Breast)3.5[3]
Cisplatin Standard ChemotherapeuticMCF-7 (Breast)5.0[4]

Causality Behind Experimental Choices: The selection of diverse cancer cell lines, such as MCF-7 (hormone-responsive breast cancer) and Sarcoma-180, allows for the evaluation of the broad-spectrum potential and possible selectivity of the synthesized compounds. The inclusion of a standard chemotherapeutic agent like cisplatin provides a benchmark for assessing the relative potency of the novel derivatives.

Mechanism of Action: DNA Topoisomerase Inhibition

A key mechanism through which many cyclopentane-containing anticancer agents exert their effect is the inhibition of DNA topoisomerases.[1] These essential enzymes regulate the topology of DNA during replication and transcription. By stabilizing the transient DNA-topoisomerase cleavage complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis in rapidly dividing cancer cells.

Caption: Mechanism of action of topoisomerase inhibitors.

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[4]

Materials:

  • Cancer cell lines (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds and a reference drug (e.g., Cisplatin) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and the reference drug. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antiviral Activity: A Scaffold for Nucleoside Analogs

The cyclopentane ring serves as a crucial carbocyclic mimic of the ribose sugar in nucleoside analogs, a class of drugs fundamental to antiviral therapy.[5][6] This structural modification enhances the metabolic stability of the compounds, making them more effective inhibitors of viral replication. Diethyl cyclopentane-1,1-dicarboxylate is a key starting material for the synthesis of these carbocyclic nucleosides.

Comparative Antiviral Efficacy

The following table presents the antiviral activity of cyclopentane-derived nucleoside analogs against various viruses.

Compound IDDerivative ClassVirusEC50 (µM)Reference
CNA-1 Carbocyclic Nucleoside AnalogRespiratory Syncytial Virus (RSV)0.53[6]
CNA-2 Cyclopentenyl Triazole AnalogVaccinia Virus0.4[7]
CNA-3 Cyclopentenyl Triazole AnalogSARS-CoV21[7]
Ribavirin Standard Antiviral DrugRespiratory Syncytial Virus (RSV)8.83[6]

Causality Behind Experimental Choices: The selection of viruses such as RSV, Vaccinia, and SARS-CoV allows for the evaluation of the broad-spectrum antiviral potential of the synthesized compounds. Ribavirin, a widely used antiviral drug, serves as a positive control to benchmark the efficacy of the novel analogs.

Mechanism of Action: Inhibition of Viral Replication

Carbocyclic nucleoside analogs, once inside the host cell, are phosphorylated to their active triphosphate form. This active form then competes with natural nucleoside triphosphates for incorporation into the growing viral RNA or DNA chain by the viral polymerase. The incorporation of the analog leads to chain termination or introduces mutations, thereby inhibiting viral replication.

Caption: Mechanism of action of carbocyclic nucleoside analogs.

Experimental Protocol: Antiviral Cytopathic Effect (CPE) Inhibition Assay

This protocol describes a common method to evaluate the ability of a compound to protect cells from the destructive effects of a virus.[8][9]

Materials:

  • Host cell line susceptible to the virus (e.g., Vero cells)

  • Virus stock

  • 96-well plates

  • Cell culture medium

  • Test compounds and a reference antiviral drug (e.g., Ribavirin)

  • Crystal Violet staining solution

Procedure:

  • Cell Seeding: Plate host cells in a 96-well plate and incubate until a confluent monolayer is formed.

  • Compound and Virus Addition: Add serial dilutions of the test compounds to the wells. Subsequently, infect the cells with a known titer of the virus. Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (compound, no virus) wells.

  • Incubation: Incubate the plates at 37°C until the virus control wells show 80-100% cytopathic effect (typically 2-5 days).

  • Staining: Remove the medium, fix the cells, and stain with Crystal Violet solution.

  • Quantification: Wash the plates to remove excess stain and allow them to dry. Solubilize the stain and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration and determine the EC50 value (the concentration that protects 50% of the cells from viral CPE).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Derivatives of cyclopentane carboxylic acid have also been investigated for their anti-inflammatory properties. These compounds can modulate key inflammatory pathways, reducing the production of pro-inflammatory mediators.

Comparative Anti-inflammatory Effects

The table below compares the in vitro anti-inflammatory activity of a tetrahydropyrimidine derivative of a dicarboxylic acid, which shares structural similarities with our core molecule, highlighting its ability to inhibit the production of key inflammatory mediators.

Compound IDDerivative ClassInflammatory MediatorInhibition (%) at 40 µMReference
ZL-5015 Tetrahydropyrimidine dicarboxylateNitric Oxide (NO)~60%[10]
ZL-5015 Tetrahydropyrimidine dicarboxylateProstaglandin E2 (PGE2)~55%[10]
ZL-5015 Tetrahydropyrimidine dicarboxylateTNF-α~40%[10]

Causality Behind Experimental Choices: The measurement of multiple inflammatory mediators like NO, PGE2, and TNF-α provides a comprehensive profile of the compound's anti-inflammatory activity. These mediators are produced through different signaling pathways, and their inhibition suggests a multi-target effect.

Mechanism of Action: Downregulation of Pro-inflammatory Pathways

The anti-inflammatory effects of these compounds are often attributed to the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for iNOS (inducible nitric oxide synthase), COX-2 (cyclooxygenase-2), and various cytokines like TNF-α. By inhibiting the activation of NF-κB, these compounds can effectively dampen the inflammatory response.

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Griess Assay for Nitric Oxide)

This protocol details the Griess assay, a common method for measuring nitric oxide production by quantifying its stable metabolite, nitrite, in cell culture supernatants.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • 96-well plates

  • Cell culture medium

  • Test compounds

  • Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Then, stimulate the cells with LPS (1 µg/mL) to induce inflammation. Include appropriate controls.

  • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with the Griess Reagent in a new 96-well plate and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of inhibition of NO production by the test compounds.

Conclusion and Future Directions

The derivatives of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid represent a promising and versatile scaffold for the development of novel therapeutic agents. The studies highlighted in this guide demonstrate the potential of this chemical motif to yield potent anticancer, antiviral, and anti-inflammatory compounds. The structure-activity relationships, while still emerging, indicate that targeted modifications of the cyclopentane core can lead to significant improvements in biological activity and selectivity.

Future research should focus on the synthesis of more diverse libraries of these derivatives and their comprehensive biological evaluation. Deeper mechanistic studies are warranted to fully elucidate the signaling pathways modulated by these compounds. The detailed protocols provided herein offer a validated starting point for researchers to explore the full therapeutic potential of this valuable chemical scaffold.

References

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  • Shchekotikhin, A. E., et al. (2024). Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. European Journal of Medicinal Chemistry, 116103.
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  • Hassan, A. S., et al. (2014). Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on cyclopenta (b) thiophene scaffold. Pakistan Journal of Pharmaceutical Sciences, 27(4), 885-892.
  • Gulei, D., et al. (2018). Synthesis and Determination of Anticancer Activity of Dicobalt Hexacarbonyl 2′-Deoxy-5-alkynylfuropyrimidines. Molecules, 23(5), 1083.
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  • Wang, Y., et al. (2011). Anti-inflammatory and immunosuppressive activities of 1,3-dicyclopentyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylic acid diethyl ester (ZL-5015). International Immunopharmacology, 11(11), 1937-1943.
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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and operational excellence in the laboratory. This guide provides a detailed, procedural framework for the proper disposal of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this protocol is synthesized from the established hazards of its core functional groups—a carboxylic acid and an ester—and data from structurally analogous chemicals.

The foundational principle of chemical safety is proactive risk management. Therefore, this guide must be used in conjunction with, and not as a replacement for, the specific protocols and guidance provided by your institution's Environmental Health and Safety (EHS) department.

Hazard Assessment: Understanding the "Why"

Before handling any chemical, a thorough understanding of its potential hazards is critical. This informs every subsequent step, from personal protection to final disposal. Based on data from similar cyclopentane and cyclohexane carboxylic acid derivatives, 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid should be handled as a hazardous substance with the following potential risks:

  • Skin and Eye Irritation: Carboxylic acids are known irritants. Direct contact can cause skin irritation, and exposure to the eyes is likely to cause serious irritation or damage.[1][2][3][4]

  • Respiratory Irritation: If the compound is a powder or dust, inhalation may lead to respiratory tract irritation.[1][5][6]

  • Harmful if Swallowed/Inhaled: Similar compounds are classified as harmful if swallowed, inhaled, or in contact with skin.[5][6]

  • Chemical Reactivity: As an acid, it will react exothermically with bases. It should also be considered incompatible with strong oxidizing agents.[2][7]

This assessment logically classifies 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid as hazardous chemical waste . Under no circumstances should it be disposed of via standard trash or sanitary sewer systems.

Personal Protective Equipment (PPE) and Handling

To mitigate the risks identified above, rigorous adherence to PPE standards is mandatory. All handling, preparation, and waste collection must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use.[6]Prevents skin contact and irritation.[1]
Eye Protection Safety glasses with side shields or, preferably, tight-sealing safety goggles.[5][6]Protects against splashes and airborne particles, preventing serious eye irritation.[1]
Body Protection A standard laboratory coat.Provides a removable barrier to protect skin and clothing from contamination.[5]
Respiratory Not typically required if handled exclusively within a fume hood. Use a NIOSH-approved respirator for spill cleanup.A fume hood provides primary respiratory protection.[5]

Step-by-Step Waste Disposal Protocol

The disposal of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid must follow the cradle-to-grave responsibility principle mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8]

Step 1: Waste Identification and Segregation

  • Classification: Designate all waste containing this compound (pure substance, contaminated labware, spill cleanup materials) as "Hazardous Waste."[9][10]

  • Segregation: This waste stream must be kept separate. Do not mix with:

    • Bases (e.g., sodium hydroxide, amines)[7]

    • Strong oxidizing agents (e.g., permanganates, nitrates)[2][7]

    • Aqueous or non-halogenated solvent waste unless specifically permitted by your EHS office.

Step 2: Proper Containerization

  • Container Choice: Use a dedicated, leak-proof waste container made of compatible material, such as High-Density Polyethylene (HDPE) or glass. Never use a metal container , as acids can corrode them.[7][8]

  • Container Management: The container must be kept securely capped at all times, except when you are actively adding waste.[7] Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[8]

Step 3: Accurate Labeling

  • Mandatory Information: The waste container must be labeled immediately upon starting accumulation. The label must include:

    • The words "Hazardous Waste" [10]

    • The full chemical name: "1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid"

    • A clear indication of the hazards: "Irritant, Acid" [9]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

  • Location: Store the labeled waste container in a designated SAA. This area must be at or near the point of generation and under the direct control of laboratory personnel.[7][10]

  • Secondary Containment: It is best practice to keep the waste container within a larger, chemically resistant tub or tray to contain any potential leaks.

Step 5: Arranging for Final Disposal

  • Contact EHS: Once the container is full or waste is no longer being generated, contact your institution's EHS department or licensed hazardous waste contractor for pickup.[8]

  • Method: The ultimate disposal method for this type of organic waste is typically high-temperature incineration at a licensed facility.[2][11]

The following diagram outlines the decision-making workflow for the disposal process.

G Disposal Workflow: 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposition cluster_spill Spill Response start Generate Waste Containing the Compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood container Select Compatible Container (HDPE or Glass, NO METAL) fume_hood->container label_waste Label Container: 'Hazardous Waste' Full Chemical Name Hazards (Irritant, Acid) container->label_waste store_saa Store in Designated SAA with Secondary Containment label_waste->store_saa is_full Container Full or Waste Generation Complete? store_saa->is_full is_full->store_saa No contact_ehs Contact EHS for Pickup and Off-Site Incineration is_full->contact_ehs Yes spill Accidental Spill Occurs absorb Cover with Inert Absorbent (e.g., Vermiculite) spill->absorb collect Sweep into a Separate Hazardous Waste Container absorb->collect collect->label_waste

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.